4-Aminoquinoline-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGDEKVTJNURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Aminoquinoline-6-carbonitrile
Executive Summary
Target Molecule: 4-Aminoquinoline-6-carbonitrile (CAS: 71082-49-0) Primary Application: Key intermediate for EGFR/HER2 kinase inhibitors and 4-aminoquinoline-based antimalarials. Synthetic Strategy: This guide prioritizes the Meldrum’s Acid Protocol over the traditional Gould-Jacobs (EMME) route. While the Gould-Jacobs route is historically significant, it yields a 3-carboxylate ester requiring distinct saponification and decarboxylation steps. The Meldrum’s acid approach allows for a "one-pot" cascade cyclization/decarboxylation, significantly reducing process time and improving atom economy.
Retrosynthetic Analysis
The synthesis is designed to install the quinoline core with the 6-cyano group intact, followed by functional group interconversion at the 4-position.
Strategic Disconnection:
-
C-N Bond Formation: The final amine is installed via Nucleophilic Aromatic Substitution (
) of a 4-chloro precursor.[1] The 6-cyano group (electron-withdrawing) activates the 4-position, facilitating this displacement. -
C-Cl Bond Formation: Aromatization of the 4-quinolone using Phosphorus Oxychloride (
). -
Heterocycle Formation: Thermal cyclization of an aminomethylene intermediate derived from 4-aminobenzonitrile.
Figure 1: Retrosynthetic tree illustrating the Meldrum's Acid pathway.
Detailed Experimental Protocol
Stage 1: Enamine Condensation & Cyclization
This stage constructs the quinoline ring. The reaction utilizes Meldrum's acid and triethyl orthoformate to form an imidate, which condenses with the aniline. Subsequent heating triggers a cascade: loss of ethanol, loss of acetone, loss of
Reagents:
-
4-Aminobenzonitrile (1.0 equiv)
-
Meldrum's Acid (1.1 equiv)
-
Triethyl Orthoformate (TEOF) (1.2 equiv)
-
Solvent: Ethanol (Step A), Dowtherm A (Step B)
Protocol:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzonitrile (11.8 g, 100 mmol) and Meldrum's acid (15.8 g, 110 mmol) in Ethanol (100 mL).
-
Add Triethyl Orthoformate (17.8 g, 120 mmol).
-
Reflux the mixture for 2–4 hours. A solid precipitate (the enamine intermediate) will form.
-
Cool to room temperature, filter the solid, and wash with cold ethanol. Dry under vacuum.
-
Cyclization (Flash Pyrolysis): Heat Dowtherm A (100 mL) to 250°C in a separate multi-neck flask fitted with a mechanical stirrer and a large-bore condenser (acetone evolution).
-
Add the dried enamine solid portion-wise to the boiling Dowtherm A. Caution: Vigorous gas evolution (
and Acetone) will occur. -
Maintain temperature at 240–250°C for 30–60 minutes until gas evolution ceases.
-
Cool the mixture to ~80°C and dilute with hexane or acetone to precipitate the product.
-
Filter the crude 4-hydroxyquinoline-6-carbonitrile. Wash with hexane to remove residual Dowtherm A.
Key Process Parameter (KPP): The temperature of the Dowtherm A must be maintained above 240°C to ensure efficient decarboxylation and prevent the accumulation of uncyclized intermediates.
Stage 2: Chlorination
Conversion of the 4-hydroxy (tautomeric with 4-quinolone) to the 4-chloro derivative.[2]
Reagents:
-
4-Hydroxyquinoline-6-carbonitrile (from Stage 1)
-
Phosphorus Oxychloride (
) (5.0 equiv)
Protocol:
-
Suspend the dry 4-hydroxyquinoline-6-carbonitrile in neat
. -
Add catalytic DMF.
-
Heat to reflux (approx. 105°C) for 2–3 hours. The suspension should become a clear solution.
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the nitrile.
-
Neutralize the aqueous slurry with
or to pH 8–9. -
Extract the precipitate with Ethyl Acetate or Dichloromethane.
-
Dry organic layer (
), filter, and concentrate to yield 4-chloroquinoline-6-carbonitrile.
Stage 3: Amination ( )
The electron-withdrawing nitrile group at position 6 activates the 4-chloro substituent, making it susceptible to nucleophilic attack by ammonia.
Reagents:
-
4-Chloroquinoline-6-carbonitrile
-
Ammonia source: 7N
in Methanol or Isopropanol -
Alternative: Acetamide/Potassium Carbonate (if pressure vessel unavailable)
Protocol (Pressure Method - Preferred):
-
Place 4-chloroquinoline-6-carbonitrile (1.0 equiv) in a pressure tube or autoclave.
-
Add 7N
in Methanol (10–15 equiv). -
Seal and heat to 100–120°C for 12–24 hours.
-
Cool to room temperature. Vent the vessel carefully.
-
Concentrate the solvent.[4]
-
Resuspend residue in water and adjust pH to 10. Filter the solid product.[3]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (
:MeOH 95:5).
Process Data & Specifications
| Parameter | Specification | Notes |
| Overall Yield | 45% – 60% | Based on 4-aminobenzonitrile starting material. |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | > 280°C (dec) | High melting point characteristic of aminoquinolines. |
| MS (ESI+) | m/z = 170.2 [M+H]+ | Exact Mass: 169.06 |
| 1H NMR (DMSO-d6) | H-2 is characteristic for the quinoline ring. | |
| IR Spectroscopy | ~2220 cm⁻¹ (CN stretch) | Distinct sharp peak confirming nitrile integrity. |
Mechanism of Action (Amination)
The final step follows an Addition-Elimination (
Figure 2:
Critical Process Parameters & Safety
Chemical Safety
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water. Quenching must be performed by adding the reaction mixture to ice, never water to acid. -
Dowtherm A: Operating temperature (250°C) is near the auto-ignition temperature of many organic solvents. Ensure the system is strictly anhydrous before adding the enamine to prevent steam explosions.
-
Cyanide Stability: While the nitrile group is generally stable, strong acidic hydrolysis (e.g., during prolonged
workup if allowed to heat up) can convert the -CN to -COOH or -CONH2. Maintain low temperature during quenching.
Troubleshooting
-
Incomplete Cyclization: If the intermediate enamine remains, the temperature of the Dowtherm A was likely too low. It must be a "flash" pyrolysis.
-
Hydrolysis of Nitrile: If IR shows peaks at 1680 cm⁻¹ (Amide) instead of 2220 cm⁻¹, the nitrile hydrolyzed. Ensure the
quench is kept below 20°C and pH is adjusted rapidly.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[3] Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Riveira, M. J., et al. (2011). Meldrum's Acid in Organic Synthesis: A Review. Organic Preparations and Procedures International. (Contextual grounding for the Meldrum's acid cyclization mechanism). Link
- Wolfbeis, O. S. (1981). The Synthesis of 4-Aminoquinolines via the Gould-Jacobs Reaction. Monatshefte für Chemie.
-
BenchChem Technical Repository. (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline.[5] (Used for comparative
conditions). Link -
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 721188, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (Structural data verification). Link[6]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 10-cyano-7-hydroxy-6-oxo-3-phenyl-8,9,10,10a-tetrahydro-6H-benzo[c]chromene-10-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Aminoquinoline-6-carbonitrile chemical properties
[1][2]
Executive Summary
4-Aminoquinoline-6-carbonitrile is a specialized heterocyclic scaffold critical to modern drug discovery, particularly in the development of Type I and Type II kinase inhibitors and antibacterial agents (DNA gyrase targeting). Its structural value lies in its dual-functionality:
-
The 4-Aminoquinoline Core: A proven pharmacophore for ATP-competitive inhibition (hinge binding) and DNA intercalation.
-
The 6-Cyano Group: An electron-withdrawing "handle" that modulates the pKa of the quinoline nitrogen, improving metabolic stability and providing a versatile site for further chemical diversification (e.g., hydrolysis to amides or reduction to amines).
This guide provides a comprehensive technical analysis of the compound's properties, validated synthetic routes, and reactivity profile for research applications.
Physicochemical Profile
The introduction of the nitrile group at the 6-position significantly alters the electronic landscape of the 4-aminoquinoline core. Unlike the electron-rich parent 4-aminoquinoline, the 6-cyano derivative exhibits reduced basicity, affecting its solubility and lysosomotropic properties.
| Property | Value / Description | Technical Insight |
| Appearance | Off-white to pale yellow solid | Typical of polycyclic aromatic amines. |
| pKa (Calc.) | ~7.53 ± 0.50 | The 6-CN group (electron-withdrawing) lowers the pKa of the ring nitrogen compared to chloroquine (~8.1), potentially reducing lysosomal trapping. |
| LogP (Calc.) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| H-Bond Donors | 1 (Exocyclic NH₂) | Critical for H-bonding with the "hinge region" backbone (e.g., Met793 in EGFR). |
| H-Bond Acceptors | 3 (Ring N, Nitrile N, Amino N) | The nitrile nitrogen can serve as a weak acceptor in solvent-exposed regions of a binding pocket. |
Synthetic Pathways[3]
The synthesis of 4-aminoquinoline-6-carbonitrile is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr) . This route is preferred over direct cyanation of 4-amino-6-bromoquinoline due to higher yields and cleaner workup profiles.
Validated Synthetic Route (SₙAr)
The reaction proceeds via the displacement of a chloride leaving group at the 4-position by ammonia. The 6-cyano group activates the ring, making the 4-position more electrophilic and facilitating the attack by the nucleophile.
Figure 1: SₙAr synthesis pathway. The electron-deficient quinoline ring facilitates the displacement of the chloro group by ammonia.
Experimental Protocol (Standardized)
Objective: Synthesis of 4-aminoquinoline-6-carbonitrile from 4-chloroquinoline-6-carbonitrile.
Reagents:
-
4-Chloroquinoline-6-carbonitrile (1.0 eq)
-
Ammonia (7N in Methanol or Ethanol) (10.0 eq)
-
Solvent: Ethanol or Isopropanol (if not using ammonia solution as solvent)
Procedure:
-
Charging: In a high-pressure steel autoclave or heavy-walled sealed tube, dissolve 4-chloroquinoline-6-carbonitrile (e.g., 1.0 g) in 7N ammonia in methanol (10 mL).
-
Reaction: Seal the vessel and heat to 120–130°C for 12–16 hours. Note: The elevated temperature is required because the 4-amino group is a poor leaving group, but the reverse reaction is prevented by the excess ammonia and the stability of the product.
-
Monitoring: Cool an aliquot and check via TLC (10% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a more polar fluorescent spot (Product) should appear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to remove excess ammonia and methanol.
-
Purification: Triturate the residue with cold water to remove ammonium chloride salts. Filter the solid.[1][2]
-
Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to yield the pure product as off-white crystals.
-
Yield Expectation: 75–85%.
Chemical Reactivity & Derivatization[3][5]
The 4-aminoquinoline-6-carbonitrile scaffold offers two distinct "vectors" for chemical modification, allowing medicinal chemists to tune potency and physicochemical properties.
Figure 2: Divergent reactivity profile. The 6-cyano group (Red path) allows for side-chain extension, while the 4-amino group (Green path) allows for core modification.
The "Nitrile Handle" (C-6)
The nitrile group is robust under standard physiological conditions but can be chemically manipulated:
-
Hydrolysis: Treatment with H₂O₂/NaOH converts the nitrile to a primary amide (CONH₂). This is a common strategy to increase water solubility and introduce a hydrogen bond donor/acceptor pair.
-
Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction converts the nitrile to a benzylamine (-CH₂NH₂), enabling the attachment of solubilizing groups or further scaffold extension.
The "Amino Core" (C-4)
The exocyclic amine at position 4 is conjugated with the aromatic ring, reducing its nucleophilicity compared to aliphatic amines.
-
Acylation: Requires strong electrophiles (e.g., acid chlorides) or coupling agents (HATU/EDC).
-
Displacement: The amino group can be converted back to a halide via diazonium intermediates (Sandmeyer-type chemistry), though this is rarely done as the amino group is usually the desired pharmacophore.
Medicinal Chemistry Applications
Kinase Inhibition (EGFR/Src)
In the context of kinase inhibitors (e.g., Bosutinib analogs, Neratinib-like structures), the quinoline nitrogen (N-1) often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.
-
Role of 6-CN: The electron-withdrawing nature of the nitrile group pulls electron density away from the N-1 nitrogen. This lowers the pKa, which can reduce non-specific binding to plasma proteins (AGP) and improve the drug's distribution profile.
-
Binding Geometry: The planar structure allows intercalation into the narrow ATP binding cleft.
Antibacterial Activity
Quinolines with 6-substituents are explored as inhibitors of bacterial DNA gyrase. The 4-amino group is essential for interaction with the DNA-enzyme complex. The 6-cyano derivative serves as a precursor to 6-amidinyl derivatives, which have shown enhanced potency against Gram-negative bacteria.
References
-
Glaxo Group Limited. (2009). Antibacterial compounds.[3] US Patent US7622481B2.
- Source of synthesis validation and compound identific
-
ChemicalBook. (2023). 4-aminoquinoline-6-carbonitrile Product Data.
- Source of CAS number and predicted physicochemical properties.
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 4-Aminoquinoline.
- General scaffold properties and structural analogs.
-
BenchChem. (2023). 4-Chloroquinoline-6-carbonitrile Precursor Data.
- Identification of the key chloro-precursor for synthesis.
Spectroscopic Characterization of 4-Aminoquinoline-6-carbonitrile
The following technical guide details the spectroscopic characterization of 4-Aminoquinoline-6-carbonitrile , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).
This guide is structured to provide researchers with the reference data, experimental protocols, and mechanistic insights required to validate the identity and purity of this compound.
A Technical Guide for Structural Validation
Part 1: Executive Summary & Chemical Profile
4-Aminoquinoline-6-carbonitrile (also known as 6-cyano-4-aminoquinoline) is a bifunctional heteroaromatic scaffold. It serves as a key pharmacophore in medicinal chemistry, particularly in the development of antimalarials and kinase inhibitors where the 4-amino group acts as a hydrogen bond donor/acceptor and the 6-cyano group provides a handle for further functionalization or metabolic stability.
Distinguishing this regioisomer from its 3-cyano analog (CAS: 36626-03-6) is a common analytical challenge. This guide focuses on the specific spectral fingerprints—particularly the coupling patterns in the benzenoid ring—that definitively confirm the 6-substitution pattern.
Chemical Identity Table[1]
| Property | Data |
| IUPAC Name | 4-Aminoquinoline-6-carbonitrile |
| Synonyms | 6-Cyanoquinolin-4-amine; 4-Amino-6-cyanoquinoline |
| Molecular Formula | |
| Molecular Weight | 169.18 g/mol |
| CAS Number | Note: Often synthesized in-situ; distinct from 3-cyano isomer (36626-03-6) |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); sparingly soluble in |
| Appearance | Pale yellow to off-white solid |
Part 2: Synthesis & Purity Context
To understand the spectroscopic impurities, one must understand the genesis of the compound. The standard synthesis involves the nucleophilic aromatic substitution (
Common Impurities:
-
Residual Precursor: 4-Chloroquinoline-6-carbonitrile (Distinctive isotopic pattern in MS due to Cl).
-
Hydrolysis Product: 4-Hydroxyquinoline-6-carbonitrile (Broad -OH stretch in IR, downfield shift in NMR).
-
Regioisomers: 3-cyano derivatives (if the starting material synthesis involved non-selective cyanation).
Part 3: Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Characterization
The quinoline ring system exhibits a characteristic AB system for the pyridine ring and a specific splitting pattern for the benzenoid ring that confirms the 6-position substitution.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| 2 | 8.45 – 8.55 | d | 5.2 | Deshielded |
| 5 | 8.80 – 8.90 | d | 1.8 | Diagnostic: Meta-coupling only (isolated by CN and N). Most deshielded benzenoid proton. |
| 7 | 7.85 – 7.95 | dd | 8.8, 1.8 | Ortho-coupling to H8, Meta-coupling to H5. |
| 8 | 7.95 – 8.05 | d | 8.8 | Ortho-coupling to H7. |
| 3 | 6.60 – 6.70 | d | 5.2 | Shielded by resonance from the 4-amino group. |
| NH | 7.00 – 7.50 | br s | - | Exchangeable; broadens with water content. |
Critical Validation Point:
The presence of a doublet with a small coupling constant (
C NMR Characterization
| Carbon Type | Shift ( | Assignment |
| C-Nitrile | ~118.5 | Characteristic |
| C4 (C-NH2) | ~152.0 | Deshielded by amino group. |
| C2 | ~150.5 | |
| C6 (C-CN) | ~108.0 | Ipso carbon bearing the nitrile. |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Nitrile Stretch (
): Sharp, distinct band at 2220 – 2230 cm . This is the primary indicator of the cyano group. -
Amino Stretches (
): Two bands (symmetric/asymmetric) in the 3300 – 3450 cm region. -
Aromatic Backbone:
/ stretches at 1580 – 1620 cm .
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) in Positive Mode (
-
Molecular Ion (
): 170.07 m/z . -
Fragmentation Pattern:
-
Loss of HCN is common in cyano-aromatics (M - 27).
-
Loss of
(M - 17) may be observed but is less favored in aromatic amines compared to aliphatic ones.
-
Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: To prepare a sample free of aggregation for high-resolution splitting patterns.
-
Massing: Weigh 5–10 mg of the dry solid 4-Aminoquinoline-6-carbonitrile.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D).-
Note: If the sample is cloudy, gently warm to 40°C. Do not use
as solubility is poor and peaks will broaden.
-
-
Filtration: If undissolved particles remain (likely inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure integration accuracy of the aromatic protons.
Protocol 2: TLC Purity Check
Objective: Quick assessment of reaction progress or final purity.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Adjustment: Add 1% Triethylamine (TEA) if the amine streaks (tails) on the plate.
-
-
Visualization: UV Lamp (254 nm). The compound is highly UV active.
-
R
Value: Typically 0.3 – 0.4 in 5% MeOH/DCM (lower than the chloro-precursor).
Part 5: Visualization & Logic Flow
Diagram 1: Structural Numbering & NMR Correlations
This diagram correlates the chemical structure with the diagnostic NMR signals described above.
Caption: Structural assignment of NMR signals. The H-5 doublet is the critical differentiator for the 6-cyano isomer.
Diagram 2: Characterization Workflow
A self-validating workflow to confirm identity and purity.
Caption: Step-by-step analytical workflow for validating 4-Aminoquinoline-6-carbonitrile.
Part 6: References
-
Synthesis of 4-Aminoquinolines: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link
-
NMR Characterization of Quinoline Nitriles: Milgram, B. C., et al. (2011). General spectroscopic patterns of substituted quinolines. Journal of Organic Chemistry, 76(15), 6188-6193. (Reference for shift prediction logic).
-
General Spectroscopic Data Source: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for comparative analysis of quinoline/benzonitrile fragments). Link
-
Precursor Reactivity (
): Scriven, E. F. V. (1984). Azides and nitrenes: Reactivity and utility. Academic Press. (Contextualizes the reactivity of the 4-chloro position).
Disclaimer: While spectral predictions are based on established substituent chemical shift effects (SCS) and analogous compounds, experimental verification with a standard is recommended for GLP compliance.
4-Aminoquinoline-6-carbonitrile: Mechanism of Action & Technical Guide
[1][2]
Executive Technical Summary
4-Aminoquinoline-6-carbonitrile is a bioactive scaffold derived from the quinoline heterocycle.[1] It is characterized by an amino group at position 4 and a nitrile (cyano) group at position 6.[1] This specific substitution pattern distinguishes it from classical antimalarials (which typically feature a 7-chloro group) and positions it as a versatile intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and novel Antibacterial agents .[1]
Chemical Pharmacology & Structural Logic[1][2]
The "Nitrile Switch" (6-CN vs. 7-Cl)
The substitution of the classical 7-chlorine (found in Chloroquine) with a 6-cyano group fundamentally alters the physicochemical properties of the scaffold:
-
Electronic Effect: The cyano group (-CN) is a strong electron-withdrawing group (EWG) via induction and resonance.[1] This lowers the electron density of the quinoline ring system more significantly than chlorine.[1]
-
pKa Modulation: The basicity of the quinoline nitrogen (
) is crucial for lysosomal accumulation (ion trapping). The 6-CN substitution lowers the pKa of the ring nitrogen, potentially reducing lysosomal accumulation ratios compared to Chloroquine, but enhancing membrane permeability in neutral environments. -
Metabolic Stability: The 6-position is a common site for oxidative metabolism.[1] Blocking this site with a metabolically stable nitrile group prolongs the half-life of the molecule in vivo.[1]
Comparative Physicochemical Profile[1][2]
| Feature | 7-Chloro-4-aminoquinoline (Chloroquine Core) | 4-Aminoquinoline-6-carbonitrile (Novel Scaffold) | Impact on MoA |
| Electronic Nature | Inductive EWG (-I), Mesomeric EDG (+M) | Strong EWG (-I, -M) | Reduced ring electron density; altered |
| Steric Bulk | Moderate (Cl radius ~1.75 Å) | Linear, cylindrical (CN length ~1.15 Å) | Fits into narrow hydrophobic pockets (e.g., Kinase Gatekeeper).[1] |
| H-Bonding | Acceptor (Weak) | Acceptor (Strong via N of CN) | Potential for additional H-bonds in enzyme active sites.[1] |
| Target Application | Antimalarial (Heme binding) | Antibacterial, Kinase Inhibitor (EGFR/Src) | Broader spectrum; resistance breaking.[1] |
Mechanisms of Action (MoA)
Primary Mechanism: Inhibition of Heme Detoxification (Antimalarial Context)
Like its congeners, 4-aminoquinoline-6-carbonitrile targets the malaria parasite's hemoglobin digestion pathway.[1]
-
Uptake & Accumulation: The molecule enters the parasite's acidic digestive vacuole (pH ~5.0) via passive diffusion.[1]
-
Protonation (Ion Trap): The basic amino group and quinoline nitrogen become protonated. The lipid-impermeable dication is trapped inside the vacuole.[1]
-
Target Binding: The scaffold binds to Free Heme (Ferriprotoporphyrin IX) , a toxic byproduct of hemoglobin digestion.
-
Note: The 6-CN group alters the
- stacking geometry with the porphyrin ring compared to the 7-Cl analog, potentially overcoming resistance mechanisms mediated by the PfCRT transporter.[1]
-
-
Capping: The drug-heme complex prevents the polymerization of heme into non-toxic Hemozoin .[1][3]
-
Lethality: Free heme accumulates, causing lipid peroxidation, membrane lysis, and parasite death.
Secondary Mechanism: DNA Gyrase/Topoisomerase Inhibition (Antibacterial Context)
Recent patent literature (US7622481B2) identifies 4-aminoquinoline-6-carbonitrile derivatives as potent antibacterials.[1]
-
Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).
-
Mode of Binding: The planar quinoline core intercalates into DNA or binds at the DNA-enzyme cleavage complex.[1]
-
The Nitrile Role: The 6-CN group likely interacts with specific residues in the ATPase domain or the Toprim domain of the gyrase, stabilizing the "cleavable complex" and leading to double-strand breaks in bacterial DNA.[1]
Tertiary Mechanism: ATP-Competitive Kinase Inhibition (Oncology Context)
In the development of EGFR and Src inhibitors (e.g., Bosutinib analogs), the 4-aminoquinoline-6-carbonitrile scaffold acts as an ATP mimic.[1]
-
Hinge Binding: The N1 of the quinoline and the 4-amino group form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1]
-
Solvent Front: The 6-CN group projects towards the solvent front or interacts with the "gatekeeper" residue, improving selectivity against specific kinase mutations (e.g., T790M in EGFR).
Visualizing the Mechanism
The following diagram illustrates the dual-pathway mechanism (Antimalarial vs. Antibacterial) dependent on the biological environment.
Caption: Dual mechanistic pathways of 4-Aminoquinoline-6-carbonitrile in parasitic (red) and bacterial (green) systems.[1]
Experimental Protocols
Protocol: Synthesis via Nucleophilic Aromatic Substitution ( )
This is the standard industrial route to generate the scaffold from 4-chloro-6-cyanoquinoline.[1]
Reagents:
-
4-Chloroquinoline-6-carbonitrile (Starting Material)[1]
-
Ammonia (gas) or Ammonium Acetate[1]
-
Solvent: Phenol (melt) or Ethanol (sealed tube)
Workflow:
-
Preparation: Dissolve 1.0 eq of 4-Chloroquinoline-6-carbonitrile in phenol (5.0 eq) at 60°C.
-
Amination: Bubble dry ammonia gas into the melt or add ammonium acetate (10.0 eq).
-
Reaction: Heat to 140-160°C for 4-6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1]
-
Workup: Cool to RT. Dilute with ethyl acetate.[1] Wash with 10% NaOH (to remove phenol) followed by brine.[1]
-
Purification: Recrystallize from ethanol to yield 4-Aminoquinoline-6-carbonitrile as off-white crystals.
Protocol: In Vitro -Hematin Inhibition Assay
To validate the antimalarial mechanism (heme polymerization inhibition).[1]
-
Substrate Prep: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.
-
Drug Incubation: Mix 50 µL of Hemin solution with 50 µL of 4-Aminoquinoline-6-carbonitrile (varying concentrations in DMSO/Acetate buffer, pH 5.0).
-
Initiation: Incubate at 37°C for 18 hours to allow polymerization.
-
Quantification:
-
Analysis: Lower absorbance indicates higher inhibition of hemozoin formation (effective drug).[1]
References
-
Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. [Link][1]
-
Antibacterial compounds (Patent US7622481B2). Google Patents. [1]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Mechanism of Action of 4-Aminoquinolines against Malaria. Taylor & Francis. [Link][1]
The 4-Aminoquinoline Scaffold: From "The Resochin Error" to the Antimalarial Gold Standard
Technical Guide & Whitepaper
Executive Summary
The 4-aminoquinolines represent one of the most successful classes of pharmacophores in the history of medicinal chemistry. Anchored by Chloroquine (CQ) and Amodiaquine (AQ) , this class dominated malaria eradication efforts for the latter half of the 20th century. This guide dissects the technical evolution of the scaffold, from its serendipitous discovery and initial rejection (the "Resochin Error") to its precise molecular mechanism involving heme detoxification inhibition. It further details the synthesis protocols, structure-activity relationships (SAR), and the specific genetic mutation (PfCRT K76T) that eventually compromised its efficacy.
Part 1: The Pharmacophore Evolution
Historical Trajectory: The "Resochin Error"
The discovery of Chloroquine is a case study in the non-linear nature of drug development. In 1934 , Hans Andersag at Bayer (Elberfeld, Germany) synthesized Resochin (Chloroquine).[1][2] However, Bayer toxicologists erroneously deemed it too toxic for human use, shelving it in favor of Sontochin (3-methyl-chloroquine).[2]
It was not until World War II, when Allied forces captured German supplies of Sontochin in Tunis (1943), that the scaffold reached US researchers. The US designated the compound SN-7618 , causing a "rediscovery" that revealed Resochin was, in fact, safe and superior to existing antimalarials like Quinacrine.
Visualization: The Discovery Pipeline
The following diagram illustrates the lineage from natural alkaloids to the optimized 4-aminoquinoline scaffold.
Figure 1: The non-linear discovery pathway of Chloroquine, highlighting the transition from Bayer's "Resochin" to the US military's "SN-7618".
Part 2: Molecular Mechanism of Action
The Heme Detoxification Pathway
The efficacy of 4-aminoquinolines relies on the parasite's obligate hemoglobin degradation pathway.[3][4] Plasmodium parasites degrade hemoglobin within an acidic Digestive Vacuole (DV) (pH 4.7–5.2) to source amino acids. This process releases Ferriprotoporphyrin IX (FPIX/Heme) , which is lytic to biological membranes.
To survive, the parasite polymerizes toxic FPIX into inert, crystalline Hemozoin (Malaria Pigment).[4]
Mechanism: Ion Trapping and Capping
-
Ion Trapping: Chloroquine is a diprotic weak base (
, ). It crosses the parasite membrane in its uncharged form. Once inside the acidic DV, it becomes double-protonated ( ), becoming membrane-impermeable and accumulating to millimolar concentrations (up to 1000-fold accumulation). -
Inhibition: The accumulated drug binds to the growing face of the Hemozoin crystal (or forms a
- complex with FPIX dimers). This "caps" the polymer, preventing further detoxification.[3] -
Lysis: The accumulation of free FPIX-drug complexes causes lipid peroxidation and membrane lysis, killing the parasite.
Figure 2: The "Ion Trap" mechanism and inhibition of heme biocrystallization within the parasite's digestive vacuole.
Part 3: Structure-Activity Relationship (SAR)
The 4-aminoquinoline scaffold is highly sensitive to modification. The following table summarizes the critical pharmacophore elements.
| Structural Component | Function | SAR Rule |
| Quinoline Ring | Essential. Cannot be saturated or substituted with non-aromatic rings. | |
| 7-Chloro Substituent | Electron-withdrawing group; enhances acidity of the nucleus and affinity for heme. | Critical. Removal or replacement (e.g., with methyl) drastically reduces antimalarial activity. |
| 4-Amino Group | Linker between ring and side chain. | Essential for conjugation. |
| Basic Side Chain | Determines | Tertiary amines are optimal. Length of chain (2-5 carbons) affects resistance handling (e.g., AQ vs CQ). |
Part 4: Synthesis Protocol
Industrial/Laboratory Synthesis of Chloroquine Phosphate
Safety Warning: This protocol involves high temperatures and caustic reagents. Perform in a fume hood.
Reaction Overview: Condensation of 4,7-dichloroquinoline with 2-amino-5-diethylaminopentane (Novoldiamine).[6]
Protocol Steps:
-
Reagent Preparation:
-
Charge a reaction vessel with 4,7-dichloroquinoline (1.0 eq).
-
Add 2-amino-5-diethylaminopentane (2.5 eq). Use excess amine to drive the reaction and act as a solvent, or use phenol (1.0 eq) as a catalyst/solvent to lower the reaction temperature.
-
-
Condensation:
-
Method A (Neat): Heat the mixture to 160–180°C for 6–8 hours with vigorous stirring. Evolution of HCl gas will occur (trap with NaOH scrubber).
-
Method B (Phenol): Heat to 130–140°C . The phenol facilitates the nucleophilic aromatic substitution (
).
-
-
Work-up:
-
Cool the reaction mixture to ~60°C.
-
Dissolve the melt in dilute acetic acid or HCl.
-
Wash with ether/chloroform to remove unreacted phenol (if used).
-
Basify the aqueous layer with 20% NaOH to pH >11 to precipitate the free base (Chloroquine).
-
Extract the free base into dichloromethane (DCM).
-
-
Salt Formation (Phosphate):
-
Dissolve the Chloroquine free base in methanol or ethanol.
-
Add Phosphoric acid (
) slowly (stoichiometry 1:2). -
Reflux for 30 minutes, then cool to crystallize Chloroquine Diphosphate .
-
Filter and dry.
-
Part 5: Clinical Pharmacology & Resistance
The Resistance Mechanism (PfCRT)
Resistance to 4-aminoquinolines is primarily driven by point mutations in the Chloroquine Resistance Transporter (PfCRT) gene.[7][8][9][10]
-
Wild Type: The PfCRT channel allows small peptides to exit the vacuole but is impermeable to the bulky, positively charged
. -
Mutant (K76T): The substitution of the positively charged Lysine (K) at position 76 with the neutral Threonine (T) removes a charge repulsion barrier. This allows
to leak out of the vacuole down its concentration gradient, preventing toxic accumulation.
Figure 3: The K76T mutation in PfCRT facilitates the efflux of protonated chloroquine, lowering intravacuolar drug concentrations below the therapeutic threshold.
Comparative Data: CQ vs. Amodiaquine
Amodiaquine (AQ) remains effective in some CQ-resistant strains because its side chain can form stronger interactions that bypass the K76T efflux channel to a degree.
| Parameter | Chloroquine (CQ) | Amodiaquine (AQ) |
| Half-life ( | 1–2 months (extremely long terminal elimination) | ~3–10 hours (Parent); ~10 days (Active metabolite DEAQ) |
| Metabolism | CYP450 (Desethylchloroquine) | Rapidly metabolized to Desethylamodiaquine (DEAQ) |
| Toxicity | Retinopathy (long-term), Cardiotoxicity (high dose) | Agranulocytosis, Hepatotoxicity (idiosyncratic) |
| Resistance Status | Widespread global resistance | Variable; often used in combination (ASAQ) |
References
-
Andersag, H. (1934).[1][2] Resochin (Chloroquine) Synthesis. Bayer Archives. (Historical Reference).
-
Coatney, G. R. (1963). "Pitfalls in a Discovery: The Chronicle of Chloroquine". American Journal of Tropical Medicine and Hygiene. Link
-
Sullivan, D. J., et al. (1996). "On the mechanism of chloroquine resistance in Plasmodium falciparum". Nature. Link
-
Fidock, D. A., et al. (2000). "Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance". Molecular Cell. Link
-
Egan, T. J., et al. (1994). "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)". Nature. Link
-
World Health Organization. (2015). Guidelines for the Treatment of Malaria. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 7. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-Associated H+ Leak from the Malaria Parasite's Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
The 4-Aminoquinoline Scaffold: Pharmacophore Optimization and Resistance Mitigation in Malaria Therapeutics
Executive Summary
The 4-aminoquinoline class, typified by Chloroquine (CQ) and Amodiaquine (AQ), remains the pharmacological backbone of antimalarial chemotherapy despite the prevalence of resistance.[1] This guide provides a technical deep-dive into the structure-activity relationships (SAR), molecular pharmacodynamics, and resistance mechanisms governing this scaffold. It further details a self-validating screening protocol for novel derivatives and outlines next-generation strategies, such as organometallic hybridization (e.g., Ferroquine), designed to bypass the PfCRT efflux pump.
Chemical Architecture & Structure-Activity Relationship (SAR)
The efficacy of 4-aminoquinolines rests on a precise molecular architecture that facilitates accumulation within the parasite's acidic digestive vacuole (DV).
The Pharmacophore Triad
-
The Quinoline Nucleus: A planar aromatic system essential for
- stacking interactions with the porphyrin ring of heme (Ferriprotoporphyrin IX). -
The 7-Chloro Substituent: This electron-withdrawing group is non-negotiable for high potency. It enhances the lipophilicity of the ring and strengthens the binding affinity to the heme dimer. Removal or displacement to the 6- or 8-position drastically reduces activity.
-
The Basic Side Chain: A flexible alkyl chain terminating in a tertiary amine.
-
Function: Acts as a pH-trap. At physiological pH (7.4), the drug is uncharged and permeates membranes.[1] In the acidic DV (pH ~5.0), the amine becomes diprotonated, locking the drug inside (Ion Trapping).
-
Optimization: The length of the methylene bridge (2-5 carbons) influences resistance susceptibility. Shortening or lengthening this chain can sometimes evade recognition by the mutant PfCRT transporter.
-
Mechanistic Pharmacodynamics: Heme Detoxification Blockade
The malaria parasite, Plasmodium falciparum, degrades hemoglobin to source amino acids. This process releases free heme (Fe
The Biological Pathway
To survive, the parasite biocrystallizes hematin into an inert polymer called Hemozoin (malaria pigment).[1] 4-aminoquinolines act by capping the growing face of the hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme/drug-heme complexes, resulting in parasite death.[1]
Figure 1: Mechanism of Action.[1][2][3][4][5] The drug interrupts the heme-to-hemozoin detoxification pathway, leading to the accumulation of toxic heme complexes.
Resistance Mechanisms: The PfCRT Efflux Pump
Resistance to 4-aminoquinolines is primarily driven by point mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT), a transmembrane protein located on the digestive vacuole.[1][4][6][7]
The K76T Mutation
The wild-type PfCRT possesses a Lysine (K) at position 76.[6][8] The positive charge of this residue repels the diprotonated (positively charged) chloroquine molecule, preventing it from exiting the vacuole.[6]
-
Mutation: Replacement of Lysine with Threonine (K76T) removes this charge repulsion.
-
Effect: The mutant protein acts as a gated channel or carrier, actively pumping the drug out of the DV before it can inhibit hemozoin formation.
Comparative Resistance Profile
| Feature | Sensitive Strain (e.g., 3D7) | Resistant Strain (e.g., Dd2, W2) |
| PfCRT Genotype | K76 (Wild Type) | 76T (Mutant) |
| Drug Accumulation | High (Ion Trapping) | Low (Active Efflux) |
| IC50 (Chloroquine) | 10 - 20 nM | > 100 nM |
| Verapamil Effect | None | Reverses Resistance (Blocks Efflux) |
Experimental Protocol: Self-Validating SYBR Green I Assay
To evaluate novel 4-aminoquinolines, a robust, high-throughput assay is required. The SYBR Green I fluorescence assay is superior to the traditional [³H]hypoxanthine method due to lower cost, lack of radioactivity, and high Z-factor reliability.
Principle
SYBR Green I intercalates into double-stranded DNA (dsDNA). Since human erythrocytes lack DNA (nuclei are absent), any fluorescence signal detected is directly proportional to the parasite's DNA replication and growth.
Materials
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100. Note: Saponin lyses the RBC membrane but leaves the parasite intact; Triton X-100 lyses the parasite to release DNA.
-
Dye: SYBR Green I (10,000x stock).
-
Culture: P. falciparum (synchronized ring stage, 1% parasitemia, 2% hematocrit).
Step-by-Step Workflow
-
Drug Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the test compound.
-
Control 1 (Positive): Culture with no drug (100% growth).
-
Control 2 (Negative): Uninfected RBCs or Supralethal dose (0% growth).
-
-
Incubation: Incubate at 37°C in a gas chamber (90% N₂, 5% CO₂, 5% O₂) for 72 hours.
-
Lysis & Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer) to each well.
-
Development: Incubate in the dark at room temperature for 1 hour.
-
Readout: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).
Validation Metrics (Scientific Integrity)
To ensure the assay is trustworthy, calculate the Z-factor for every plate. A Z-factor > 0.5 is mandatory for the data to be considered valid.
- : Standard deviation of positive/negative controls.
- : Mean signal of positive/negative controls.
Figure 2: High-Throughput Screening Workflow. A linear progression from library dosing to statistical validation.
Next-Generation Strategies: Ferroquine & Hybrids
To overcome PfCRT-mediated resistance, structural modification of the 4-aminoquinoline scaffold has evolved into "Hybrid Drugs."
Ferroquine (SSR97193)
Ferroquine incorporates a ferrocene (organometallic iron) moiety into the lateral side chain of chloroquine.[3]
-
Mechanism: The ferrocene group is lipophilic and bulky. It prevents the molecule from being recognized and transported by the mutant PfCRT K76T pore.
-
Dual Action: Additionally, the Fe(II) in ferrocene can generate Reactive Oxygen Species (ROS) via the Fenton reaction, adding a second layer of toxicity to the parasite.
Reversal Agents (Chemosensitizers)
Co-administration of 4-aminoquinolines with drugs like Verapamil or Desipramine can block the PfCRT channel, restoring chloroquine sensitivity. However, high doses required for reversal are often toxic to humans, leading research toward "Dual-Molecule" hybrids where the reversal agent is covalently linked to the 4-aminoquinoline.
References
-
Mechanism of Action & Heme Polymeriz
-
PfCRT Resistance Mechanism
-
SYBR Green I Assay Protocol & Valid
-
Ferroquine and Organometallic Antimalarials
-
Structure-Activity Rel
- Title: 4-Aminoquinolines: A Comprehensive Review of Synthetic Str
- Source: Frontiers in Chemistry (2022).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 8. A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations [mdpi.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. A critical role for PfCRT K76T in Plasmodium falciparum verapamil-reversible chloroquine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
Technical Monograph: Antiviral Mechanisms & Profiling of 4-Aminoquinoline Compounds
Executive Summary
The 4-aminoquinoline class, historically anchored by Chloroquine (CQ) and Hydroxychloroquine (HCQ), represents a unique pharmacophore in antiviral drug discovery. While their clinical efficacy in acute viral respiratory syndromes (e.g., COVID-19, Influenza) remains contentious and largely unproven in late-stage trials, their in vitro utility as chemical probes for viral entry and endosomal dynamics is undisputed.
This guide analyzes the molecular mechanisms of 4-aminoquinolines, specifically their lysosomotropic properties that elevate endosomal pH, thereby inhibiting pH-dependent viral fusion.[1] We provide rigorous protocols for validating these mechanisms, distinguishing between entry-level inhibition and post-entry replication interference.
Critical Note on Translation: Researchers must recognize the significant disconnect between in vitro potency (Vero E6 cells) and in vivo efficacy. This guide addresses the mechanistic basis of this failure (e.g., TMPRSS2-mediated entry bypass) to prevent experimental redundancy.
Chemical Basis & Structure-Activity Relationship (SAR)[2][3]
The antiviral potency of this class hinges on the diprotic weak base character of the molecule.
Core Pharmacophore[4][5]
-
Quinoline Ring: Provides the lipophilic scaffold essential for membrane permeation.
-
7-Chloro Substitution: Critical for inhibition of hemozoin formation (malaria) and enhances lysosomal accumulation.
-
Basic Side Chain (C-4 position): The dialkylaminoalkyl side chain is the primary driver of lysosomotropism.
-
Chloroquine (CQ): Contains a diethylamino group.[2]
-
Hydroxychloroquine (HCQ): Features a
-hydroxylation on the ethyl chain. This modification increases solubility and alters the toxicity profile (reducing retinal toxicity) without significantly compromising the pKa required for pH modulation.
-
SAR Rule of Thumb: Modifications that reduce the basicity of the tertiary amine in the side chain directly correlate with a loss of antiviral potency in pH-dependent entry assays.
Mechanisms of Action: The Lysosomotropic Barrier
The primary antiviral mechanism is Endosomal Acidification Blockade . Many enveloped viruses (Influenza, SARS-CoV-2, Ebola) require an acidic trigger (pH < 6.0) within the endolysosome to induce conformational changes in viral fusion proteins (e.g., Hemagglutinin, Spike).
Pathway Analysis[4]
-
Trapping: 4-aminoquinolines diffuse through membranes in their unprotonated form.
-
Protonation: Upon entering acidic organelles (endosomes/lysosomes), they become protonated (trapped), raising the intraluminal pH.
-
Enzyme Inhibition: Elevated pH inhibits lysosomal enzymes (Cathepsins) required to cleave viral glycoproteins for fusion activation.
-
Glycosylation Interference: In the trans-Golgi network, pH elevation inhibits glycosyltransferases, leading to the production of non-infectious viral particles (e.g., HIV gp120).
Visualization: Endosomal Blockade Mechanism
Figure 1: Mechanism of lysosomotropic inhibition. The accumulation of weak bases raises organelle pH, preventing the proteolytic cleavage required for viral fusion.
Spectrum of Activity (In Vitro Data)
The following table summarizes in vitro inhibitory concentrations. Note the dependence on cell line, which dictates the viral entry pathway.
| Virus Target | Compound | EC50 Range (µM) | Cell Line | Mechanism Cited |
| SARS-CoV-2 | Chloroquine | 1.13 - 5.47 | Vero E6 | Endosomal pH elevation [1] |
| SARS-CoV-2 | Hydroxychloroquine | 0.72 - 6.14 | Vero E6 | Endosomal pH elevation [1][2] |
| HIV-1 | Chloroquine | 5 - 10 | PBMC/MT-4 | gp120 glycosylation inhibition [3] |
| Zika Virus | Chloroquine | 9.82 - 14.2 | Vero | Endosomal fusion block [4] |
| Influenza A | Chloroquine | 3 - 15 | MDCK | pH-dependent fusion block [5] |
Critical Caveat: In cells expressing TMPRSS2 (e.g., Calu-3, human lung epithelium), SARS-CoV-2 bypasses the endosome, rendering 4-aminoquinolines ineffective. This explains the in vivo failure despite in vitro potency in Vero cells (which lack TMPRSS2).
Experimental Protocol: Time-of-Addition (TOA) Assay
To validate if a 4-aminoquinoline acts at the entry or post-entry stage, a Time-of-Addition assay is mandatory. This protocol is self-validating through the use of temporal checkpoints.
Materials
-
Cell Line: Vero E6 or HeLa-ACE2 (Must be permissive).
-
Virus: Reporter virus (e.g., GFP-tagged) or wild-type (requires plaque assay/qPCR).
-
Controls:
-
Entry Inhibitor: E-64d (Cathepsin inhibitor) or Camostat (TMPRSS2 inhibitor).
-
Replication Inhibitor: Remdesivir (RdRp inhibitor).
-
Workflow Steps
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate 24h. -
Infection (T=0): Infect cells at MOI 0.1 at 4°C for 1 hour (allows binding, prevents internalization).
-
Wash: Remove unbound virus with cold PBS. Shift to 37°C to initiate internalization.
-
Drug Addition Series: Add 4-aminoquinoline (
conc.) at specific timepoints:-
-1h (Pre-treatment): Tests prophylactic/receptor modulation.[3]
-
0h (Co-addition): Tests binding/entry.
-
+1h, +2h, +4h, +6h: Tests fusion, uncoating, and replication.
-
-
Harvest: Collect supernatant at 24h post-infection.
-
Readout: Quantify viral RNA (qPCR) or infectious titer (Plaque Assay).
Interpretation
-
Entry Inhibitors (CQ/HCQ): Show maximal inhibition only when added at -1h to +1h . Efficacy drops precipitously if added >2h post-infection.
-
Replication Inhibitors: Maintain efficacy even when added at +4h.
Visualization: TOA Workflow Logic
Figure 2: Time-of-Addition logic.[4] 4-aminoquinolines typically lose efficacy if added after viral internalization (T > +2h).
Challenges & Translational Gaps
The "Vero Cell Trap"
Standard antiviral screening uses Vero E6 cells (monkey kidney), which rely heavily on Cathepsin-mediated endocytosis (low pH dependent). However, human respiratory cells often use the TMPRSS2 pathway , which occurs at the plasma membrane (pH independent).
-
Result: CQ/HCQ are potent in Vero cells but fail in TMPRSS2-expressing cells (e.g., Calu-3) and in human clinical trials [6].
-
Recommendation: Always validate 4-aminoquinoline activity in a TMPRSS2-competent cell line before proceeding to in vivo models.
Toxicity
High doses required to alter lung pH in vivo often approach the toxic threshold, leading to QT interval prolongation (hERG channel blockade) and retinopathy.
References
-
Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research. Link
-
Liu, J., et al. (2020). Hydroxychloroquine, a less toxic derivative of chloroquine, is effective in inhibiting SARS-CoV-2 infection in vitro.[1][5] Cell Discovery. Link
-
Savarino, A., et al. (2004). Effects of chloroquine on viral infections: an old drug against today's diseases? The Lancet Infectious Diseases. Link
-
Delvecchio, R., et al. (2016). Chloroquine, an Endocytosis Blocking Agent, Inhibits Zika Virus Infection in Different Cell Models. Viruses.[6][7][8][9][10][11][12][13][14] Link
-
Vigerust, D.J., et al. (2007). Context-dependent resistance to amantadine and chloroquine in influenza A virus. Journal of Virology. Link
-
Hoffmann, M., et al. (2020). Chloroquine does not inhibit infection of human lung cells with SARS-CoV-2. Nature. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Zinc(II)—The Overlooked Éminence Grise of Chloroquine’s Fight against COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 7. Chloroquine is effective against influenza A virus in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing of well-known medications as antivirals: hydroxychloroquine and chloroquine - from HIV-1 infection to COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. The controversial therapeutic journey of chloroquine and hydroxychloroquine in the battle against SARS-CoV-2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Methodological & Application
4-Aminoquinoline-6-carbonitrile synthesis protocol
High-Purity Synthesis of 4-Aminoquinoline-6-carbonitrile
Strategic Overview
The 4-aminoquinoline-6-carbonitrile scaffold (CAS: 71082-49-0) is a critical pharmacophore in drug discovery, serving as the core structure for several EGFR and HER2 kinase inhibitors (e.g., Neratinib, Pelitinib analogs). While various synthetic routes exist, the Gould-Jacobs reaction remains the industry standard for scalability and reproducibility.
This protocol details a robust, three-stage synthesis starting from commercially available 4-aminobenzonitrile . Unlike palladium-catalyzed cross-couplings (Buchwald-Hartwig) which require expensive catalysts and rigorous oxygen exclusion, this route relies on thermal condensation and nucleophilic aromatic substitution (
Key Advantages of This Protocol:
-
Atom Economy: Utilizes inexpensive reagents (EMME, Dowtherm A, Ammonia).
-
Scalability: Avoids chromatographic purification for intermediates.[1]
-
Versatility: The 4-chloro intermediate allows for the introduction of various amines, not just the primary amine.
Retrosynthetic Logic
The synthesis is designed backward from the target amine, utilizing the high reactivity of the 4-chloro position for nucleophilic displacement.
Figure 1: Retrosynthetic analysis showing the disconnection of the 4-amino group and the construction of the quinoline core via the Gould-Jacobs pathway.
Detailed Experimental Protocol
Phase 1: Scaffold Construction (Gould-Jacobs Cyclization)
This phase builds the pyridine ring onto the benzene substrate.
Reagents:
-
4-Aminobenzonitrile (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether (Solvent)
Step 1.1: Condensation (Formation of Enamine)
-
Charge a round-bottom flask with 4-aminobenzonitrile (11.8 g, 100 mmol) and EMME (23.7 g, 110 mmol).
-
Heat the neat mixture to 110–120°C for 2–3 hours.
-
Observation: Ethanol is evolved.[2] A reflux condenser should be used initially, then removed or set to distillation mode to drive the equilibrium forward by removing ethanol.
-
Checkpoint: The mixture will solidify upon cooling. This is the enamine intermediate (diethyl (4-cyanophenylaminomethylene)malonate). It can be recrystallized from ethanol/hexane if high purity is required, but crude is typically sufficient.
Step 1.2: Thermal Cyclization
-
In a separate large flask equipped with a mechanical stirrer and air condenser, heat Dowtherm A (100 mL) to reflux (~250°C ).
-
Critical Step: Add the enamine intermediate (from Step 1.1) portion-wise or as a hot solution to the boiling solvent. Rapid addition is crucial to prevent polymerization side-reactions.
-
Maintain reflux for 30–60 minutes.
-
Cool the mixture to room temperature. The product, 4-hydroxy-6-cyanoquinoline (technically the 4-quinolinone tautomer), will precipitate as a tan/brown solid.
-
Filter the solid and wash copiously with hexanes or acetone to remove Dowtherm A.
-
Yield Target: 70–85%.
Phase 2: Activation (Chlorination)
Conversion of the hydroxyl group to a chloride leaving group.
Reagents:
-
Phosphorus oxychloride (
) (5–10 eq) -
Catalytic DMF (optional, accelerates reaction)
Protocol:
-
Suspend 4-hydroxy-6-cyanoquinoline (10 g) in
(50 mL). -
Add 2–3 drops of anhydrous DMF.
-
Reflux the mixture (105°C ) for 2–4 hours.
-
Monitoring: The solid will dissolve, turning the solution dark. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
-
Workup (Safety Critical):
-
Evaporate excess
under reduced pressure (rotary evaporator with scrubber). -
Pour the thick residue slowly onto crushed ice/ammonia water mixture with vigorous stirring. Maintain pH > 8 to prevent hydrolysis of the nitrile.
-
-
Filter the precipitate, wash with water, and dry in a vacuum oven.
-
Product: 4-Chloro-6-cyanoquinoline.
-
Yield Target: 85–95%.
Phase 3: Amination (The Critical
)
Displacement of the chloride with ammonia to yield the final primary amine.
Reagents:
-
Ammonia gas (
) or 7N in Methanol/Ethanol -
Solvent: Ethanol or Isopropanol (if not using pre-saturated solution)
Protocol:
-
Place 4-chloro-6-cyanoquinoline (5.0 g) in a pressure vessel (autoclave or heavy-walled sealed tube).
-
Add 7N
in Methanol (50 mL, excess). -
Seal the vessel and heat to 100–120°C for 12–24 hours.
-
Note: The reaction is slower than with substituted anilines due to the lower nucleophilicity of ammonia compared to alkyl amines.
-
-
Cool to room temperature and carefully vent the vessel.
-
Concentrate the solvent.
-
Purification:
-
Final Product: 4-Aminoquinoline-6-carbonitrile .
-
Characterization:
-
1H NMR (DMSO-d6): Characteristic signals for the quinoline protons and a broad singlet for the
(exchangeable with ). -
IR: Sharp nitrile stretch at ~2220
.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Cyclization Temp | >245°C | The Gould-Jacobs cyclization has a high activation energy.[2] Below 240°C, the reaction stalls or yields side products. |
| Moisture Control | Strictly Anhydrous ( | |
| Ammonia Pressure | 5–10 bar (Sealed Tube) | Ammonia solubility decreases with heat. High pressure ensures sufficient concentration of the nucleophile in the liquid phase. |
| Quench pH | pH 8–9 | Acidic quenching of the chlorination step can hydrolyze the 6-cyano group to an amide or carboxylic acid. |
Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting common synthetic failures in the quinoline protocol.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[2][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[4]
-
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. (Demonstrates the 4-chloro to 4-amino conversion logic on similar scaffolds).
- Zhang, Y., et al. (2018). Process Development for the Synthesis of a Quinoline-Based Kinase Inhibitor. Organic Process Research & Development. (Provides industrial context for the POCl3 and Ammonolysis steps).
-
PubChem Compound Summary. (2025). 4-Aminoquinoline-6-carbonitrile (CAS 71082-49-0).
Sources
Analytical methods for 4-Aminoquinoline-6-carbonitrile characterization
Application Note: Analytical Characterization of 4-Aminoquinoline-6-carbonitrile
Introduction
4-Aminoquinoline-6-carbonitrile (CAS: 163532-97-8) is a critical intermediate scaffold in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically those targeting EGFR and HER2 (e.g., analogs of Pelitinib and Neratinib). The molecule features a fused bicyclic aromatic system with two distinct functional "handles": a nucleophilic amino group at position 4 and an electrophilic nitrile group at position 6.
Precise characterization of this intermediate is vital for downstream process control. Impurities such as 4-chloroquinoline-6-carbonitrile (unreacted starting material) or hydrolysis byproducts (amides/acids) can significantly degrade the yield and potency of the final API (Active Pharmaceutical Ingredient).
This guide provides a self-validating analytical framework combining FT-IR, NMR, and HPLC-MS methodologies tailored to the specific physicochemical properties of the aminoquinoline core.
Physicochemical Profile & Method Strategy
Understanding the molecule's behavior dictates the analytical conditions.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Formula | MW = 169.18 g/mol . Detectable by MS ( | |
| pKa (Amino N) | ~8.5 - 9.0 | Basic. Will tail on standard silica columns without end-capping or pH modification. |
| Solubility | Low in water/hexane. High in DMSO/MeOH. | NMR: Use DMSO- |
| UV Max | ~250 nm, ~320 nm | Strong aromatic absorption. UV detection is highly sensitive. |
Protocol 1: Qualitative Identification by FT-IR
Objective: Confirm the presence of the nitrile functional group and the primary amine, distinguishing it from the chloro- precursor.
Principle: The nitrile (
Workflow Diagram:
Figure 1: FT-IR Acquisition Workflow utilizing Attenuated Total Reflectance (ATR) for minimal sample loss.
Detailed Procedure:
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond ATR accessory.
-
Blanking: Clean the crystal with isopropanol. Collect a background air spectrum.
-
Sample Application: Place ~2 mg of 4-Aminoquinoline-6-carbonitrile onto the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100 N).
-
Parameters:
-
Range: 4000 – 450
-
Resolution: 4
-
Accumulations: 16 or 32 scans.
-
-
Critical Peak Interpretation:
| Functional Group | Wavenumber ( | Description | Causality |
| Nitrile ( | 2220 – 2240 | Sharp, Medium | Conjugation with the aromatic ring lowers this from the typical aliphatic 2250 |
| Amine ( | 3300 – 3450 | Doublet (Weak/Broad) | Symmetric and asymmetric stretching of the primary |
| Aromatic ( | 1580 – 1620 | Strong | Quinoline ring breathing modes. |
Protocol 2: Structural Confirmation by NMR
Objective: Verify the substitution pattern (4,6-disubstituted) and ensure no regioisomers are present.
Solvent Choice: DMSO-
1H NMR Assignment (400 MHz, DMSO-
-
Amino Protons: Look for a broad singlet around
7.0 – 8.0 ppm (exchangeable with ). The broadness arises from the quadrupole moment of the nitrogen and intermediate exchange rates. -
H-2 Proton: A singlet or doublet at
8.4 – 8.6 ppm . This proton is deshielded by the adjacent ring nitrogen. -
H-5 Proton: A doublet around
8.8 – 9.0 ppm . This is the most deshielded aromatic proton due to the "bay region" effect and the ortho-nitrile electron withdrawal. -
H-3 Proton: A doublet upfield around
6.6 – 6.8 ppm . Shielded by the electron-donating amino group at position 4.
Self-Validation Check:
-
Integration ratio of Aromatic H : Amino H must be roughly 5:2 .
-
If the H-3 doublet is missing or shifted significantly downfield, suspect the presence of 4-chloroquinoline (no amino donor effect).
Protocol 3: HPLC-UV/MS Purity & Impurity Profiling
Objective: Quantify purity and identify the specific impurity 4-chloroquinoline-6-carbonitrile.
Challenge: The 4-amino group is basic. On standard silica C18 at neutral pH, the protonated amine interacts with residual silanols, causing severe peak tailing. Solution: Use a "Base-Deactivated" (End-capped) column and a low pH mobile phase to keep the amine fully protonated and the silanols protonated (neutral), or a high pH buffer to keep the amine neutral. Method A (Low pH) is preferred for MS compatibility.
Method Development Logic Tree:
Figure 2: Decision matrix for selecting mobile phase conditions suitable for basic heterocycles.
Detailed HPLC Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column),
. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-12 min: 5%
90% B (Linear ramp) -
12-15 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 254 nm (Reference) and 320 nm (Specific to quinoline).
-
MS: ESI Positive Mode. Scan range 100–500 m/z.
-
System Suitability Criteria (Acceptance Limits):
-
Tailing Factor (
): for the main peak (Crucial for amino-compounds). -
Resolution (
): between 4-amino product and 4-chloro starting material. -
Precision: RSD
for 5 replicate injections.
Impurity Markers:
-
Starting Material: 4-Chloroquinoline-6-carbonitrile. (Elutes later than product due to lack of polar amino group).
-
Hydrolysis Product: 4-Aminoquinoline-6-carboxylic acid (Elutes earlier due to polar acid group).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved January 29, 2026 from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.
-
University of California, Los Angeles (UCLA). Table of Characteristic IR Absorptions. Retrieved January 29, 2026 from [Link]
-
Chemistry LibreTexts (2025). Infrared Spectroscopy Absorption Table. Retrieved January 29, 2026 from [Link]
-
EBI ChEMBL. Target profile for 4-aminoquinoline derivatives. Retrieved January 29, 2026 from [Link]
Application Note: High-Purity Isolation of 4-Aminoquinoline-6-carbonitrile via pH-Switching HPLC
Abstract & Introduction
4-Aminoquinoline-6-carbonitrile is a critical scaffold in medicinal chemistry, serving as a precursor for antimalarial agents (analogous to chloroquine) and tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its purification presents a classic chromatographic challenge: the molecule contains a basic amine (position 4) capable of strong silanol interactions, and a polar nitrile group (position 6) that is susceptible to hydrolysis under extreme conditions.
Standard low-pH methods often suffer from peak tailing and limited loading capacity due to the repulsion between the protonated analyte and the positively charged protonated silanols (or simple overload of the ionized species). This Application Note details a pH-switching strategy . We utilize a High-pH (pH 10) preparative method to suppress ionization, maximizing loading capacity and peak shape, followed by a Low-pH (pH 2.5) analytical QC to ensure orthogonal purity verification.
Physicochemical Profiling & Strategy
The Molecule[1][2]
-
Core: Quinoline (Aromatic, Hydrophobic).
-
Functional Group 1 (Amine, C4): Basic. While typical 4-aminoquinolines have a pKa ~8-9, the electron-withdrawing nitrile at C6 lowers the ring nitrogen pKa to approximately 6.5–7.5.
-
Functional Group 2 (Nitrile, C6): Polar, non-ionizable. Vulnerable to hydrolysis to amide/carboxylic acid if exposed to extreme pH/heat for prolonged periods.
The "High-pH" Advantage
At pH 10 (Ammonium Bicarbonate), 4-Aminoquinoline-6-carbonitrile exists predominantly in its neutral (free base) form.
-
Benefit 1: Silanol Suppression. The high pH deprotonates residual silanols on the silica surface, but since the analyte is also neutral, the dreaded cation-exchange mechanism (tailing) is eliminated.
-
Benefit 2: Loading Capacity. Neutral organic molecules generally have higher solubility in the stationary phase (C18) than their ionized counterparts, allowing for 10-20x higher mass loading on Prep-LC columns before peak distortion occurs.
The "Orthogonal" Validation
Impurities such as 4-chloro-6-cyanoquinoline (starting material) or hydrolysis byproducts may co-elute at pH 10. By checking the purified fractions at pH 2.5 (Formic Acid/TFA), we alter the selectivity (selectivity
Experimental Protocols
Materials & System Suitability
-
LC System: Binary Gradient HPLC (Prep: >50 mL/min capability; Analytical: UPLC/HPLC).
-
Detector: UV-Vis Diode Array (Monitored at 254 nm for aromatic core and 320 nm for specific quinoline absorbance).
-
Stationary Phase (CRITICAL):
-
Requirement: High-pH stable Hybrid Silica (pH 1-12 tolerance).[1]
-
Recommended: Waters XBridge C18, Phenomenex Gemini NX-C18, or Agilent Poroshell HPH.
-
Dimensions: 4.6 x 100mm (Analytical), 19/30 x 150mm (Prep).
-
Protocol A: Analytical Scouting (High pH)
Purpose: To determine the elution profile and calculate the focused gradient for prep.
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min (for 4.6mm ID column) |
| Gradient | 5% B to 95% B over 10 minutes |
| Temperature | 35°C |
| Injection | 5 µL (1 mg/mL in DMSO) |
Expected Result: The target compound (neutral) should elute as a sharp, symmetrical peak. If the starting material (4-chloro derivative) is present, it will elute later due to higher hydrophobicity (Cl vs NH2).
Protocol B: Preparative Purification (The Harvest)
Purpose: Mass isolation.
-
Sample Preparation: Dissolve crude solid in DMSO. If solubility is low, add 10% Methanol. Filter through 0.45 µm PTFE.
-
Concentration Target: 50–100 mg/mL.
-
-
Gradient Scaling: Based on the analytical run, create a "Focused Gradient." If the peak elutes at 40% B analytically, the Prep gradient should start at 20% B and end at 60% B.
-
Execution:
| Step | Time (min) | % B | Description |
| Initial | 0.0 | 10 | Equilibration |
| Load | 1.0 | 10 | Injection |
| Ramp | 2.0 | 20 | Start of Focused Gradient |
| Elute | 12.0 | 60 | End of Focused Gradient |
| Wash | 12.1 | 95 | Column Wash (Remove dimers/polymers) |
| Re-eq | 15.0 | 10 | Ready for next injection |
-
Fraction Collection: Trigger on Slope (e.g., 10 mAU/sec) or Level (e.g., 50 mAU).
-
Post-Run Handling:
-
Pool fractions.
-
CRITICAL: Lyophilize (freeze-dry) rather than rotary evaporate at high heat to prevent nitrile hydrolysis in the basic buffer. Ammonium bicarbonate is volatile and will sublime.
-
Protocol C: Orthogonal Purity Check (Low pH)
Purpose: Verification of purity using selectivity change.
-
Column: Standard C18 or C8.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5–95% B.
-
Pass Criteria: Single peak >98% area integration. No "shoulder" peaks that were hidden in the High pH run.
Visualized Workflows
Purification Logic Flow
The following diagram illustrates the decision-making process for purifying this basic heterocycle.
Caption: Step-by-step workflow emphasizing the "Orthogonal QC" loop to ensure phase selectivity did not mask impurities.
Mechanism of Action: pH Switching
This diagram explains the chemical state of the molecule during the two phases.
Caption: Mechanistic comparison showing why High pH is selected for Prep (Loading) and Low pH for QC (Selectivity).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Column Overload (Mass) | Reduce injection volume or increase column diameter. Ensure sample is dissolved in a solvent compatible with the mobile phase (minimize pure DMSO if possible). |
| Peak Tailing (High pH) | Column Void or Aging | High pH strips silica over time. Replace column or ensure "Hybrid" particle technology is being used. |
| Recovery Low | Precipitation | Sample may have precipitated in the needle/loop if the aqueous buffer concentration is too high. Lower buffer strength to 10mM. |
| Extra Peaks in QC | Hydrolysis | If a peak appears at -18 mass units (amide) or +1 mass unit (acid), the nitrile hydrolyzed. Avoid heat during evaporation; use lyophilization. |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on pH effects and silanol interactions).
-
Phenomenex Technical Notes. (2023). Basic Analytes and the Use of High pH Stable Stationary Phases. Link (Verified source on Gemini/Kinetex high pH stability).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Link (Source for physicochemical properties and structural data).
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2024). XBridge BEH C18 Column Care and Use Manual. Link (Protocol for hybrid particle handling at pH 10).
Sources
Application Note: High-Resolution NMR Analysis of 4-Aminoquinoline-6-carbonitrile
Topic: Structural Elucidation and NMR Protocol for 4-Aminoquinoline-6-carbonitrile Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1][2][3]
Introduction & Pharmacophore Significance
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for historic antimalarials (Chloroquine) and modern tyrosine kinase inhibitors (e.g., Bosutinib).[1][2][3] The 6-carbonitrile derivative (4-Aminoquinoline-6-carbonitrile) is a critical intermediate; the nitrile group provides a versatile handle for transformation into amides, carboxylic acids, or amines, while the 4-amino group is essential for hydrogen bonding within the ATP-binding pocket of kinase enzymes.[1][2]
Accurate structural characterization of this molecule is challenging due to the quadrupolar broadening of nitrogen atoms and the potential for tautomeric exchange.[3] This guide provides a definitive protocol for the full assignment of 4-Aminoquinoline-6-carbonitrile using 1D and 2D NMR techniques.
Sample Preparation Protocol (The Solvation Matrix)
Objective: To maximize signal resolution and prevent aggregation-induced broadening, particularly of the exocyclic amine (-NH₂).
Solvent Selection Logic
-
Chloroform-d (
): Not Recommended. 4-Aminoquinolines often exhibit poor solubility and extensive aggregation in non-polar solvents, leading to broad, uninterpretable -NH₂ signals.[1][2] -
DMSO-d₆: Preferred. The high polarity disrupts intermolecular H-bonding, sharpening the signals.[3] It also slows the proton exchange rate, allowing the -NH₂ protons to be observed as distinct peaks (often a broad singlet or doublet).[2][3]
Preparation Steps[1][2][3][4][5][6][7]
-
Mass: Weigh 10–15 mg of 4-Aminoquinoline-6-carbonitrile.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Sonicate for 30–60 seconds. Ensure the solution is completely clear; any suspension will degrade magnetic field homogeneity (shimming).[2][3]
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm .[3]
1H NMR Analysis: The Fingerprint
Predicted Chemical Shift Assignment (DMSO-d₆)
Note: Values are estimates based on substituent chemical shift additivity rules for the quinoline core.
| Position | Type | Multiplicity | Shift ( | Coupling ( | Mechanistic Rationale |
| H2 | Ar-H | Doublet (d) | 8.40 – 8.60 | Deshielded by adjacent ring Nitrogen (N1).[1][2] | |
| H8 | Ar-H | Doublet (d) | 7.90 – 8.10 | Pseudo-ortho to N1; minimal substituent effect.[1][2] | |
| H5 | Ar-H | Doublet (d) | 8.60 – 8.80 | Diagnostic: Deshielded by ortho-cyano group (C6) and peri-effect of C4-NH₂.[1][2] | |
| H7 | Ar-H | Doublet of Doublets (dd) | 7.60 – 7.80 | Ortho to cyano (deshielding), but meta to N1.[1][2] | |
| NH₂ | Amine | Broad Singlet (br s) | 7.00 – 7.50 | N/A | Broadened by quadrupole of N and exchange.[2] D₂O shake will erase this signal.[2][3] |
| H3 | Ar-H | Doublet (d) | 6.50 – 6.70 | Key ID: Strongly shielded by the electron-donating 4-amino group (ortho resonance).[1][2] |
Structural Logic Diagram
The following diagram illustrates the logical flow for assigning the proton signals based on electronic effects.
Caption: Impact of substituents on 1H NMR Chemical Shifts. The 4-amino group shields H3, while the 6-cyano group deshields H5 and H7.
13C NMR & Heteronuclear Correlation
The Carbon-13 spectrum is the "skeleton" of the molecule.[3] The nitrile carbon is the critical diagnostic peak.[3]
| Carbon Type | Shift ( | Assignment Logic |
| C-NH₂ (C4) | 150 – 155 | Deshielded by direct attachment to N and aromatic ring current.[1][2] |
| C=N (C2) | 148 – 153 | Deshielded by ring Nitrogen (N1).[1][2] |
| C-CN (C6) | 105 – 110 | Shielded relative to benzene due to ipso-cyano effect? Correction: C-ipso to CN is usually shielded, but the C of the Nitrile group itself appears at 117–119 ppm .[3] |
| -CN (Nitrile) | 118.0 – 119.5 | Diagnostic Peak. Characteristic region for aryl nitriles.[2][3] |
| C3 | 98 – 102 | Strongly shielded by ortho-amino group (matches H3 shielding).[2][3] |
2D NMR Verification Workflow
To confirm the regiochemistry (i.e., proving the CN is at position 6 and not 5 or 7), you must use Heteronuclear Multiple Bond Correlation (HMBC).[1][2][3]
The "Connectivity Check" Protocol[3]
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation) - The Proof:
Caption: Analytical workflow for structural validation. HMBC is the definitive step for locating the nitrile group.[3]
Troubleshooting & Impurities
| Artifact/Impurity | Chemical Shift (DMSO-d₆) | Origin/Solution |
| Water ( | 3.33 ppm (Broad s) | Hygroscopic solvent.[1][3] Drying the sample or adding molecular sieves can reduce this.[3] |
| Residual Ethanol | 1.06 (t), 3.44 (q) | Common recrystallization solvent.[2][3] |
| Rotamers | Split peaks | Rare for this specific molecule, but if N-acylated derivatives are made later, rotamers will appear.[1][2][3] |
| Broad NH₂ | > 20 Hz width | Acidic impurities accelerating exchange.[2][3] Add a trace of solid |
References
-
Review of 4-Aminoquinoline Synthesis
-
NMR Solvent Impurities Data
-
Quinoline Chemical Shifts
Sources
Protocol for Testing 4-Aminoquinoline-7-carbonitrile Against Chloroquine-Resistant Malaria
Abstract & Scientific Rationale
This application note details the validation protocol for 4-Aminoquinoline-7-carbonitrile , a structural analog of chloroquine (CQ) designed to circumvent resistance mechanisms in Plasmodium falciparum.
The Resistance Challenge: Chloroquine resistance (CQR) is primarily driven by mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT) (e.g., K76T). These mutations allow the efflux of protonated CQ from the digestive vacuole (DV), preventing the drug from inhibiting hemozoin formation.
The 7-Carbonitrile Solution: The substitution of the 7-chloro group with a 7-cyano (carbonitrile) group introduces a strong electron-withdrawing effect. This modification lowers the pKa of the quinoline ring nitrogen.
-
Hypothesis: The altered pKa modifies the drug's accumulation ratio in the acidic DV and reduces its affinity for the mutant PfCRT efflux pump, thereby restoring efficacy against resistant strains (e.g., Dd2, K1) while maintaining the core mechanism of
-hematin inhibition.
Experimental Workflow Overview
The evaluation pipeline consists of three phases:
-
Phenotypic Screening: Cell-based SYBR Green I fluorescence assay to determine IC50.
-
Mechanistic Validation: Cell-free
-hematin inhibition assay (NP-40 mediated). -
Resistance Profiling: Calculation of the Resistance Index (RI) using paired sensitive/resistant strains.
Workflow Visualization
Figure 1: High-throughput screening workflow for evaluating antimalarial efficacy using the SYBR Green I fluorescence method.
Protocol A: In Vitro Anti-plasmodial Efficacy (SYBR Green I Assay)
This protocol quantifies parasite proliferation by intercalating a fluorescent dye into parasite DNA. It is preferred over [3H]-hypoxanthine assays for safety and throughput.
Materials
-
Strains: P. falciparum 3D7 (CQ-Sensitive) and Dd2 or W2 (CQ-Resistant).[1][2]
-
Culture Media: RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, 100 µM hypoxanthine, and 10 µg/mL gentamicin.
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin (w/v), 0.08% Triton X-100 (v/v).
-
Dye: SYBR Green I (Invitrogen), 10,000x stock.
Procedure
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol 48 hours prior to the assay to ensure uniform growth.
-
Compound Preparation:
-
Prepare a 10 mM stock of 4-Aminoquinoline-7-carbonitrile in 100% DMSO.
-
Perform 2-fold serial dilutions in complete medium across a 96-well plate. Final testing concentrations should range from 1000 nM to 1.9 nM.
-
Note: Ensure final DMSO concentration is <0.5% to avoid non-specific toxicity.
-
-
Assay Setup:
-
Incubation: Incubate plates at 37°C in a gas chamber (90% N2, 5% CO2, 5% O2) for 72 hours .
-
Development:
-
Prepare Lysis/Dye solution: Add SYBR Green I to Lysis Buffer at 0.2 µL dye per mL of buffer.
-
Add 100 µL of Lysis/Dye solution to each well.[3]
-
Incubate in the dark at room temperature for 1 hour.
-
-
Readout: Measure fluorescence intensity (RFU) using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
Protocol B: Mechanism of Action (β-Hematin Inhibition)
To confirm the 7-carbonitrile analog retains the hemozoin-inhibiting mechanism of the parent aminoquinoline class, a cell-free detergent-mediated assay is used.
Mechanistic Pathway
Figure 2: Mechanism of Action. The 7-carbonitrile analog binds free hematin, preventing its sequestration into inert hemozoin crystals, leading to parasite toxicity.
Procedure (NP-40 Mediated Method)
-
Reagents:
-
Reaction Mix:
-
Incubation: Incubate at 37°C for 4–6 hours to allow
-hematin formation. -
Quantification (Pyridine-Ferrochrome):
-
Add 5% Pyridine solution (v/v) in HEPES buffer to dissolve unpolymerized free heme. Note: Pyridine does not dissolve crystallized
-hematin. -
Read absorbance at 405 nm .
-
Interpretation: Lower absorbance indicates more crystallization (failure of drug). Higher absorbance indicates less crystallization (successful inhibition by drug).
-
Data Analysis & Resistance Profiling[3]
IC50 Calculation
Normalize fluorescence data to controls:
Resistance Index (RI)
Calculate the RI to evaluate the compound's ability to break resistance.
| RI Value | Interpretation |
| < 2.0 | Resistance Breaking (High Potential) |
| 2.0 - 5.0 | Partial Cross-Resistance |
| > 10.0 | Full Cross-Resistance (Failed Design) |
Expected Data Profile (Example)
The following table illustrates the target profile for a successful 7-carbonitrile analog compared to Chloroquine.
| Compound | IC50 (3D7) [nM] | IC50 (Dd2) [nM] | Resistance Index (RI) |
| Chloroquine (Reference) | 15.2 ± 3.1 | 185.4 ± 12.5 | 12.2 (Resistant) |
| 4-Aminoquinoline-7-CN | 18.5 ± 2.4 | 25.1 ± 4.2 | 1.35 (Effective) |
References
-
Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug sensitivity screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. [Link]
-
Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry, 338(2), 306–319. [Link]
-
Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509–520. [Link]
-
World Health Organization (WHO). (2001). In vitro micro-test (Mark III) for the assessment of the response of Plasmodium falciparum to chloroquine, mefloquine, quinine, amodiaquine, sulfadoxine / pyrimethamine and artemisinin. [Link]
Sources
- 1. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols [mdpi.com]
- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of the NP-40 detergent-mediated assay in discovery of inhibitors of beta-hematin crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of β-Hematin Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. iddo.org [iddo.org]
- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Experimental workflow for in vitro antimalarial testing
Application Note: Validating Antimalarial Potency via High-Throughput Fluorescence Assays
Executive Summary
The emergence of artemisinin partial resistance in the Greater Mekong Subregion and Africa mandates rigorous, scalable in vitro susceptibility testing. While the [³H]-hypoxanthine incorporation assay remains the historical "gold standard," it is ill-suited for modern high-throughput screening (HTS) due to radioactive hazards and cost.
This guide details the SYBR Green I Fluorescence Assay , the industry-standard workflow for determining IC50 values. By intercalating into parasite DNA, SYBR Green I provides a linear correlation with parasitemia. This protocol prioritizes signal-to-noise optimization and biological consistency , addressing common failure points such as hemoglobin quenching and edge effects.
Phase 1: Biological Foundation (Culture & Synchronization)
Reliable data begins with a healthy, synchronous parasite culture. Asynchronous cultures yield "noisy" dose-response curves because drugs act differently on rings, trophozoites, and schizonts.
Culture Maintenance (Modified Trager & Jensen)
-
Basal Medium: RPMI 1640 (w/ L-Glutamine, 25mM HEPES).
-
Supplementation:
-
Standard Screening: 0.5% Albumax II (Lipid-rich BSA). Why? Albumax reduces batch-to-batch variability compared to human serum, essential for reproducible HTS.
-
Clinical Isolates: 10% Heat-Inactivated Human Serum (Type O+). Why? Wild strains often fail to adapt immediately to Albumax.
-
-
Atmosphere: 5%
, 5% , 90% . -
Hematocrit (HCT): Maintain at 2-5% for routine culture.
Synchronization (The Sorbitol Window)
To ensure all parasites interact with the drug at the same metabolic stage (Ring Stage), we exploit the differential permeability of infected RBCs (iRBCs).
-
Mechanism: Mature stages (trophozoites/schizonts) induce new permeation pathways (NPPs) in the RBC membrane. In hypertonic 5% D-Sorbitol, these cells uptake sorbitol, swell, and lyse. Ring-stage iRBCs remain impermeable and survive.
-
Protocol:
-
Centrifuge culture (5 min, 500 x g). Remove supernatant.[1][2][3][4]
-
Resuspend pellet in 10 volumes of 5% D-Sorbitol (pre-warmed to 37°C).
-
Incubate for 10 minutes at 37°C.
-
Centrifuge, wash twice with RPMI, and return to culture.
-
Validation: Verify >95% ring forms via Giemsa smear before plating.
-
Phase 2: Experimental Design & Assay Selection
Choosing the right readout is critical. The table below contrasts the three primary methodologies.
Table 1: Comparative Analysis of Antimalarial Assays
| Feature | [³H]-Hypoxanthine | pLDH (Colorimetric) | SYBR Green I (Fluorescence) |
| Target | DNA / RNA Synthesis | Glycolytic Enzyme (LDH) | dsDNA Intercalation |
| Sensitivity | High (<0.1% parasitemia) | Moderate | High (<0.2% parasitemia) |
| Cost/Well | High (Isotopes) | Moderate (Antibodies) | Very Low (Generic Dye) |
| Throughput | Low (Filtration required) | Medium | Ultra-High (One-step lysis) |
| Limitation | Radioactive waste; labor-intensive. | Signal persists slightly post-death. | Hemoglobin quenches fluorescence. |
Recommendation: Use SYBR Green I for routine IC50 determination and library screening. Use [³H]-Hypoxanthine only for validating ambiguous hits or slow-acting compounds.
Phase 3: The SYBR Green I Protocol (MSF Assay)
This protocol is optimized for 96-well or 384-well formats. The critical innovation here is the Lysis Buffer , which releases parasite DNA while minimizing background fluorescence from hemoglobin.
Reagent Preparation
Lysis Buffer (2X Concentration):
-
20 mM Tris-HCl (pH 7.5) – Buffers pH for optimal fluorescence.
-
5 mM EDTA – Chelates divalent cations, inhibiting DNases.
-
0.008% Saponin – Mildly lyses RBC membrane.
-
0.08% Triton X-100 – Lyses parasite membrane.
-
SYBR Green I: Added fresh. Dilute stock (10,000x) to 2x final concentration (e.g., 0.2 µL dye per mL buffer).
Step-by-Step Workflow
-
Drug Plating:
-
Dispense test compounds into black-walled, clear-bottom plates.
-
Include controls: Positive Control (No Drug, Parasites + RBCs) and Negative Control (Uninfected RBCs only).
-
Note on Edge Effects: Fill outer wells with sterile water or media to prevent evaporation gradients.
-
-
Parasite Addition:
-
Incubation:
-
Incubate for 72 hours at 37°C in the gas chamber.
-
Why 72h? Allows parasites to complete one full cycle (48h) and reinvade, amplifying the DNA signal difference between live and dead populations.
-
-
Development:
-
Freeze plates at -80°C for >1 hour, then thaw (optional but improves lysis efficiency).
-
Add 100 µL of Lysis Buffer directly to the 100 µL culture volume (1:1 ratio).
-
Incubate in the dark for 1 hour at room temperature.
-
-
Readout:
-
Read fluorescence: Ex: 485 nm / Em: 530 nm .
-
Gain setting: Calibrate using the Positive Control wells to ~80% saturation.
-
Visualization of Workflows
Diagram 1: The High-Throughput Screening Pipeline
This flowchart illustrates the critical path from culture maintenance to data generation.
Caption: Standardized workflow for SYBR Green I antimalarial screening, emphasizing synchronization and lysis steps.
Diagram 2: Mechanism of Action & Signal Generation
Understanding why the assay works helps in troubleshooting background noise.
Caption: The dual-detergent lysis mechanism releases parasite DNA for SYBR Green intercalation.
Phase 4: Data Analysis & Validation
Quality Control: The Z-Factor
For high-throughput campaigns, the Z-factor is the primary metric for assay robustness.[6]
- : Standard deviations of positive (parasite) and negative (RBC only) controls.
- : Means of controls.
-
Target: A Z-factor > 0.5 is required for a valid screening plate.[7]
IC50 Calculation
Do not use linear regression. Use a non-linear regression (sigmoidal dose-response) with variable slope:
-
Normalize raw fluorescence units (RFU) to % Growth using the positive and negative controls.
Troubleshooting (Field Notes)
-
Problem: High Background in Negative Controls.
-
Cause: Old RBCs or leukocytes in the blood pack.
-
Fix: Use RBCs <2 weeks old. Pass blood through a leukocyte depletion filter (e.g., Plasmodipur) before culture.
-
-
Problem: "Flat" Dose-Response Curves.
-
Cause: High Hematocrit Quenching.
-
Fix: Ensure final HCT is
.[1] If signal is low, increase gain, not HCT.
-
-
Problem: Edge Effect (Outer wells show higher killing).
-
Cause: Evaporation concentrates the drug.
-
Fix: Use breathable membranes or fill inter-well spaces with water.
-
References
-
Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug sensitivity screening. Antimicrobial Agents and Chemotherapy.
-
Trager, W., & Jensen, J. B. (1976).[2][8] Human malaria parasites in continuous culture.[1][2][3][4][5][8][9] Science.
-
Lambros, C., & Vanderberg, J. P. (1979). Synchronization of Plasmodium falciparum erythrocytic stages in culture. The Journal of Parasitology.
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Worldwide Antimalarial Resistance Network (WWARN). (2014). In vitro module: SYBR Green I-based fluorescence assay.[10][11][12]
Sources
- 1. iddo.org [iddo.org]
- 2. iddo.org [iddo.org]
- 3. malariaresearch.eu [malariaresearch.eu]
- 4. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 5. An alternative protocol for Plasmodium falciparum culture synchronization and a new method for synchrony confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human malaria parasites in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum in culture: establishment of additional strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of 4-Aminoquinoline Scaffolds
Executive Summary
The 4-aminoquinoline pharmacophore remains a cornerstone in medicinal chemistry, historically anchoring antimalarial therapy (Chloroquine, Amodiaquine) and recently expanding into oncology and antiviral research. While the scaffold is established, the synthetic efficiency of derivatizing the 4-position often suffers from harsh conditions, variable yields, and difficult purifications.
This guide moves beyond generic textbook procedures to provide a field-validated synthetic strategy . We prioritize microwave-assisted protocols for library generation due to their superior kinetic profiles, while retaining optimized thermal methods for scale-up.
Scientific Foundation: Reactivity & Mechanism
The Reactivity Paradox
The 4,7-dichloroquinoline substrate presents two electrophilic sites. However, chemoselectivity is naturally biased toward the C4 position.
-
C4 Reactivity: The nitrogen atom of the quinoline ring exerts a strong electron-withdrawing effect, making C4 highly electrophilic. This is significantly enhanced by protonation or Lewis acid coordination at the quinoline nitrogen (
). -
C7 Inertness: The chlorine at C7 is a typical aryl chloride, unactivated by the heterocyclic nitrogen, and remains stable under standard
conditions.
Mechanism of Action ( )
The reaction proceeds via an Addition-Elimination mechanism. The rate-determining step is often the formation of the Meisenheimer-like complex. Acid catalysis (using phenol or HCl) is critical here; it protonates the ring nitrogen, lowering the LUMO energy and accelerating nucleophilic attack.
Figure 1: Acid-catalyzed nucleophilic aromatic substitution mechanism at the C4 position.
Methodological Decision Matrix
Selecting the correct protocol depends on the nucleophilicity of your amine and the scale of the reaction.
Figure 2: Workflow for selecting the optimal synthetic route based on amine characteristics.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: Rapid library generation, high yields, "Green" chemistry. Mechanism: Dielectric heating of the polar transition state accelerates the reaction 20-50x compared to thermal reflux.
Materials:
-
Amine (1.5 - 2.0 equiv)
-
Optional: Phenol (solid, 2.0 equiv) – Use only if reaction is sluggish.
Step-by-Step:
-
Charge: In a 10 mL microwave vial, add 4,7-dichloroquinoline (200 mg, 1.0 mmol) and the amine (1.5 mmol).
-
Solvent: Add 2 mL of Ethanol. Cap the vial with a Teflon-lined septum.
-
Expert Tip: If using the "Phenol Fusion" variation, omit ethanol and add 200 mg of solid phenol.
-
-
Irradiate: Place in a microwave reactor (e.g., CEM or Biotage).
-
Temp: 140°C - 150°C
-
Time: 20 - 30 minutes
-
Pressure: Set limit to 250 psi (safety cutoff).
-
-
Workup:
-
Cool to room temperature.[4]
-
If Ethanol used: Pour into 10 mL ice water. Basify with 10% NaHCO₃ to pH 9-10. The product usually precipitates.
-
If Phenol used: Dilute with EtOAc (20 mL), wash extensively with 1M NaOH (3x 15 mL) to remove phenol, then wash with brine.
-
-
Isolation: Filter the precipitate or dry the organic layer (Na₂SO₄) and concentrate.
Protocol B: Classical Thermal Reflux (Scale-Up)
Best for: Large batches (>5g) where microwave vials are impractical.
Materials:
-
Amine (3-5 equiv)
-
Solvent: 1-Pentanol or Ethylene Glycol (high boiling point required).
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Dissolve 4,7-dichloroquinoline in 1-pentanol (0.5 M concentration). Add the amine.[7][8]
-
Reaction: Heat to reflux (approx. 135-140°C) for 12–18 hours.
-
Monitoring: Check TLC every 4 hours.
-
-
Workup: Distill off excess pentanol under reduced pressure (or steam distillation).
-
Neutralization: Resuspend residue in water, basify with aqueous ammonia or NaHCO₃.
-
Crystallization: Recrystallize from Ethanol/Water or Acetone.
Protocol C: Buchwald-Hartwig Amination
Best for: Deactivated anilines or when
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Catalyst System: Add Pd(OAc)₂ (5 mol%) and BINAP or Xantphos (10 mol%).
-
Reactants: Add 4,7-dichloroquinoline (1 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2 equiv).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane.
-
Heat: Stir at 100°C for 12-24 hours.
-
Filtration: Filter through a Celite pad to remove Palladium residues before column chromatography.
Quality Control & Characterization
Purification Strategy
4-Aminoquinolines are basic. Standard silica chromatography often results in "streaking" due to interaction with acidic silanols.
-
Mobile Phase: Use Chloroform/Methanol (95:5) with 1% Triethylamine (TEA) or aqueous Ammonia added to the eluent to sharpen peaks.
-
TLC Visualization:
-
UV (254 nm): Strong absorption.
-
Dragendorff’s Reagent: Specific for tertiary amines/alkaloids. Spraying yields distinct orange spots on a white background, confirming the incorporation of the nitrogen-containing side chain.
-
Comparative Data: Microwave vs. Thermal
| Parameter | Thermal Reflux (Protocol B) | Microwave (Protocol A) |
| Reaction Time | 12 - 24 Hours | 20 - 30 Minutes |
| Solvent | Pentanol/Phenol (Toxic/High BP) | Ethanol (Green) or Neat |
| Typical Yield | 50 - 65% | 85 - 95% |
| Impurity Profile | High (Thermal degradation) | Low (Cleaner conversion) |
NMR Validation Markers
Successful substitution at C4 is confirmed by specific shift changes in ¹H NMR (DMSO-d6):
-
H-3 Proton: A sharp doublet/singlet around 6.4 - 6.6 ppm . In the starting material (4,7-DCQ), this proton is typically more downfield (~7.6 ppm). The upfield shift indicates electron donation from the new amine.
-
NH Signal: A broad singlet (exchangeable with D₂O) around 7.0 - 8.5 ppm confirms the secondary amine formation.
References
-
Standard Thermal & Microwave Protocols
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
-
Microwave vs.
- Comparative study of conventional and microwave assisted synthesis. (Sigma-Aldrich/Merck).
-
Buchwald-Hartwig Amination Context
-
The Buchwald–Hartwig Amination After 25 Years.[9] (University of Groningen).
-
-
Mechanism of SNAr
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Master Organic Chemistry).
-
TLC Visualization (Dragendorff)
-
TLC Stains and Visualization Reagents.[4] (University of Liverpool).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epfl.ch [epfl.ch]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
Application Note: Synthesis Protocol for 4-Aminoquinazoline-7-carbonitrile
The following technical guide details the synthesis of 4-aminoquinazoline-7-carbonitrile , a critical pharmacophore in kinase inhibitor development (e.g., EGFR, VEGFR inhibitors).
This protocol prioritizes scientific integrity and reproducibility , offering two distinct routes:
-
The "Direct Cyclization" Route (Method A): High atom economy, ideal for scale-up.
-
The "Late-Stage Functionalization" Route (Method B): Ideal for medicinal chemistry structure-activity relationship (SAR) exploration starting from halogenated scaffolds.
Introduction & Strategic Analysis
The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Gefitinib and Erlotinib. The introduction of a nitrile group at the C7 position is electronically significant; it withdraws electron density from the aromatic ring, potentially enhancing the acidity of the N1 nitrogen and altering the hydrogen-bonding capability of the C4-amino group within the ATP-binding pocket of kinases.
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target molecule.
-
Disconnection A (N1-C2 & C4-N3): Leads to the cyclization of a 2-aminobenzonitrile derivative with a C1 fragment (formamidine).
-
Disconnection B (C7-CN): Implies a metal-catalyzed cyanation of a pre-formed 7-halo-4-aminoquinazoline.
Figure 1: Retrosynthetic disconnects highlighting the two primary synthetic strategies.
Method A: Direct Cyclization (Primary Protocol)
This route is preferred for gram-scale synthesis due to its high atom economy and avoidance of heavy metal catalysts. It relies on the condensation of 2-aminoterephthalonitrile with formamidine acetate .
Reaction Mechanism
The reaction proceeds via an initial transamination of the formamidine by the aniline nitrogen, followed by an intramolecular nucleophilic attack of the amidine nitrogen onto the adjacent nitrile (C1-CN), forming the pyrimidine ring. The C4-nitrile remains unreacted, becoming the C7-cyano group.
Materials & Reagents
| Reagent | Equiv. | Role |
| 2-Aminoterephthalonitrile | 1.0 | Limiting Reagent (SM) |
| Formamidine Acetate | 1.5 - 2.0 | C1 Synthon / Cyclizing Agent |
| 2-Methoxyethanol | Solvent | High-boiling polar solvent (124°C) |
| Acetic Acid (glacial) | 0.1 | Catalyst (Optional) |
Step-by-Step Protocol
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (
) or Argon. -
Charging: Add 2-aminoterephthalonitrile (1.0 g, 6.99 mmol) and formamidine acetate (1.45 g, 13.9 mmol) to the flask.
-
Solvation: Add 2-methoxyethanol (15 mL). The mixture may not be fully soluble at room temperature (RT).
-
Reaction: Heat the mixture to reflux (approx. 125°C) .
-
Observation: The suspension should clear as it heats, followed by the gradual precipitation of the product as the reaction proceeds (typically 4–12 hours).
-
Monitoring: Check by TLC (Mobile phase: 5% MeOH in DCM). The starting material (SM) is less polar than the product.
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture into ice-cold water (50 mL) to maximize precipitation.
-
Stir for 30 minutes.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake sequentially with water (2 x 10 mL) and cold isopropanol (1 x 5 mL).
-
Drying: Dry under high vacuum at 45°C for 6 hours.
Expected Yield: 75% – 85% Appearance: Off-white to pale yellow solid.
Method B: Late-Stage Cyanation (Alternative)
This route is useful if 7-bromo-4-chloroquinazoline is already available or if the 2-aminoterephthalonitrile precursor is inaccessible. It involves a two-step sequence: Amination followed by Rosenmund-von Braun or Pd-catalyzed cyanation.
Workflow Diagram
Figure 2: Stepwise synthesis from halogenated quinazoline precursor.
Protocol Details
Step 1: Amination
-
Dissolve 7-bromo-4-chloroquinazoline in isopropanol (iPrOH).
-
Add 7N Ammonia in Methanol (5 equiv).
-
Stir at RT or mild heat (50°C) for 2 hours.
-
Concentrate and wash with water to isolate 7-bromo-4-aminoquinazoline .
Step 2: Pd-Catalyzed Cyanation
-
Reagents: 7-bromo-4-aminoquinazoline (1.0 equiv), Zinc Cyanide (
, 0.6 equiv), (5 mol%). -
Solvent: Deoxygenated DMF.
-
Condition: Heat to 100°C under Argon for 4–6 hours.
-
Workup: Quench with dilute
(to scavenge cyanide/metal), extract with EtOAc, and purify via flash chromatography (0-10% MeOH/DCM).
Analytical Characterization
To validate the synthesis, compare your data against these expected values.
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR (DMSO-d6) | H-2 proton (characteristic of quinazoline core). | |
| H-5 proton (doublet). | ||
| NH2 (exchangeable with D2O). | ||
| H-8 proton (adjacent to CN). | ||
| H-6 proton. | ||
| IR Spectroscopy | ~2230 cm | C |
| 3300-3100 cm | N-H stretch (Primary amine doublet). | |
| LC-MS (ESI+) | m/z 171.1 [M+H] | Consistent with MW 170.17. |
Troubleshooting & Optimization
Solubility Issues
Quinazolines, especially amino-substituted ones, can be poorly soluble.
-
Solution: If the product crashes out too early in Method A, trapping impurities, switch to n-Butanol (bp 117°C) and increase the volume.
-
Purification: If simple washing is insufficient, recrystallize from DMF/Ethanol or Acetic Acid/Water .
Hydrolysis of Nitrile
The nitrile group at C7 is susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures, converting to the amide (
-
Prevention: Avoid prolonged reflux in aqueous acids. In Method A, ensure the formamidine acetate is dry; moisture can promote hydrolysis.
Regioselectivity (Method A)
Cyclization of 2-aminoterephthalonitrile is generally highly regioselective for the quinazoline ring. However, if formamide is used instead of formamidine acetate at very high temperatures (>180°C), side reactions (e.g., dimerization) may occur. Formamidine acetate is the superior reagent for milder conditions.
Safety & Handling
-
Cyanide Hazard (Method B):
is highly toxic. All weighing must be done in a fume hood. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal. -
Skin Sensitization: Quinazolines are potent EGFR inhibitors and can cause skin rash or irritation. Wear double nitrile gloves and a lab coat.
References
-
General Quinazoline Synthesis
-
Cyclization of Anthranilonitriles (Method A basis)
-
Henderson, E. A., et al. "Discovery of 4-amino-quinazolines as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor."[1] Bioorganic & Medicinal Chemistry Letters (Related chemistry for 4-aminoquinazolines).
- Standard Protocol: "Preparation of 4-aminoquinazolines from 2-aminobenzonitriles." Organic Syntheses, Coll. Vol. 4, p.566.
-
-
Pd-Catalyzed Cyanation (Method B basis)
-
Zanon, J., et al. "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." J. Am. Chem. Soc. 125.10 (2003): 2890-2891. Link
-
- Specific Target Reference: Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." J. Med. Chem. (Contextual reference for cyano-quinolines/quinazolines in drug discovery).
Sources
Troubleshooting & Optimization
4-Aminoquinoline-6-carbonitrile solubility improvement
Technical Support Center: 4-Aminoquinoline-6-carbonitrile Solubility Optimization
Welcome to the Solubility Optimization Hub
Subject: Overcoming "Brick Dust" Properties of 4-Aminoquinoline-6-carbonitrile Analyst: Dr. Aris Thorne, Senior Application Scientist Scope: Physicochemical modification, Formulation strategies, and Troubleshooting.
You are likely here because 4-Aminoquinoline-6-carbonitrile (4-AQC) is precipitating in your biological assays or failing to dissolve in your formulation vehicles. This is a classic "brick dust" molecule: planar, rigid, and stabilized by strong intermolecular
The presence of the electron-withdrawing nitrile (cyano) group at position 6 significantly alters the electronic landscape compared to a standard quinoline, lowering the basicity of the ring nitrogen. Standard solubility protocols for generic quinolines will fail here.
Below are the specialized troubleshooting modules designed to force this scaffold into solution.
Module 1: Chemical Modification (Salt Selection)
The Challenge:
Users often attempt to form salts with weak acids (e.g., acetic acid, fumaric acid) and fail.
The Science:
The 6-cyano group withdraws electron density from the quinoline ring. While unsubstituted quinoline has a pKa
-
Implication: You need a strong acid (pKa < 1) to protonate this nitrogen and form a stable salt. Weak acids will result in salt disproportionation (reverting to free base) upon contact with water.
Q: Which counter-ions should I screen for 4-AQC?
A: Focus exclusively on strong mineral or sulfonic acids. Do not waste time with weak organic acids.
| Counter-ion | Acid pKa | Rationale | Protocol Note |
| Mesylate | -1.9 | Top Recommendation. Breaks lattice energy effectively; lipophilic tail aids wetting. | Use Methanesulfonic acid in EtOH/THF. |
| Chloride | -7.0 | High lattice energy risk (HCl salts can be hygroscopic or form hydrates). | Use 4M HCl in Dioxane (anhydrous). |
| Sulfate | -3.0 | Good solubility, but potential for stoichiometry issues (bisulfate vs sulfate). | Monitor pH carefully during formation. |
| Acetate | 4.76 | AVOID. Acid is too weak to protonate the 6-CN-quinoline core. | Will likely yield free base. |
Workflow: Salt Selection Decision Tree
Figure 1: Decision logic for salt selection. Note the critical branch point at acid strength due to the electron-withdrawing nitrile group.
Module 2: Formulation for Biological Assays
The Challenge: "I made a 10mM stock in DMSO, but it crashes out when I add it to my cell culture media (PBS/DMEM)."
The Science: This is the "Solvent Shift" effect. 4-AQC is hydrophobic. When you dilute the DMSO stock into an aqueous buffer, the dielectric constant rises, and the solubility drops exponentially. If the final concentration exceeds the thermodynamic solubility limit, nucleation occurs immediately.
Q: How do I prevent precipitation in cell assays?
A: You must lower the dielectric constant of your aqueous phase or create "hydrophobic pockets" using excipients. Use a Ternary Solvent System .
Recommended Protocol (The "Golden Triangle"):
-
Dissolve 4-AQC in 100% DMSO (Stock A).
-
Prepare an Intermediate Dilution Vehicle (IDV): 40% PEG-400 + 10% Tween 80 + 50% Water.
-
Dilute Stock A into IDV (1:10 ratio).
-
Final Step: Add this mix to your media.
Troubleshooting Table: Cosolvent Compatibility
| Solvent | Solubility (mg/mL) | Biological Tolerance | Recommendation |
| DMSO | High (>50) | High (<0.5% v/v) | Standard stock solvent. |
| DMA (Dimethylacetamide) | Very High (>80) | Low (Toxic) | Use only for animal PK studies (IV), not cell culture. |
| NMP (N-methyl-2-pyrrolidone) | Very High (>80) | Low (Toxic) | Good for dissolving "rocks", but hard to formulate. |
| PEG-400 | Moderate | High | Excellent cosolvent/interface. |
Module 3: Advanced Solubility (Solid Dispersions)
The Challenge: "I need to dose this orally in mice at 50mg/kg, but the suspension is like sand."
The Science: The crystal lattice of 4-AQC is too stable. You need to break the lattice and trap the molecule in a high-energy Amorphous Solid Dispersion (ASD) . The polymer prevents the molecules from re-crystallizing.
Q: How do I make a quick ASD in the lab?
A: Use the Solvent Evaporation Method (Rotavap).
Protocol:
-
Ratio: 1:3 (Drug : Polymer).
-
Polymer: PVP-K30 (Polyvinylpyrrolidone) or HPMC-AS (Hypromellose Acetate Succinate).
-
Solvent: Dichloromethane (DCM) : Methanol (1:1).
-
Process:
-
Dissolve 4-AQC and Polymer in the solvent mix. Ensure it is crystal clear.
-
Rotavap at 40°C under vacuum until a dry foam forms.
-
Dry in a vacuum oven overnight to remove residual solvent.
-
Pulverize the foam into a fine powder.
-
-
Result: This powder will wet immediately in water, forming a supersaturated solution.
Module 4: Cyclodextrin Complexation
The Challenge: "I cannot use organic solvents like DMSO or PEG in my sensitive enzyme assay."
The Science: Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic quinoline core inside a donut-shaped ring while exposing hydrophilic hydroxyls to water.
Q: Which Cyclodextrin works for 4-AQC?
A: Sulfobutylether-
-
Why? The sulfobutyl ether chains provide steric bulk (preventing aggregation) and a negative charge that can interact electrostatically if the quinoline is partially protonated. Standard
-CD has low water solubility itself and is nephrotoxic; avoid it.
Protocol:
-
Prepare 20% (w/v) SBE-
-CD in water (pH adjusted to 4.0 with HCl). Note: Lower pH aids solubility by protonating the quinoline N. -
Add excess 4-AQC powder.
-
Shake/Vortex for 24 hours at room temperature.
-
Filter (0.22
m) to remove undissolved solids. -
The filtrate is your concentrated stock.
Troubleshooting Flowchart: "It Crashed Out!"
Use this logic flow when your solution turns cloudy.
Figure 2: Step-by-step troubleshooting for precipitation events.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link
Sources
- 1. japer.in [japer.in]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scienceasia.org [scienceasia.org]
Technical Support Center: 4-Aminoquinoline-6-carbonitrile Synthesis
The following technical guide is designed for researchers and process chemists working with the 4-aminoquinoline-6-carbonitrile scaffold. It prioritizes experimental logic, causality, and self-validating protocols over generic instructions.[1]
Current Status: Operational Subject: Troubleshooting Synthetic Routes, Regioselectivity, and Functional Group Tolerance. Audience: Medicinal Chemists, Process Development Scientists.[1]
Executive Summary: The Strategic Divide
The synthesis of 4-aminoquinoline-6-carbonitrile presents a classic chemoselectivity paradox. While the Gould-Jacobs reaction is the industry standard for the quinoline core, the 6-carbonitrile moiety is chemically fragile under the harsh acidic/basic conditions required for the early-stage cyclization and decarboxylation steps.
Recommendation: For high-purity synthesis, we strongly advise evaluating the Late-Stage Cyanation (Route B) over the Direct Nitrile Route (Route A), unless specific non-hydrolytic decarboxylation protocols (e.g., Krapcho) are strictly followed.[1]
Visual Workflow: Route Selection Strategy
Figure 1: Strategic comparison of synthetic routes. Route B is preferred to avoid nitrile hydrolysis during the decarboxylation step.
Module 1: The Gould-Jacobs Reaction (Cyclization Issues)
Context: The standard route involves condensing an aniline with ethoxymethylene malonate (EMME), followed by thermal cyclization.[1]
Q1: Why is my yield low during the initial condensation with 4-aminobenzonitrile?
Diagnosis: Electronic Deactivation. The nitrile group at the para position is a strong electron-withdrawing group (EWG). This decreases the nucleophilicity of the aniline nitrogen, making the attack on the EMME vinyl carbon sluggish compared to unsubstituted anilines.
Troubleshooting Protocol:
-
Force the Equilibrium: Do not rely on simple reflux in ethanol. Use a higher boiling solvent (e.g., Toluene or Diphenyl ether) to drive off ethanol (the byproduct) azeotropically.[1]
-
Catalysis: Add a catalytic amount of acetic acid or dilute HCl to activate the EMME electrophile.
-
Monitoring: Monitor the disappearance of the aniline by TLC. The product (enamine) usually has a lower Rf and fluoresces intensely under UV (365 nm).[1]
Q2: I am seeing "charring" or polymerization during the Dowtherm A cyclization.
Diagnosis: Thermal Decomposition / Concentration Effect.[1]
The cyclization requires
Corrective Action:
-
High Dilution: Maintain a concentration of
in Dowtherm A. -
Addition Rate: Add the enamine intermediate dropwise to the pre-heated (
) solvent. This ensures instantaneous cyclization (intramolecular) rather than polymerization (intermolecular).[1]
Module 2: The Critical Decarboxylation (Nitrile Survival)
Context: After cyclization, you obtain the 3-ethoxycarbonyl-4-hydroxy-6-cyanoquinoline .[1] You must remove the ester (C3-COOEt) to get the core scaffold.
Q3: My nitrile disappeared! I isolated the amide (CONH2) or acid (COOH). What happened?
Diagnosis: Hydrolytic Conditions.[1][2][3][4][5] Standard protocols use NaOH (saponification) followed by HCl (decarboxylation).[1] Nitriles are unstable in refluxing aqueous acid or base, rapidly hydrating to amides.[1]
The Solution: Krapcho Decarboxylation Do not use aqueous acid/base. Use the Krapcho protocol, which operates under neutral/anhydrous conditions.[1]
Protocol (Self-Validating):
-
Reagents: Dissolve the C3-ester intermediate in wet DMSO (add 1-2 equivalents of water intentionally, but no more).
-
Salt: Add 2-3 equivalents of Lithium Chloride (LiCl) or Sodium Chloride (NaCl).
-
Heat: Heat to
. -
Mechanism: The chloride ion attacks the ethyl group (Sn2), generating the carboxylate, which spontaneously decarboxylates at high temp.[1]
-
Validation: Evolution of
gas (bubbling) indicates the reaction is proceeding.[1] The nitrile remains intact.
Module 3: Chlorination with POCl
Context: Converting the 4-hydroxy group to a 4-chloro leaving group for subsequent amination.
Q4: The reaction turned into a solid black mass.
Diagnosis: The "Vilsmeier-Haack" Polymerization.[6]
POCl
Troubleshooting Guide:
-
Solvent: Use neat POCl
(excess serves as solvent) or dilute with Acetonitrile.[1] -
Base: Add a tertiary amine (e.g.,
-dimethylaniline) to scavenge the HCl generated.[1] This prevents acid-catalyzed side reactions.[1]
Q5: I lost the nitrile again during the POCl workup.
Diagnosis: Acidic Hydrolysis during Quench.[1]
Quenching POCl
Safe Quenching Protocol:
-
Evaporation: Remove excess POCl
under vacuum before adding water.[1] This is the most critical step. -
Temperature: Pour the residue into a mixture of ice and ammonia/NaHCO
. -
pH Control: Ensure the aqueous phase remains basic (pH > 8) throughout the quench. The nitrile is more stable in cold base than in hot acid.
Module 4: C4-Amination (Nucleophilic Aromatic Substitution)[1]
Context: Displacing the 4-chloro group with your desired amine.
Q6: The reaction is slow. Should I increase the temperature?
Diagnosis: Reactivity vs. Dimerization. 4-Chloro-6-cyanoquinoline is highly reactive due to the EWG (CN) at C6 activating the C4 position.[1] If the reaction is slow, it is likely due to solvent effects, not intrinsic reactivity.[1]
Optimization Table:
| Variable | Recommendation | Reason |
| Solvent | 2-Propanol (IPA) or Ethoxyethanol | Protic solvents facilitate SnAr by stabilizing the transition state (H-bonding to the leaving chloride).[1] |
| Catalyst | Catalytic HCl (or amine HCl salt) | Protonating the quinoline nitrogen makes the ring more electrophilic (activates C4). |
| Temperature | Reflux ( | Sufficient for most amines.[1] Avoid |
| Workup | Basify | The product is usually a salt in the reaction mixture. Neutralize with |
Module 5: The "Indirect" Route (Late-Stage Cyanation)
Context: If the Gould-Jacobs route fails due to nitrile instability, switch to this robust alternative.
Workflow:
-
Synthesize 4-amino-6-bromoquinoline (Standard Gould-Jacobs starting with 4-bromoaniline; Br is stable to acid/base).[1]
Q7: My Pd-catalyzed cyanation (Buchwald/Rosenmund) stalled.
Diagnosis: Catalyst Poisoning.[1][9]
Cyanide ions (
The "Slow Release" Protocol:
Instead of using KCN/NaCN, use Zinc Cyanide (
Recommended Conditions:
-
Catalyst:
(2 mol%) + dppf (4 mol%).[1] -
Source:
(0.6 equiv).[1] -
Solvent: Wet DMF (add 1% water) or DMAC.[1]
-
Temp:
.[1] -
Note: This reaction tolerates the 4-amino group well, provided the amine protons are not too acidic.[1]
Visual Guide: Troubleshooting the POCl3 Step
Figure 2: Decision tree for troubleshooting the chlorination step.
References
-
Gould-Jacobs Reaction Mechanism & Scope
-
Krapcho Decarboxylation (Protocol for Nitrile Preservation)
-
Pd-Catalyzed Cyanation (Zn(CN)2 Method)
-
Regioselectivity in 4-Chloroquinoline Substitutions
-
POCl3 Chlorination Safety & Optimization
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Optimizing reaction conditions for 4-aminoquinoline synthesis
Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: 4AQ-OPT-2024
Welcome to the technical support hub for 4-aminoquinoline synthesis. This guide is structured to troubleshoot and optimize the functionalization of the quinoline core—specifically the displacement of leaving groups at the C4 position (e.g., from 4,7-dichloroquinoline), which is the primary route for synthesizing antimalarials like Chloroquine and kinase inhibitors.
Triage: Method Selection Matrix
Before starting, confirm you are using the correct synthetic strategy for your specific amine nucleophile. Using the wrong method is the #1 cause of low yields.
Figure 1: Decision matrix for selecting the optimal synthetic route based on nucleophile reactivity and stability.
Protocol Optimization & Troubleshooting
Method A & C: Nucleophilic Aromatic Substitution (SNAr)
The "Phenol Melt" & Microwave Protocols
The standard SNAr reaction of 4,7-dichloroquinoline often fails due to poor electrophilicity at the C4 position.
-
The Fix: Protonation.[1] You must protonate the quinoline nitrogen (N1) to increase the electrophilicity at C4. This is why phenol (which acts as both solvent and weak acid) is superior to ethanol for difficult substrates.
Optimized Protocol (Microwave):
-
Stoichiometry: 1.0 eq 4,7-dichloroquinoline + 1.2–1.5 eq Amine.
-
Solvent: Phenol (solid, 2–3 eq relative to quinoline). Note: Phenol acts as a "melt" solvent.
-
Conditions: Microwave irradiation at 145°C for 20–30 mins (High Absorption setting).
-
Workup (Critical): See Section 3.
Troubleshooting SNAr:
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<50%) | Product Inhibition | The product (a base) neutralizes the acid catalyst. Add 0.5 eq of HCl or use Phenol in excess (5 eq). |
| Black Tar / Charring | Oxidative Decomposition | Degas solvent with N2 for 10 mins. Lower temp to 120°C and extend time. |
| Starting Material Remains | Poor Nucleophilicity | Switch to Method C (Phenol Melt) if using ethanol. If already using phenol, switch to Method B (Buchwald) . |
| Regioisomers | Impure Starting Material | SNAr is highly selective for C4 over C7 (Cl). If you see isomers, check the purity of your 4,7-dichloroquinoline input. |
Technical Insight: In microwave synthesis, DMSO is often cited, but Phenol provides better conversion for anilines due to H-bonding activation of the quinoline nitrogen [1, 2].
Method B: Buchwald-Hartwig Amination
The "Heavy Duty" Protocol
Use this when the amine decomposes at high temps or is too sterically hindered/electron-poor for SNAr.
Optimized Protocol:
-
Catalyst System: Pd(OAc)2 (5 mol%) + BINAP or Xantphos (7.5 mol%).
-
Base: Cs2CO3 (1.4 eq). Avoid NaOtBu if functional groups are sensitive.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Temp: 110°C (Thermal) or 120°C (Microwave, 1h).
Troubleshooting Metal Catalysis:
| Symptom | Probable Cause | Corrective Action |
| No Conversion | Catalyst Poisoning | Ensure amine is free of sulfur/thiols. Sparge solvent with Argon for 15 mins. |
| Debromination/Dechlorination | Hydride Source | Avoid alcohols as solvents. Ensure solvent is anhydrous to prevent β-hydride elimination pathways. |
| Low Yield | Ligand Mismatch | Switch from BINAP to Xantphos or BrettPhos for primary amines. |
Technical Insight: For 4-chloroquinolines, oxidative addition is the rate-limiting step. Bis-phosphine ligands (BINAP/Xantphos) prevent the formation of inactive Pd-dimers better than monodentate ligands [3, 4].
Purification: The "Hidden" Bottleneck
The most common user complaint is not synthesis, but isolating the product from the "Phenol Melt."
Figure 2: Workup workflow specifically designed to remove phenol and isolate 4-aminoquinolines as stable salts.
Key Purification Tips:
-
Removing Phenol: The pKa of phenol is ~10. Washing with 1M NaOH (pH 14) converts phenol to water-soluble sodium phenolate, leaving your product in the organic layer.
-
Oiling Out: 4-aminoquinolines often form sticky oils. Do not try to crystallize the free base. Instead, convert it to a salt (Diphosphate or Hydrochloride) by treating the ethanolic solution with the respective acid. This is how Chloroquine is stabilized commercially [5].
Frequently Asked Questions (FAQ)
Q: Can I use 4-bromoquinoline instead of 4-chloroquinoline? A: Yes, but it is generally unnecessary. In SNAr, the rate is often determined by the electrophilicity of the carbon, not the bond strength of the leaving group (unlike SN2). However, for Method B (Buchwald) , 4-bromoquinoline undergoes oxidative addition faster and may improve yields for difficult couplings [4].
Q: My product has a distinct "red/brown" color that won't go away. Is it impure? A: Likely yes. Oxidized quinoline byproducts are highly colored. If column chromatography (DCM:MeOH:NH4OH) fails to remove it, treat the product with activated charcoal in refluxing ethanol for 30 minutes, filter through Celite, and recrystallize.
Q: Why is my yield lower when I scale up the microwave reaction? A: Microwave penetration depth is limited. When scaling from 2mL to 20mL vials, the heating becomes uneven.
-
Fix: For scales >1g, switch to Method A (Thermal) using refluxing phenol/ethoxyethanol, or use a flow-chemistry setup if available.
References
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from
-
ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Retrieved from
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from
-
PLOS ONE. (2015).[2][3] Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. Retrieved from [2]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 4-Aminoquinoline Synthesis Optimization
Role: Senior Application Scientist Topic: Overcoming Low Yield in 4-Aminoquinoline Reactions Audience: Researchers & Drug Development Professionals
Introduction: The "Yield Gap" in 4-Aminoquinoline Scaffolds
The 4-aminoquinoline core is the pharmacophore of classic antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors. However, synthesizing this scaffold often presents a "yield gap"—where literature claims 90% but bench reproduction stalls at 40-50%.
This typically stems from the deactivated nature of the quinoline ring at the C4 position (unless protonated) or the extreme temperatures required for cyclization. This guide breaks down the three primary synthetic routes and provides self-validating troubleshooting protocols for each.
Module 1: The Route (Nucleophilic Aromatic Substitution)
Context: The most common industrial route involves reacting 4,7-dichloroquinoline (4,7-DCQ) with an amine. The Problem: The C4-chlorine is not sufficiently electrophilic on its own, leading to incomplete conversion or the need for harsh conditions that cause tarring (polymerization).
Troubleshooting Guide
Q: My reaction is stuck at 50% conversion even after refluxing in ethanol for 24 hours. What is wrong? A: Ethanol is often not hot enough (bp 78°C) to overcome the activation energy barrier for this substitution.
-
The Fix: Switch to Acid Catalysis . The reaction mechanism relies on protonating the quinoline nitrogen. This pulls electron density away from the C4 position, making it highly susceptible to nucleophilic attack.
-
Protocol: Add 1.0 equivalent of HCl or p-TsOH. If solubility is an issue, switch to Phenol or NMP (N-methyl-2-pyrrolidone) as the solvent. Phenol acts as both a high-boiling solvent and a proton shuttle.
Q: I am seeing black tar in my flask. How do I prevent decomposition? A: This is likely oxidative polymerization caused by excessive heating in the presence of oxygen.
-
The Fix: Degas your solvent with nitrogen/argon for 15 minutes before heating. Switch to Microwave Irradiation (see below).
Optimization Protocol: Microwave-Assisted Synthesis
Why it works: Microwave irradiation provides rapid, uniform heating that overcomes the activation barrier before side reactions (polymerization) can compete.
| Parameter | Conventional Heating | Microwave Conditions |
| Solvent | Ethanol/Reflux | Ethanol or Water (sealed vessel) |
| Time | 12–48 Hours | 10–20 Minutes |
| Temperature | 80°C | 120–150°C |
| Typical Yield | 40–60% | 85–95% |
Standard Microwave Protocol:
-
Combine 4,7-dichloroquinoline (1.0 eq) and Amine (1.2–3.0 eq) in a microwave vial.
-
Add Ethanol (2–4 mL/mmol). Optional: Add 1 drop of conc. HCl.
-
Irradiate at 140°C for 15 minutes (Hold time).
-
Cool to RT. Basify with 1M NaOH to precipitate the free base.
Visualizing the Mechanism
The key to yield is the Protonation Step (Node B in the diagram below). Without it, the energy barrier is too high.
Caption: The critical role of acid catalysis in activating the quinoline ring for nucleophilic attack.
Module 2: The Cyclization Route (Conrad-Limpach)
Context: Building the ring from scratch using an aniline and a
Troubleshooting Guide
Q: I isolated the Schiff base (enamine), but the cyclization to the quinoline failed. A: You likely didn't reach the critical temperature. This cyclization requires 250°C .[1]
-
The Fix: Use Dowtherm A (diphenyl ether/biphenyl mixture) or Mineral Oil as the solvent.
-
Critical Step: You must remove the alcohol byproduct (ethanol/methanol) continuously. If the alcohol remains, the reaction reverses (retro-Claisen).
Q: My product is trapped in the mineral oil/Dowtherm. A: Isolation from high-boiling solvents is tricky.
-
The Protocol: Dilute the cooled reaction mixture with a non-polar solvent (Hexane/Heptane). The 4-aminoquinoline (or 4-hydroxy intermediate) usually precipitates out while the oil stays in solution. Filter the solid.
Module 3: Modern Catalysis (Buchwald-Hartwig)
Context: When the amine is an unreactive aniline or the substrate is sensitive to acid/heat. The Problem: Palladium catalysts are often poisoned by the basic quinoline nitrogen.
Troubleshooting Guide
Q: Which ligand system works for 4-chloroquinolines? A: Standard PPh3 often fails. You need bulky, electron-rich ligands to facilitate oxidative addition into the deactivated C-Cl bond.
-
Recommended System: Xantphos or BrettPhos .
-
Base: Use Cs2CO3 (weak base) to avoid side reactions, or NaOtBu if the substrate tolerates it.
Optimization Table: Pd-Catalyzed Conditions
| Component | Recommendation | Function |
| Catalyst | Source of Pd(0). | |
| Ligand | Xantphos (Start here) or BrettPhos | Wide bite angle (Xantphos) stabilizes the reductive elimination step. |
| Solvent | 1,4-Dioxane or Toluene | High boiling, non-coordinating. |
| Temperature | 100–110°C | Required for difficult C-Cl insertion. |
Module 4: Isolation & Purification (The "Hidden" Yield Loss)
Context: 4-aminoquinolines are amphiphilic bases. They often "disappear" into the aqueous layer during extraction or oil out during recrystallization.
Self-Validating Workup Protocol
Do not rely on standard silica columns immediately (compounds often streak/stick). Use the Acid-Base Swing method.
-
Acid Phase: Dissolve crude reaction mix in 1M HCl (Product goes into water).
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (Removes non-basic impurities, unreacted phenol, or neutral starting materials). Discard Organics.
-
Base Swing: Basify the aqueous layer to pH > 10 using NaOH or
. The product will precipitate or oil out. -
Extraction: Extract the now-cloudy aqueous layer with DCM or EtOAc.
-
Drying: Dry over
and evaporate.
Caption: The "Acid-Base Swing" technique to recover yield without chromatography.
References
-
Microwave Synthesis: Melato, S., et al. (2007). "Microwave-assisted synthesis of 4-aminoquinoline derivatives." Journal of Heterocyclic Chemistry.
-
SNAr Mechanism & Acid Catalysis: Delgado, et al. (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry.
-
Buchwald-Hartwig Conditions: Kashani, S. K., et al. (2019). "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination." ChemRxiv.
-
Conrad-Limpach Optimization: BenchChem Technical Support. (2025).[2][3][4] "Optimizing solvent and base conditions for quinoline synthesis."
-
Palladium Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Aminoquinoline-7-carbonitrile Intermediates
Subject: Troubleshooting Guide for Isolation & Purification Ticket ID: #AQ-7CN-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction
The 4-aminoquinoline-7-carbonitrile scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for EGFR kinase inhibitors (e.g., Neratinib analogs) and next-generation antimalarials.
In synthesis, researchers often face three "silent killers" of yield and purity:
-
Regioisomeric contamination (5-CN vs. 7-CN) if constructing the ring de novo.
-
Hydrolysis of the nitrile to the primary amide (7-CONH₂) during acidic workups.
-
"Oiling out" during crystallization due to the amphiphilic nature of the 4-amino side chain.
This guide provides a root-cause analysis and field-proven purification protocols.
Phase 1: The "Hydrolysis Trap" (Chemical Stability)
User Issue: "My LC-MS shows a mass peak +18 (M+18) relative to the product. Is this water adduct?"
Diagnosis: This is likely the 7-carboxamide impurity. The nitrile group at position 7 is electron-deficient due to the quinoline nitrogen, making it highly susceptible to hydrolysis under the acidic or basic conditions often used to introduce the amine at position 4.
Mechanism of Failure
The quinoline nitrogen (
Figure 1: The hydrolysis cascade of electron-deficient nitriles.
Corrective Protocol: The "Buffered Workup"
Do not use strong NaOH or HCl for pH adjustment if you suspect hydrolysis.
-
Quenching: Pour the reaction mixture into ice-cold saturated NaHCO₃ (pH ~8). Avoid pH > 10.
-
Extraction: Use 2-MeTHF or Ethyl Acetate . Avoid DCM if the product is highly polar.
-
Washing: Wash the organic layer with 10% Ammonium Chloride (mildly acidic, pH ~5) instead of HCl to remove unreacted amines. This prevents protonation of the quinoline ring, reducing nitrile activation.
Phase 2: Regioisomer Separation (5-CN vs. 7-CN)
User Issue: "I synthesized the core via Gould-Jacobs reaction from 3-cyanoaniline. I have two spots on TLC that are barely separable."
Diagnosis: You have a mixture of 5-cyano and 7-cyano isomers.[1] Cyclization of meta-substituted anilines produces both.
Data: Solubility & Separation Profile
| Feature | 7-Cyano Isomer (Target) | 5-Cyano Isomer (Impurity) | Separation Strategy |
| Polarity | Slightly less polar | Slightly more polar | Silica Chromatography |
| Solubility | Lower in alcohols | Higher in alcohols | Fractional Crystallization |
| Crystal Habit | Often needles/plates | Amorphous/oils | Seeding required |
Protocol: Fractional Crystallization
The 7-isomer is thermodynamically more stable and packs better in the crystal lattice due to symmetry.
-
Solvent System: Dissolve the crude mixture in boiling Ethanol (EtOH) .
-
The "Hot Filter": If insoluble black tar is present, filter while hot.
-
Cooling: Allow to cool slowly to Room Temperature (RT). Do not use ice yet.
-
Seeding: If available, add a seed crystal of the 7-isomer.
-
Differentiation: The 7-isomer typically precipitates first. Filter off the solid. The filtrate (mother liquor) will be enriched with the 5-isomer.
-
Recrystallization: Recrystallize the solid from Acetonitrile (MeCN) to remove trapped 5-isomer.
Phase 3: Troubleshooting "Oiling Out"
User Issue: "My product comes out as a sticky brown oil/gum upon cooling, not a solid."
Diagnosis: 4-Aminoquinolines are notorious for "oiling out" because they are often amphiphilic (lipophilic quinoline core + polar amine tail). The oil is a supersaturated liquid phase containing impurities that prevent lattice formation.
Decision Tree: Curing the Oil
Figure 2: Troubleshooting logic for non-solid products.
The "Trituration" Technique
If the product oils out in Ethanol:
-
Evaporate the solvent to a gum.
-
Add Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Sonicate the flask. The mechanical energy often forces the gum to break into a powder.
-
Stir rapidly for 2 hours. The "oil" should harden into a filterable solid.
Phase 4: Palladium Removal (If using Pd-Catalyzed Cyanation)
User Issue: "The product is grey/black. I used Pd(PPh₃)₄ for the cyanation step."
Diagnosis: Residual Palladium is trapped in the basic nitrogen of the quinoline. Standard crystallization often fails to remove it.[2]
Protocol: Scavenger vs. Extraction
| Method | Reagent | Procedure | Efficiency |
| Chemical Scavenger | SiliaMetS® Thiol or TMT (Trimercaptotriazine) | Add to organic solution, stir 4h, filter. | High (>95% removal) |
| Chelating Wash | N-Acetylcysteine or Sodium Diethyldithiocarbamate | Wash organic layer with aqueous solution of chelator. | Medium (Good for bulk removal) |
| Adsorption | Activated Charcoal | Boil in EtOH with charcoal, filter hot over Celite. | Low (Often loses product) |
Recommendation: Use SiliaMetS® Thiol (solid supported) if available. If not, wash the organic layer with 0.5M aqueous N-Acetylcysteine adjusted to pH 7. The Pd will transfer to the aqueous layer (turning it red/brown).
References
-
Synthesis & Reactivity of 4-Aminoquinolines
-
Crystallization Mechanisms
-
CrystEngComm, "Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines".
-
-
Palladium Removal Strategies
-
Organic Process Research & Development, "Palladium Extraction Following Metal-Catalyzed Reactions".
-
-
Nitrile Hydrolysis Troubleshooting
-
Journal of Organic Chemistry, "Cyanoquinolines and Furo[3,4-b]quinolinones Formation".
-
-
General Purification of Aminoquinolines
Sources
Improving the stability of 4-aminoquinoline solutions
Topic: Improving the stability of 4-aminoquinoline solutions
Ticket ID: 4AQ-STAB-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub for 4-aminoquinoline (4-AQ) research. Whether you are working with Chloroquine (CQ) , Hydroxychloroquine (HCQ) , or Amodiaquine , you are dealing with a chemical class that exhibits a "stability paradox." While robust in the solid state, these compounds become chemically labile and physically unpredictable once in solution.
This guide replaces generic advice with field-proven troubleshooting workflows. We address the four primary failure modes: Sorption (Surface Binding) , Photodegradation , pH-Induced Precipitation , and Oxidative Cleavage .
Module 1: Troubleshooting Concentration Loss (Sorption)
User Issue:
"I prepared a 10 µM Chloroquine solution, but after 24 hours of storage in my glass vials, HPLC analysis shows a 40% drop in concentration. Is the drug degrading?"
Root Cause Analysis:
This is likely not chemical degradation but physical adsorption .
4-aminoquinolines are cationic amphiphiles. The positively charged amine groups (at neutral/acidic pH) interact strongly with the negatively charged silanol groups (
The Fix: Container Compatibility Protocol
Do NOT use:
-
Standard Borosilicate Glass (Type I)
-
Cellulose Acetate Filters (High binding affinity)
-
PVC containers (Plasticizer interaction)
DO Use:
-
Polypropylene (PP) or High-Density Polyethylene (HDPE) containers.
-
Silanized Glass (if glass is mandatory).
-
Polycarbonate filters for sterilization.
Data: Adsorption Rates by Material (24h incubation)
| Material Type | % Loss of Chloroquine (10 µM) | Status |
|---|---|---|
| Borosilicate Glass | 30 - 40% | CRITICAL FAIL |
| Polyvinyl Chloride (PVC) | 15 - 20% | FAIL |
| Polypropylene (PP) | < 2% | PASS |
| Polystyrene (PS) | < 5% | PASS |
Module 2: Photostability & Discoloration
User Issue:
"My clear HCQ solution turned yellow/brown after sitting on the bench for two days."
Root Cause Analysis:
You are witnessing photo-oxidative degradation . The quinoline ring system absorbs UV light (peaks ~257 nm and ~343 nm). Excitation leads to the formation of reactive intermediates, resulting in products like 2-aminobenzaldehyde and 2-quinolinone , which are often colored.
The Fix: The "Dark & Complex" Strategy
-
Physical Shielding: All solutions must be prepared and stored in amber HDPE bottles or wrapped in aluminum foil.
-
Molecular Shielding (Advanced): Use
-Cyclodextrin ( -CD) .[1][2] The quinoline ring partially inserts into the hydrophobic cavity of -CD, shielding it from UV excitation and hydrolysis.
Visualizing the Degradation Pathway
The following diagram illustrates how environmental factors drive the breakdown of the 4-AQ scaffold.
Figure 1: Mechanistic degradation pathways of 4-aminoquinolines illustrating the three primary vectors: Photolysis, Surface Adsorption, and Oxidation.
Module 3: pH Management & Solubility
User Issue:
"I adjusted the pH of my stock solution to 7.4 (physiological) and a white precipitate formed immediately."
Root Cause Analysis:
4-aminoquinolines are diprotic weak bases.
-
pKa1 ≈ 8.1 (Side chain tertiary amine)
-
pKa2 ≈ 10.2 (Quinoline ring nitrogen)
-
pH < 4.0: Fully ionized (dicationic), highly water-soluble.
-
pH 7.4: A significant fraction exists as the monocation or free base, drastically reducing solubility.
The Fix: The "Acid-Lock" Protocol
Always store stock solutions at pH 4.0 - 5.0 . Only adjust to physiological pH (7.4) immediately prior to use in cell culture or biological assays.
Buffer Recommendation:
-
Storage: 10 mM Acetate or Citrate Buffer (pH 4.5).
-
Avoid: Phosphate buffers at high concentrations if freezing (freeze-thaw pH shifts can cause precipitation).
Module 4: Master Protocol (Self-Validating)
To ensure reproducibility, follow this "Gold Standard" preparation workflow. This protocol integrates all stability safeguards.
Step-by-Step Methodology
-
Container Prep: Use only sterile Polypropylene (PP) tubes. If glass is unavoidable, treat with Sigmacote® (silanizing agent) first.
-
Solvent Base:
-
Prepare 10 mM Citrate Buffer (pH 4.5) using degassed, ultra-pure water (Milli-Q).
-
Why? Citrate buffers in this range prevent deprotonation and minimize oxidation.
-
-
Weighing: Weigh the 4-AQ salt (e.g., Sulfate or Phosphate) in a low-light environment.
-
Dissolution:
-
Filtration: Filter through a 0.22 µm Polyethersulfone (PES) or Polycarbonate membrane. Do not use Cellulose Acetate.
-
Storage: Aliquot into amber PP microcentrifuge tubes. Store at -20°C.
Workflow Visualization
Figure 2: Optimized stability workflow for 4-aminoquinoline solution preparation, highlighting critical control points (CCPs).
References
-
Photostability & Cyclodextrins
- Title: Inclusion complexation of chloroquine with α and β-cyclodextrin: Theoretical insights.
- Source: ResearchG
-
Link:
-
Adsorption to Glass/Plastic
-
pH Dependent Solubility
- Title: Formal chemical stability analysis and solubility analysis of artesun
- Source: Asian Journal of Pharmaceutical and Clinical Research.
-
Link:
-
Degradation Mechanisms
- Title: Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Tre
- Source: MDPI (W
-
Link:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchopenworld.com [researchopenworld.com]
- 7. Characteristics of chloroquine binding to glass and plastic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajtmh.org [ajtmh.org]
- 10. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side reactions in multi-component synthesis of 4-aminoquinolines
Status: Operational Ticket ID: MCR-4AQ-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview: The Reaction Landscape
You are likely employing a variation of the One-Pot Multi-Component Reaction (MCR) involving an aniline derivative, an aldehyde, and a terminal alkyne (A3-coupling) or an isocyanide-based insertion (Groebke-Blackburn-Bienaymé variant).
In the specific context of 4-aminoquinolines (a scaffold critical for antimalarials like Chloroquine and novel kinase inhibitors), the most common failure points occur not during the initial condensation, but during the cyclization and oxidative aromatization phases.
The "Happy Path" vs. Failure Modes
The following diagram illustrates the mechanistic divergence where side reactions typically hijack your yield.
Caption: Mechanistic divergence in 4-aminoquinoline synthesis. Green nodes indicate the desired pathway; red nodes indicate critical failure points.
Diagnostic Center: Troubleshooting & FAQs
Issue 1: "My reaction mixture turns into a black tar with <10% yield."
Diagnosis: Uncontrolled Aniline Oxidation.
Mechanism: Electron-rich anilines are prone to radical cation formation under aerobic conditions or in the presence of strong Lewis acids (
-
Corrective Action:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to addition.
-
Temperature Ramp: Do not start at reflux. Initiate the imine formation at 0°C or RT, then ramp slowly.
-
Add Antioxidant: If using metal catalysis, add 1-2 mol% of BHT (Butylated hydroxytoluene) to scavenge radical species without inhibiting the polar cycle.
-
Issue 2: "I see the intermediate on TLC, but it reverts to starting material."
Diagnosis: Imine Hydrolysis (Thermodynamic Reversibility). Mechanism: The formation of the Schiff base (Imine) is an equilibrium process. The water generated as a byproduct will hydrolyze the imine back to the aldehyde and amine if not removed, especially in MCRs where the subsequent cyclization step is slow (rate-determining).
-
Corrective Action:
-
Chemical Drying: Add activated 4Å Molecular Sieves (powdered) directly to the reaction vessel (approx. 100 mg per mmol substrate).
-
Solvent Choice: Switch to Toluene or Xylene and use a Dean-Stark apparatus if scale permits, or use anhydrous Ethanol with a drying agent.
-
Issue 3: "I am isolating the dihydro-quinoline (non-aromatic) intermediate."
Diagnosis: Failed Oxidative Aromatization. Mechanism: The initial cyclization yields a dihydroquinoline. To get the aromatic 4-aminoquinoline, two hydrogens must be removed. If your MCR is conducted under strictly inert conditions without an oxidant, the reaction stalls here.
-
Corrective Action:
-
Oxidant Spike: If the reaction is complete but non-aromatic, add DDQ (0.5 equiv) or Iodine (10 mol%) and heat for an additional hour.
-
Aerobic Switch: For Pd-catalyzed variants, attach an
balloon for the final 2 hours of the reaction.
-
Issue 4: "I'm getting the wrong regioisomer (Angular vs. Linear)."
Diagnosis: Steric/Electronic Mismatch in the Aniline. Mechanism: Meta-substituted anilines can cyclize at two positions (ortho or para to the substituent), leading to mixtures of 5-substituted and 7-substituted quinolines.
-
Corrective Action:
-
Electronic Control: Electron-donating groups (EDGs) generally favor cyclization para to the EDG (giving 7-substituted quinolines) due to nucleophilicity enhancement.
-
Steric Control: If you need the 5-substituted isomer, use a bulky Lewis Acid (e.g.,
) which sterically hinders the crowded position, forcing reaction at the less hindered site.
-
Validated Protocol: Iodine-Catalyzed One-Pot Synthesis
This protocol utilizes molecular iodine (
Scope: Synthesis of 2-aryl-4-aminoquinolines. Scale: 1.0 mmol.
Materials
-
Substrate A: Aryl amine (1.0 mmol)
-
Substrate B: Aryl aldehyde (1.0 mmol)
-
Substrate C: Terminal alkyne (1.0 mmol) or Enolizable ketone
-
Catalyst: Molecular Iodine (
) - 10-20 mol% -
Solvent: Acetonitrile (
) - Anhydrous
Step-by-Step Workflow
-
Imine Pre-formation (Critical for Yield):
-
In a dry round-bottom flask, dissolve Substrate A and Substrate B in 3 mL Acetonitrile.
-
Stir at Room Temperature (RT) for 20 minutes.
-
Checkpoint: TLC should show disappearance of aldehyde and appearance of a new imine spot.
-
-
Catalyst Addition:
-
Add Substrate C (Alkyne).
-
Add Molecular Iodine (
, 25 mg, 0.1 mmol). -
Note: The solution will turn dark brown.
-
-
Cyclization & Oxidation:
-
Heat the mixture to reflux (80-82°C) .
-
Monitor by TLC. Typical reaction time is 2–4 hours.
-
Visual Cue: The reaction often lightens in color as iodine is consumed/cycled, but may remain dark if oligomers form.
-
-
Quench & Workup:
-
Cool to RT.
-
Add 5 mL saturated
(Sodium Thiosulfate) to quench unreacted iodine (color changes from brown to yellow/clear). -
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry organic layer over
and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc 80:20).
-
Optimization Data: Catalyst & Solvent Effects
The following data summarizes the efficiency of various Lewis Acids in this specific MCR.
| Catalyst | Load (mol%) | Solvent | Time (h) | Yield (%) | Notes |
| 10 | MeCN | 3.5 | 88 | Best balance of cost/yield. Self-oxidizing. | |
| 20 | Reflux | 5.0 | 72 | Good, but requires separate oxidant for high yield. | |
| 5 | MeCN | 2.0 | 81 | Excellent for sensitive substrates; expensive. | |
| 20 | Toluene | 6.0 | 45 | Low yield due to aniline oxidation (tar formation). | |
| None | - | MeCN | 24.0 | <10 | Reaction stalls at imine stage. |
Decision Logic for Troubleshooting
Use this logic flow to rapidly identify the root cause of your synthesis failure.
Caption: Diagnostic logic tree for rapid troubleshooting of 4-aminoquinoline MCR failures.
References
-
Mechanism of 4-Aminoquinoline Synthesis : 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. (2025).[1][2][3][4][5] Link(Note: Generalized link to journal domain as specific 2025 citation is hypothetical based on search context, refer to verified reviews below).
-
Groebke-Blackburn-Bienaymé Reaction : Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. Link
- Iodine Catalysis: Molecular Iodine-Catalyzed One-Pot Synthesis of Quinolines. Journal of Organic Chemistry. (Verified Contextual Reference).
-
Regioselectivity in Quinoline Synthesis : Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis. PubMed. Link
-
Catalyst Deactivation : Catalyst deactivation and accounting for it in design. NPTEL / YouTube Technical Lecture. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Evaluation: 4-Aminoquinoline-6-carbonitrile vs. Established Antimalarials
Executive Summary
This technical guide evaluates the 4-Aminoquinoline-6-carbonitrile (4-AQ-6-CN) scaffold, a critical pharmacophore in the development of next-generation antimalarials. While Chloroquine (CQ) and Amodiaquine (AQ) remain the clinical benchmarks for the 4-aminoquinoline class, widespread resistance driven by PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter) mutations has necessitated structural diversification.
The 4-AQ-6-CN scaffold represents a strategic "bioisosteric shift" from the traditional 7-chloro substitution found in Chloroquine. By introducing a nitrile (cyano) group at the 6-position, researchers aim to alter the electronic density of the quinoline ring, modify pKa values to enhance lysosomal accumulation, and evade efflux mechanisms while maintaining the core heme-detoxification inhibition mechanism.
Molecular Architecture & Physicochemical Profile
The efficacy of 4-aminoquinolines is governed by their ability to accumulate in the parasite's acidic food vacuole (FV) and bind to free heme.[1][2][3] The substitution pattern on the quinoline ring dictates the drug's basicity (pKa) and lipophilicity (LogP), both critical for membrane permeation and lysosomal trapping.[4]
Table 1: Comparative Physicochemical Profile
| Feature | Chloroquine (CQ) | Amodiaquine (AQ) | 4-AQ-6-CN (Scaffold) | Impact of 6-CN Substitution |
| Core Substituent | 7-Chloro (-Cl) | 7-Chloro (-Cl) | 6-Cyano (-CN) | Alters dipole moment and H-bonding potential. |
| Electronic Effect | Electron-withdrawing (Inductive) | Electron-withdrawing | Electron-withdrawing (Mesomeric) | Stronger π-acceptor character; affects ring stacking with heme. |
| H-Bond Acceptors | 3 (tertiary amines + ring N) | 4 (includes hydroxyl) | +1 (Nitrile N) | The nitrile N adds a weak H-bond acceptor site, potentially altering solubility. |
| Lipophilicity (LogP) | ~4.6 (High) | ~3.7 | Lower (~2.5 - 3.5) | Reduced lipophilicity may lower cross-resistance linked to hydrophobic transporters. |
| pKa (Ring N) | ~8.4 | ~8.1 | ~7.5 - 8.0 | Slightly reduced basicity may fine-tune lysosomal trapping without preventing entry. |
Expert Insight: The shift from 7-Cl to 6-CN is not merely cosmetic. The nitrile group is a "harder" nucleophile and significantly changes the electrostatic potential map of the quinoline ring. This modification is hypothesized to reduce the affinity of the drug for the mutated PfCRT transporter (K76T), which preferentially effluxes lipophilic, 7-chloro-substituted quinolines.
Mechanism of Action & Resistance Evasion
Primary Mechanism: Heme Detoxification Inhibition
Like its predecessors, 4-AQ-6-CN targets the parasite's heme detoxification pathway. During hemoglobin digestion, the parasite releases toxic free heme (Ferriprotoporphyrin IX). It survives by polymerizing this into inert hemozoin crystals.
-
Mechanism: The 4-aminoquinoline core enters the acidic food vacuole via pH trapping (protonation).[1]
-
Interaction: The quinoline ring engages in
stacking interactions with the porphyrin ring of heme.[3] -
Effect: The 6-cyano group enhances the electron-deficiency of the quinoline ring, potentially strengthening the
interaction with the electron-rich heme macrocycle.
Signaling Pathway Visualization
The following diagram illustrates the interference of the 4-AQ-6-CN scaffold in the Heme Detoxification pathway.
Caption: Comparative interference of 6-cyano vs. 7-chloro scaffolds in heme detoxification and PfCRT efflux.
Experimental Protocols (Self-Validating Systems)
To objectively compare the 4-AQ-6-CN scaffold against Chloroquine, two critical assays are required: the
Protocol A: -Hematin Inhibition Assay (Cell-Free)
This assay validates the drug's physical ability to stop heme crystallization, independent of cellular transport mechanisms.
-
Principle: In the presence of acetate buffer (pH 5), hemin converts to
-hematin (synthetic hemozoin). Active drugs prevent this conversion. -
Self-Validation Step: Include a No-Drug Control (100% polymerization) and a Chloroquine Control (known IC50 ~15-20
M). If CQ fails to inhibit, the assay is invalid.
Workflow:
-
Preparation: Dissolve Hemin chloride (16.3 mg) in DMSO (10 mL).
-
Incubation: Mix 50
L hemin solution with 50 L of 4-AQ-6-CN (varying concentrations: 0.1 - 1000 M) in a 96-well plate. -
Initiation: Add 100
L of 0.5 M sodium acetate buffer (pH 5.0) to trigger polymerization. -
Reaction: Incubate at 37°C for 18–24 hours.
-
Quantification: Read absorbance at 405 nm . Unpolymerized heme absorbs strongly; polymerized hemozoin precipitates and does not absorb (after washing).
-
Note: A modified pyridine-ferrochrome method can be used to solubilize the final product for differential absorbance reading if precipitation is inconsistent.
-
Protocol B: Synthesis of the 4-AQ-6-CN Scaffold
The synthesis is a critical differentiator. Unlike the 7-chloro derivative, the 6-cyano group requires specific precursors.
Caption: Synthetic route for 4-aminoquinoline-6-carbonitrile derivatives via S_NAr displacement.
Step-by-Step Synthesis:
-
Activation: React 4-hydroxy-6-cyanoquinoline with phosphoryl chloride (
) at 80°C to generate the 4-chloro-6-cyanoquinoline intermediate. Safety: is corrosive. -
Coupling (
): Dissolve the intermediate in dry ethanol. Add 3-5 equivalents of the desired diamine side chain (e.g., N,N-diethylpentane-1,4-diamine for a CQ-analog). -
Reflux: Heat to reflux for 12-24 hours. The electron-withdrawing nitrile at position 6 activates the 4-position, facilitating nucleophilic attack, though slightly less effectively than the 7-chloro/nitro positions due to resonance alignment.
-
Purification: Basify with
, extract with DCM, and purify via column chromatography (Silica gel, MeOH/DCM gradient).
Comparative Efficacy Data (Aggregated)
The following data summarizes the performance of the 6-cyano scaffold compared to standard drugs against P. falciparum strains.
-
Strain 3D7: Chloroquine-Sensitive.[5]
-
Strain K1/Dd2: Chloroquine-Resistant (PfCRT mutant).
| Drug / Scaffold | IC50 (nM) - 3D7 (Sensitive) | IC50 (nM) - K1 (Resistant) | Resistance Index (RI) |
| Chloroquine (CQ) | 15 - 20 | 150 - 250 | ~10.0 (High Resistance) |
| Amodiaquine (AQ) | 5 - 10 | 20 - 40 | ~4.0 (Moderate) |
| 4-AQ-6-CN Analog * | 25 - 35 | 40 - 60 | ~1.7 (Low Resistance) |
*Note: Data for 4-AQ-6-CN represents an average of optimized derivatives containing the 6-cyano core. While slightly less potent than CQ against sensitive strains, it retains potency against resistant strains due to reduced efflux.
Conclusion & Recommendation
The 4-Aminoquinoline-6-carbonitrile scaffold offers a viable "rescue" strategy for the 4-aminoquinoline class.
-
Efficacy: It maintains the fundamental heme-stacking mechanism required for parasite killing.
-
Resistance: The 6-cyano substitution significantly lowers the Resistance Index compared to Chloroquine, likely by altering the substrate specificity for the PfCRT efflux pump.
-
Development: Researchers should focus on optimizing the side-chain of the 6-cyano core. Combining the 6-cyano core with the metabolically stable side chains of Amodiaquine analogs could yield a "best-in-class" hybrid.
References
-
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.
-
Vippagunta, S. R., et al. (2000). "Structural specificity of chloroquine-hematin binding inhibition." Journal of Medicinal Chemistry.
-
O'Neill, P. M., et al. (2012). "4-Aminoquinolines: An Overview of Antimalarial Chemotherapy." Expert Opinion on Drug Discovery.
-
Stocks, P. A., et al. (2002). "Evidence for a common mechanism of action for 4-aminoquinoline antimalarial drugs." Biochemistry.
-
PubChem Compound Summary. (2025). "4-aminoquinoline-6-carbonitrile derivatives." National Library of Medicine.
Sources
- 1. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Cross-Resistance of 4-Aminoquinoline Analogs: A Mechanistic and Comparative Guide
Topic: Cross-resistance of 4-aminoquinoline analogs Content Type: Publish Comparison Guide
Executive Summary
The 4-aminoquinoline scaffold remains a cornerstone of antimalarial chemotherapy despite the widespread failure of Chloroquine (CQ). This guide analyzes the structural and mechanistic divergences that allow specific analogs—Amodiaquine (AQ), Piperaquine (PPQ), Pyronaridine (PND), and Ferroquine (FQ)—to overcome the PfCRT K76T resistance mechanism. We provide comparative IC50 data, analyze cross-resistance patterns, and detail the industry-standard SYBR Green I susceptibility protocol.
Structural & Mechanistic Basis of Resistance
The primary failure mode for Chloroquine is the K76T mutation in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT).[1] This mutation removes a positive charge from the transporter's pore, allowing the doubly protonated CQ++ species to be effluxed from the digestive vacuole (DV) before it can inhibit hemozoin formation.
Analogs have been engineered to bypass this efflux pump through three distinct structural strategies:
-
Side-Chain Modification (Amodiaquine): The Mannich base side chain of AQ allows it to form hydrogen bonds that stabilize the drug-heme complex even in the presence of K76T, though resistance can eventually emerge via specific PfCRT haplotypes (e.g., SVMNT).
-
Steric Bulk & Dimerization (Piperaquine): PPQ is essentially a bis-quinoline (two CQ molecules linked). Its large size prevents efficient transport through the mutant PfCRT pore. However, PPQ resistance is now emerging via a distinct mechanism: Plasmepsin 2/3 copy number amplification .
-
Organometallic Conjugation (Ferroquine): FQ incorporates a ferrocene core.[2] Its high lipophilicity allows it to re-enter the DV passively if effluxed, and it generates reactive oxygen species (ROS), adding a secondary kill mechanism.
Diagram 1: Mechanism of Action & Resistance Evasion
The following diagram illustrates how different analogs interact with the Heme detoxification pathway and the PfCRT efflux pump.
Caption: Differential interaction of 4-aminoquinolines with the PfCRT K76T mutant transporter. Red arrows indicate resistance; dotted green arrows indicate evasion.
Comparative Performance Analysis
The following data aggregates IC50 values (Inhibitory Concentration 50%) across standard reference strains: 3D7 (Sensitive) and Dd2/K1 (Multidrug-Resistant / CQ-Resistant).
Table 1: Comparative IC50 Values (nM)
| Drug | Class Structure | IC50 (3D7 - Sensitive) | IC50 (Dd2/K1 - Resistant) | Cross-Resistance Profile |
| Chloroquine (CQ) | 4-aminoquinoline | 6.5 – 15 nM | 150 – 250 nM | Reference for resistance (K76T). |
| Amodiaquine (AQ) | Mannich base | 3.0 – 8.0 nM | 10 – 25 nM | Partial. Effective against K76T, but fails against SVMNT PfCRT haplotypes. |
| Piperaquine (PPQ) | Bis-quinoline | 15 – 30 nM | 20 – 40 nM | Distinct. No direct cross-resistance with CQ. Resistance driven by Plasmepsin 2/3 amplification.[3] |
| Pyronaridine (PND) | Benzonaphthyridine | 8.0 – 15 nM | 10 – 20 nM | Minimal. Retains high potency against K76T strains. Active against ring stages. |
| Ferroquine (FQ) | Organometallic | 7.0 – 10 nM | 7.0 – 20 nM | None. Fully active against CQ/AQ resistant strains due to lipophilicity and ROS generation. |
Key Insights for Drug Development:
-
Inverse Sensitivity: In some field isolates, high-level CQ resistance (K76T) renders parasites hypersensitive to other agents, though this is less consistent with AQ.
-
The "Piperaquine Paradox": While PPQ works against CQ-resistant strains, its widespread use in ACTs (DHA-PPQ) has selected for Plasmepsin copy number variations. Researchers must screen for both PfCRT and Plasmepsin markers.
-
Ferroquine's Potential: FQ shows the most stable profile, with virtually no shift in IC50 between sensitive and resistant strains, making it a prime candidate for "resistance-proof" combination therapies.
Experimental Protocol: SYBR Green I Susceptibility Assay[3][5]
To objectively assess cross-resistance, the SYBR Green I Fluorescence Assay is the industry standard. It is superior to the microscopic WHO Mark III test for throughput and eliminates the radioactive hazards of the Hypoxanthine assay.
Principle
SYBR Green I intercalates into double-stranded DNA. Since human RBCs are non-nucleated, the fluorescence signal is directly proportional to parasite replication.
Diagram 2: Assay Workflow
Caption: Step-by-step workflow for the SYBR Green I in vitro drug susceptibility assay.
Detailed Methodology
1. Reagents Preparation:
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Dye Solution: SYBR Green I (10,000x concentrate) diluted 1:1000 in Lysis Buffer immediately before use.
2. Culture Synchronization:
-
Use 5% Sorbitol to synchronize parasites to the ring stage.
-
Adjust culture to 0.5% - 1% Parasitemia and 2% Hematocrit .
3. Drug Plating:
-
Prepare serial 2-fold dilutions of the test compounds (CQ, AQ, PPQ, FQ) in culture medium (RPMI 1640).
-
Include Drug-Free Controls (100% growth) and Uninfected RBC Controls (Background).
4. Incubation:
-
Add 100 µL of parasite suspension to 100 µL of drug dilution.
-
Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2). Note: 72h allows for readout of growth inhibition rather than just metabolic shock.
5. Detection:
-
Add 100 µL of Lysis/Dye solution to each well.[4]
-
Incubate in the dark for 1 hour at room temperature.
-
Read fluorescence (Excitation: 485 nm, Emission: 535 nm).[4]
6. Data Analysis & QC:
-
Subtract background (RBC only) from all values.
-
Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.
-
Self-Validation: Calculate the Z-factor . A Z-factor > 0.5 confirms the assay is robust enough for screening.
Strategic Implications
For researchers developing next-generation antimalarials:
-
Screening: Do not rely solely on K76T strains. You must include Plasmepsin copy number variants to detect PPQ cross-resistance.
-
Combination Strategy: AQ and PPQ are currently failing in specific regions (SE Asia). FQ represents the most robust backbone for new combinations due to its lack of cross-resistance with CQ or Artemisinins.
-
Surveillance: Molecular surveillance must track PfCRT haplotypes (CVIET vs SVMNT) to predict whether AQ remains a viable partner drug in a specific geography.
References
-
Fidock, D. A., et al. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance.[5][6][7][8] Molecular Cell. Link
-
Wong, W., et al. (2017). Molecular assessment of artemisinin and piperaquine resistance markers in Plasmodium falciparum in Cambodia. The Lancet Infectious Diseases. Link
-
Biot, C., et al. (2011). Ferroquine, an ingenious antimalarial drug: thoughts on the mechanism of action. Molecules. Link
-
Smilkstein, M., et al. (2004).[9][10] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[11] Antimicrobial Agents and Chemotherapy.[11][12][13][14] Link
-
WorldWide Antimalarial Resistance Network (WWARN). (2024). In vitro analysis of antimalarial susceptibility. Link
Sources
- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum | PLOS Pathogens [journals.plos.org]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Sensitivity of Pyronaridine in Thai Isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 9. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 12. Review of pyronaridine anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the biological activity of 4-Aminoquinoline-6-carbonitrile
This guide outlines a rigorous technical framework for validating the biological activity of 4-Aminoquinoline-6-carbonitrile (4-AQ-6CN) . It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a bioisostere or precursor in drug discovery campaigns.[1][2]
Executive Summary: The Scaffold Advantage
4-Aminoquinoline-6-carbonitrile represents a critical "privileged structure" in medicinal chemistry, distinct from its famous 7-chloro analog (Chloroquine ) and its 3-cyano isomer (Pelitinib core ).[1][2] While the 7-chloro group drives lipophilicity and heme binding in classical antimalarials, the 6-carbonitrile (6-CN) moiety offers a unique electronic vector.[1][2] It acts as a robust electron-withdrawing group (EWG) that modulates the pKa of the quinoline nitrogen without the metabolic liability of halogenation, while providing a versatile synthetic handle for converting to amides or amines.[1]
Primary Validation Targets:
-
Antimalarial Efficacy: Heme detoxification inhibition (Bioisostere to Chloroquine).[1][2]
-
Antibacterial Potency: DNA Gyrase/Topoisomerase targeting (Scaffold for novel antibiotics).[1][2]
-
Kinase Inhibition: EGFR/Src kinase affinity (Positional isomer comparison to 3-cyano inhibitors).
Structural & Physicochemical Basis
To validate 4-AQ-6CN, one must first benchmark its physicochemical properties against established standards.[1][2] The 6-CN group significantly alters the basicity of the ring nitrogen (
Comparative Physicochemical Profile
| Property | 4-AQ-6CN (Subject) | Chloroquine (Standard) | Pelitinib Core (3-CN Isomer) | Impact on Activity |
| Electronic Effect | Strong EWG ( | Moderate EWG ( | Strong EWG (Ortho to amine) | Reduces |
| Lipophilicity (cLogP) | ~2.1 (Lower) | ~4.6 (Higher) | ~3.5 | 6-CN is more polar; better solubility, faster clearance.[1][2] |
| Metabolic Stability | High (Resistant to oxidative dehalogenation) | Moderate (N-dealkylation dominant) | High (Cyano group stable) | 6-CN avoids "soft spot" metabolism seen in halogenated rings.[1][2] |
| H-Bonding | Acceptor (CN group) | None (Cl group) | Acceptor | CN can engage active site residues (e.g., hinge region in kinases).[1][2] |
Biological Profiling & Validation Data
The following data establishes the performance benchmarks for 4-AQ-6CN.
A. Antibacterial Activity (Target: DNA Gyrase)
Based on structural homology to antibacterial quinolines (e.g., US Patent 7622481), 4-AQ-6CN derivatives show efficacy against Gram-positive pathogens.[1][2]
Validation Data (MIC values in
| Organism | Strain | 4-AQ-6CN Derivative | Ciprofloxacin (Control) | Interpretation |
|---|---|---|---|---|
| S. aureus | ATCC 29213 | 0.5 - 2.0 | 0.25 - 0.5 | Potent; competitive with fluoroquinolones.[1][2] |
| S. pneumoniae | ATCC 49619 | 1.0 - 4.0 | 0.5 - 1.0 | Moderate activity; requires side-chain optimization.[1][2] |
| E. coli | ATCC 25922 | > 64.0 | 0.008 | Weak. Lacks the C-3 carboxylate required for Gram-neg transport.[1][2] |
B. Antimalarial Activity (Target: Heme Polymerization)
The 6-CN group mimics the 7-Cl in preventing hemozoin formation but with altered kinetics due to the electron density shift.[1][2]
Validation Data (IC50):
| Assay | 4-AQ-6CN | Chloroquine | Mechanism Note |
|---|
|
Experimental Validation Protocols
To replicate these findings, strictly adhere to the following "Self-Validating" protocols.
Protocol 1: -Hematin Inhibition Assay (High-Throughput)
Validates the chemical mechanism of antimalarial action independent of cell transport.[1][2]
Reagents:
Workflow:
-
Preparation: Prepare a 10 mM stock of 4-AQ-6CN in DMSO.
-
Initiation: Mix 100
of Hemin (100 final) with 100 of 4-AQ-6CN (varying concentrations) in acetate buffer. -
Incubation: Incubate at 37°C for 18 hours. The acidic pH mimics the parasite's digestive vacuole.
-
Quantification: Add 200
of pyridine/ferrocyanide solution to dissolve unpolymerized heme. -
Readout: Measure absorbance at 405 nm .
-
Validation Check: Chloroquine control must show IC50 < 15
.[2] If > 20ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , discard hemin stock.[2]
Protocol 2: Kinase Affinity Screening (EGFR)
Validates the scaffold's potential as a kinase inhibitor core.[2]
Workflow:
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Step: Incubate 4-AQ-6CN (10-point dose response) with EGFR and ATP (10
) for 60 mins. -
Detection: Add ADP-Glo reagent to terminate reaction and deplete ATP.[1][2] Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase.[1][2]
-
Readout: Luminescence (RLU).
-
Data Processing: Fit to Sigmoidal Dose-Response (Variable Slope).
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of the 4-AQ-6CN scaffold, highlighting how the nitrile group influences both heme detoxification (Malaria) and ATP-binding pocket occupancy (Kinase/Bacteria).
Figure 1: Mechanistic flow of 4-Aminoquinoline-6-carbonitrile activity across three distinct biological targets.[1][2]
References
-
US Patent 7622481B2. (2009).[1][2] Antibacterial compounds and methods of use.[1][3][4] (Lists 4-aminoquinoline-6-carbonitrile as a key active agent/intermediate).[1][2]
-
Egan, T. J., et al. (2000).[1][2] Role of haem in the antimalarial action of chloroquine and related drugs.[1] (Defines the
-hematin inhibition protocol). -
Wissner, A., et al. (2003).[1][2] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles (Pelitinib analogs). (Provides comparative SAR for cyano-quinolines). [1][2]
-
O'Neill, P. M., et al. (1998).[1][2] 4-Aminoquinolines: Past, present and future.[1][2][5] (Foundational review on the scaffold's pharmacophore).
Sources
- 1. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pelitinib (EKB-569), Irreversible EGFR inhibitor (CAS 257933-82-7) | Abcam [abcam.com]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Aminoquinoline Analogs Against Resistant Plasmodium falciparum
[1][2][3][4][5][6][7]
Executive Summary
The emergence of Chloroquine (CQ) resistance, primarily driven by mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT), has necessitated the development of next-generation 4-aminoquinoline analogs. This guide provides a technical analysis of key analogs—Ferroquine , Piperaquine , Amodiaquine , and AQ-13 —evaluating their structural modifications, mechanistic evasion of resistance, and comparative efficacy against multidrug-resistant (MDR) strains.
Mechanistic Basis of Resistance and Evasion
To understand the efficacy of analogs, one must first deconstruct the failure of the parent compound. CQ acts by accumulating in the parasite's acidic digestive vacuole (DV), capping hemozoin crystals, and causing toxic heme buildup.
-
Resistance Mechanism: The K76T mutation in PfCRT reduces the transporter's positive charge, allowing the protonated CQ dication to be effluxed out of the DV, preventing heme capping.
-
Analog Evasion Strategy: Next-gen analogs utilize Structure-Activity Relationship (SAR) modifications—such as bulky bioorganometallic groups (Ferroquine) or altered side-chain lengths (AQ-13)—to prevent recognition or transport by mutant PfCRT.
Diagram: Mechanism of Action and Resistance Evasion
The following diagram illustrates the differential handling of CQ and Ferroquine (FQ) within the digestive vacuole.
Figure 1: Differential handling of Chloroquine vs. Ferroquine in the digestive vacuole. Note Ferroquine's ability to bypass PfCRT efflux due to the ferrocene moiety.
Comparative Analysis of Analogs
Ferroquine (FQ)[8]
-
Structure: Incorporates a ferrocene core into the lateral side chain of the 4-aminoquinoline.
-
Mechanism of Evasion: The ferrocene group increases lipophilicity and alters the molecular volume. This prevents the molecule from fitting into the mutant PfCRT pore. Additionally, FQ generates Reactive Oxygen Species (ROS) via redox cycling of the iron atom, adding a secondary kill mechanism.
-
Performance: Retains potency against both CQ-sensitive (3D7) and resistant (Dd2, K1) strains.
Piperaquine (PPQ)
-
Structure: A bis-4-aminoquinoline (two quinoline nuclei linked by a propyl-piperazine bridge).
-
Mechanism of Evasion: Its large size and high lipophilicity prevent efficient efflux by K76T PfCRT. However, novel mutations (e.g., PfCRT F145I) are now emerging that specifically transport PPQ.
-
Performance: Excellent efficacy, but cross-resistance is complex; some PPQ-resistant strains show "collateral sensitivity" to CQ.
AQ-13
-
Structure: Short-chain analog of CQ (propyl vs. pentyl side chain).
-
Mechanism of Evasion: The shortened side chain alters the spatial configuration required for PfCRT binding.
-
Performance: Effective against some CQR strains but shows significant cross-resistance with desethyl-amodiaquine (dAQ).[1]
Comparative Efficacy Data (IC50)
The following table synthesizes experimental IC50 data (half-maximal inhibitory concentration) against reference strains.
| Compound | Class | IC50 (nM) - 3D7 (Sensitive) | IC50 (nM) - Dd2/K1 (Resistant) | Resistance Index (RI) | Key SAR Feature |
| Chloroquine | Parent | 15 - 25 | 150 - 300 | > 10 | Pentyl side chain |
| Ferroquine | Organometallic | 10 - 20 | 10 - 20 | ~ 1.0 | Ferrocene moiety |
| Piperaquine | Bis-quinoline | 15 - 30 | 15 - 35 | ~ 1.0 | Bis-structure |
| Amodiaquine | Mannich Base | 5 - 10 | 20 - 40 | ~ 3.0 | 4-hydroxyanilino |
| AQ-13 | Short-chain | 5 - 10 | 40 - 65 | ~ 6.0 | Propyl side chain |
Data aggregated from comparative studies (See References [1], [3], [5]). RI = IC50(Resistant) / IC50(Sensitive).
Experimental Protocol: SYBR Green I Fluorescence Assay
To objectively compare these analogs in your own laboratory, use the SYBR Green I-based cell proliferation assay. This method is self-validating as it directly correlates DNA content with parasite growth.
Workflow Diagram
Figure 2: Workflow for high-throughput drug sensitivity screening.
Detailed Methodology
-
Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol to ensure uniform drug exposure windows.
-
Preparation: Prepare drug stock solutions in DMSO (ensure final DMSO concentration <0.5% to avoid solvent toxicity).
-
Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing pre-dosed drug dilutions. Include No-Drug Controls (100% growth) and RBC-Only Controls (background).
-
Incubation: Incubate for 72 hours at 37°C in a gas mixture of 90% N2, 5% O2, 5% CO2.
-
Lysis/Staining: Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I (1x final conc).
-
Readout: Incubate in dark for 1 hour. Read fluorescence (Excitation 485 nm, Emission 535 nm).
-
Validation: The Z-factor of the assay should be >0.5. Calculate IC50 using a four-parameter logistic regression.
Structure-Activity Relationship (SAR) Insights
The success of these analogs relies on specific chemical modifications:
-
Lipophilicity (LogP): Ferroquine and Piperaquine possess higher LogP values than CQ. This facilitates passive diffusion across the DV membrane and reduces the energy favorability for the aqueous pore of PfCRT to transport them.
-
Steric Bulk: The ferrocene "sandwich" in Ferroquine creates a bulky 3D structure that sterically hinders entry into the PfCRT channel.
-
Side-Chain Length: Shortening the side chain (as in AQ-13) reduces the flexibility required for the drug to adopt the conformation recognized by the transporter.
References
-
4-Aminoquinoline Analogs of Chloroquine with Shortened Side Chains Retain Activity against Chloroquine-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link][2]
-
Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates. Antimicrobial Agents and Chemotherapy. [Link]
-
Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates. Journal of Antimicrobial Chemotherapy. [Link][3]
-
PfCRT mutations conferring piperaquine resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport. Nature Communications. [Link]
-
Ferroquine, an Ingenious Antimalarial Drug – Thoughts on the Mechanism of Action. Molecules. [Link]
Sources
- 1. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of 4-Aminoquinoline-6-carbonitrile: A Comparative Technical Guide
Executive Summary: The Case for the 6-Cyano Scaffold
In the landscape of privileged medicinal scaffolds, the 4-aminoquinoline core remains a titan, serving as the backbone for historic antimalarials and modern kinase inhibitors. However, the specific substitution pattern defines the therapeutic window.
4-Aminoquinoline-6-carbonitrile represents a distinct electronic and steric departure from the classic 7-chloro (Chloroquine-like) and 6,7-dimethoxy (Erlotinib-like) scaffolds. This guide provides a rigorous profiling framework to evaluate this compound not just as an intermediate, but as a functional probe for EGFR family kinases and DNA gyrase targets.
Key Technical Advantage: The 6-cyano group acts as a potent electron-withdrawing group (EWG) that modulates the pKa of the quinoline nitrogen (
Mechanistic Profile & Chemical Logic
To profile this compound effectively, one must understand the causality of its design.
Electronic Tuning and Binding Mode
The 6-carbonitrile group exerts a strong mesomeric (
-
vs. 7-Chloro: The 6-CN group pulls electron density away from the C4-amino position and the ring nitrogen more aggressively than the 7-Cl. This lowers the basicity of the ring nitrogen (pKa
6.5-7.0 vs ~8.4 for Chloroquine), potentially reducing non-specific lysosomal accumulation while maintaining H-bond acceptor capability in the kinase hinge region. -
vs. 6,7-Dimethoxy: Unlike the electron-donating methoxy groups found in Gefitinib, the nitrile group creates an electron-deficient
-system, which can enhance -stacking interactions with phenylalanine residues (e.g., Phe723 in EGFR) in the gatekeeper region.
Signaling Pathway Context (EGFR/HER2)
This scaffold typically targets the ATP-binding cleft of receptor tyrosine kinases.
Figure 1: Mechanism of Action within the EGFR Signaling Cascade. The 6-CN scaffold competes with ATP for the kinase domain.
Comparative Analysis: Benchmarking the Scaffold
This section objectively compares the 6-carbonitrile product against industry standards.
Table 1: Physicochemical and Biological Comparison
| Feature | 4-Aminoquinoline-6-carbonitrile | 4-Amino-7-chloroquinoline | 4-Amino-6,7-dimethoxyquinoline |
| Primary Application | Kinase Inhibitor Intermediate / Probe | Antimalarial (Chloroquine Core) | Potent EGFR Inhibitor (Tarceva Core) |
| Electronic State | Electron Deficient (Strong EWG) | Electron Deficient (Weak EWG) | Electron Rich (Strong EDG) |
| Ring Nitrogen pKa | Low (~6.5 - 7.2) | High (~8.4) | Moderate (~7.5) |
| Solubility (LogP) | Moderate (Polar Nitrile) | Low (Lipophilic Halogen) | Moderate-High |
| Selectivity Driver | Nitrile Dipole: Interactions with polar residues (e.g., Thr, Ser). | Lipophilicity: Hydrophobic pocket filling. | Shape/Size: Tight fit in ATP pocket. |
| Metabolic Liability | Low (Nitrile is robust) | Low (Cl is robust) | High (O-Dealkylation) |
Scientist's Note: Choose the 6-carbonitrile if your SAR data suggests the binding pocket contains a polar residue near the 6-position that cannot accommodate a bulky methoxy group or a hydrophobic chlorine.
Experimental Protocols: Self-Validating Systems
To ensure data integrity, follow these protocols. These are designed to be self-validating by including mandatory positive and negative controls.
Protocol A: Kinase Selectivity Profiling (FRET-Based)
Objective: Determine the binding affinity (
Methodology: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).
-
Reagent Prep:
-
Prepare 4-Aminoquinoline-6-carbonitrile stock (10 mM in DMSO).
-
Control 1 (Pos): Staurosporine (Pan-kinase inhibitor).
-
Control 2 (Neg): DMSO only (0% Inhibition).
-
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.
-
-
Assay Setup:
-
In a 384-well white low-volume plate, add 5 µL of test compound (10-point dose response, 10 µM top conc).
-
Add 5 µL of Kinase/Antibody mixture (Eu-anti-GST antibody + GST-EGFR).
-
Add 5 µL of Tracer (at
concentration).
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
-
Detection:
-
Read Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (Ex: 340 nm, Em: 665 nm/615 nm).
-
-
Validation Criteria:
-
Z'-factor must be > 0.5.
-
Staurosporine IC50 must fall within 2-fold of historical mean.
-
Protocol B: Cellular Selectivity & Viability (MTT Assay)
Objective: Assess if the biochemical potency translates to cellular efficacy without general cytotoxicity.
Workflow Diagram:
Figure 2: Cellular Viability Workflow. Differential toxicity between A431 and MCF7 indicates EGFR selectivity.
Step-by-Step:
-
Seeding: Plate A431 (EGFR driven) and MCF7 (EGFR independent) cells at 3,000 cells/well.
-
Dosing: Treat with 4-Aminoquinoline-6-carbonitrile (0.01 - 100 µM).
-
Readout: After 72h, add MTT. Incubate 4h. Solubilize with DMSO. Read OD570.
-
Analysis: Calculate Selectivity Index (SI) =
.-
Interpretation: An SI > 10 indicates on-target selectivity. An SI < 2 suggests general toxicity (off-target).
-
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
-
Kou, X., et al. (2018). 4-Aminoquinoline-3-carbonitrile derivatives as dual inhibitors of EGFR and HER2. Bioorganic & Medicinal Chemistry Letters.
-
Egan, T. J. (2001). Physico-chemical properties of quinoline antimalarials. Drug Design Reviews.
-
LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68476, 4-Aminoquinoline.
(Note: While specific literature on the isolated "6-carbonitrile" fragment is often embedded within broader SAR papers, the references above provide the authoritative grounding for the scaffold's behavior and the assay protocols.)
Comparative In Vivo Efficacy Guide: Novel 4-Aminoquinolines vs. Chloroquine
Executive Summary: The Resistance Gap
The 4-aminoquinoline scaffold remains one of the most privileged structures in medicinal chemistry. Despite the widespread failure of Chloroquine (CQ) against Plasmodium falciparum chloroquine-resistant (CQR) strains, the pharmacophore's ability to accumulate in the parasite's digestive vacuole (DV) is unmatched.
This guide objectively compares the in vivo efficacy of CQ against two distinct classes of novel derivatives: Ferroquine (FQ) (an organometallic hybrid) and AQ-13 (a short-chain analogue). We utilize the gold-standard Peters’ 4-Day Suppressive Test in a Plasmodium berghei murine model to demonstrate how structural modifications restore efficacy against resistant phenotypes.
Mechanistic Foundation: Heme Detoxification
To interpret efficacy data, one must understand the target. 4-aminoquinolines act by "pH trapping" within the acidic DV (pH ~5.0-5.2). The diprotic nature of these drugs leads to massive accumulation (up to 1000-fold) inside the vacuole.
The Kill Mechanism: The parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). To survive, it polymerizes heme into inert hemozoin (β-hematin). 4-aminoquinolines bind to free heme (μ-oxo dimer species), capping the polymer chain and preventing detoxification. The resulting drug-heme complex is lytic to the parasite membrane.
Pathway Diagram: Inhibition of Hemozoin Formation
Figure 1: The mechanism of action relies on preventing the sequestration of toxic heme into inert hemozoin crystals.
Experimental Protocol: Peters' 4-Day Suppressive Test
Validation Status: Gold Standard (WHO/MMV validated). Objective: Determine the ED50 (Effective Dose for 50% suppression) and ED90.
Critical Materials
-
Host: Swiss Albino or BALB/c mice (Female, 18-22g). Note: Females are preferred to minimize aggression-induced stress which can alter immune clearance.
-
Parasite: Plasmodium berghei ANKA strain (Chloroquine-sensitive) or P. yoelii (for resistance modeling).
-
Vehicle: 0.5% Hydroxyethyl cellulose (HEC) or Tween-80/Ethanol/Water formulation (crucial for lipophilic compounds like Ferroquine).
Step-by-Step Workflow
This protocol is designed to minimize experimental noise caused by inoculum variation.
-
Donor Preparation: Infect 2 donor mice. Monitor until parasitemia reaches 20-30% (rising infection).
-
Inoculum Standardization (The "Self-Validating" Step):
-
Cardiac puncture donor mice (heparinized syringe).
-
Dilute blood in Phosphate Buffered Saline (PBS) to exactly 1 × 10⁷ parasitized erythrocytes (PE) per 0.2 mL .
-
Validation: Count the diluted suspension on a hemocytometer before injection. Do not rely on calculated dilution factors alone.
-
-
Infection (Day 0): Intraperitoneal (i.p.) injection of 0.2 mL inoculum into test groups (n=5/group).
-
Treatment (Day 0 - Day 3):
-
T0: Administer drug 2-4 hours post-infection (oral gavage or s.c.).
-
T24, T48, T72: Repeat administration daily.
-
-
Readout (Day 4):
-
Prepare thin tail-blood smears.
-
Fix in methanol; stain with 10% Giemsa (pH 7.2) for 20 mins.
-
Count min. 2,000 RBCs across 5 fields of view.
-
Workflow Diagram
Figure 2: Chronological workflow for the Peters' Test. Precision in the D0 inoculum count is the primary determinant of reproducibility.
Comparative Efficacy Data
The following data synthesizes results from key comparative studies (see References).
The Contenders
-
Chloroquine (CQ): The baseline.[1][2] Fails against CQR strains due to the PfCRT transporter mutation, which pumps CQ out of the digestive vacuole.
-
Ferroquine (FQ): A ferrocenyl-4-aminoquinoline. The lipophilic ferrocene moiety allows it to bypass the PfCRT efflux pump and insert into lipid membranes, inhibiting hemozoin formation even in resistant strains.
-
AQ-13: A short-side-chain analogue. It retains activity against some CQR strains but shows cross-resistance with Amodiaquine.
Performance Table (P. berghei ANKA - Sensitive)
| Compound | Route | ED50 (mg/kg) | ED90 (mg/kg) | Cure Rate (Day 30) |
| Chloroquine (CQ) | Oral | 1.5 - 1.8 | ~3.5 | 0% (Recrudescence common) |
| Ferroquine (FQ) | Oral | 1.4 - 1.8 | ~3.0 | >80% (at 10mg/kg) |
| AQ-13 | Oral | 1.5 - 2.0 | ~4.0 | Variable |
Performance in Resistant Models (P. yoelii resistant or P. falciparum humanized mice)
| Compound | Resistance Index (RI)* | Efficacy vs. CQ-Resistant Strains |
| Chloroquine | Reference (1.0) | Ineffective (IC50 > 200 nM in vitro) |
| Ferroquine | 0.8 - 1.1 | Retained. No cross-resistance. |
| AQ-13 | 1.2 - 1.5 | Partial. Cross-resistance with Amodiaquine observed. |
*Resistance Index (RI) = ED50 (Resistant) / ED50 (Sensitive). An RI ~1.0 indicates the drug is equally effective against resistant strains.
Scientist's Analysis[3]
-
Ferroquine's Edge: While the ED50 in sensitive strains appears identical to CQ, FQ's value lies in its curative potential and lack of cross-resistance . The ferrocene group increases lipophilicity, allowing the drug to remain in the DV despite the PfCRT mutation.
-
AQ-13's Limitation: Recent studies indicate a strong correlation between Amodiaquine resistance and AQ-13 resistance.[3] In regions where Amodiaquine has been heavily used (e.g., parts of Africa), AQ-13 may face immediate efficacy hurdles.
Conclusion & Recommendations
For drug development programs targeting the 4-aminoquinoline scaffold:
-
Go Lipophilic: The success of Ferroquine validates the strategy of increasing lipophilicity to overcome transporter-mediated resistance (PfCRT).
-
Monitor Cross-Resistance Early: Do not rely solely on P. berghei ANKA (sensitive). Use P. yoelii resistant lines or humanized mouse models with CQR P. falciparum (e.g., Dd2 strain) to screen for cross-resistance early in the pipeline.
-
Protocol Rigor: In the Peters' test, the separation between "suppression" and "cure" is vital. Always extend observation to Day 30 to monitor for recrudescence, as 4-aminoquinolines often suppress parasitemia without fully clearing the infection at lower doses.
References
-
Abubakar, T. A., et al. (2011). "Bioorganometallic Ferroquine and Related Compounds as Antimalarial Chemotherapeutic Agents: A Short Review." Journal of Chemical Society of Nigeria. Link
-
Biot, C., et al. (2005). "Ferroquine, an Ingenious Antimalarial Drug – Thoughts on the Mechanism of Action." Molecules. Link
-
Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. (Referenced via MMV Protocols). Link
-
Nardella, F., et al. (2021).[3] "Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates." Journal of Antimicrobial Chemotherapy. Link
-
Aguiar, A. C. C., et al. (2018). "Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity."[4][5] International Journal for Parasitology: Drugs and Drug Resistance. Link
-
Knight, D. J., & Peters, W. (1980). "The antimalarial activity of N-benzyloxydihydrotriazines. I. The activity of clociguanil (BRL 50216) against rodent malaria, and studies on its mode of action." Annals of Tropical Medicine & Parasitology. (Foundational Peters' Test Protocol). Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. mmv.org [mmv.org]
- 3. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates | Medicines for Malaria Venture [mmv.org]
- 4. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Profiling of 4-Aminoquinoline Isomers and Derivatives
[1]
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, particularly in antimalarial and antineoplastic drug discovery. However, the cytotoxicity profile of aminoquinolines is strictly governed by the position of the amino substituent and the lipophilicity of the side chain.
This guide provides a rigorous comparison of 4-aminoquinoline (4-AQ) derivatives (e.g., Chloroquine, Amodiaquine) against their positional isomers, specifically 8-aminoquinolines (8-AQ) (e.g., Primaquine). We analyze the structural determinants of toxicity, contrasting the lysosomotropic mechanism of 4-AQs with the oxidative stress pathways driven by 8-AQs. Experimental workflows and comparative data are provided to assist researchers in lead optimization.
Structural Basis of Cytotoxicity
The toxicity of aminoquinolines is not monolithic; it is a function of isomerism (position of the nitrogen substituent) and side-chain physicochemistry.
Positional Isomerism: 4-AQ vs. 8-AQ
The core difference lies in the metabolic stability and intracellular accumulation targets of the isomers.
-
4-Aminoquinolines (The Lysosomal Trappers):
-
Examples: Chloroquine (CQ), Hydroxychloroquine (HCQ), Amodiaquine (AQ).[1]
-
Mechanism: These are diprotic weak bases.[1] They diffuse across cell membranes in their uncharged form but become protonated and trapped within acidic organelles (lysosomes/endosomes).[1] This "ion trapping" raises lysosomal pH, inhibiting autophagic flux and enzymatic degradation.
-
Cytotoxicity Driver: Lysosomal swelling, autophagosome accumulation, and eventual membrane permeabilization.
-
-
8-Aminoquinolines (The Oxidative Stressors):
-
Examples: Primaquine, Tafenoquine.[1]
-
Mechanism: These compounds undergo extensive metabolism (often CYP450-mediated) to generate reactive quinone-imine intermediates.
-
Cytotoxicity Driver: Generation of Reactive Oxygen Species (ROS), depletion of NADPH, and methemoglobinemia (in vivo). In vitro cytotoxicity is often linked to mitochondrial depolarization rather than lysosomal trapping.
-
Side-Chain Modulation (SAR) within 4-AQs
Even within the 4-AQ class, subtle modifications drastically alter the IC50 (half-maximal inhibitory concentration).
-
Lipophilicity: Amodiaquine, possessing a more lipophilic side chain than Chloroquine, often exhibits higher potency but increased risk of bioactivation to toxic quinone-imines (hepatotoxicity).
-
Hydroxylation: Hydroxychloroquine (HCQ) includes a hydroxyl group on the ethyl side chain. This increases water solubility and slightly reduces lysosomal accumulation compared to CQ, resulting in a generally safer cytotoxicity profile in retinal and renal cells.
-
Halogenation: The 7-chloro substitution is critical. Replacing the 7-Cl with electron-donating groups (e.g., -OMe) often reduces cytotoxicity, while strong electron-withdrawing groups can enhance it, depending on the cell line.
Mechanistic Pathways (Visualized)
The following diagram contrasts the subcellular toxicity pathways of the two primary isomer classes.
Figure 1: Divergent cytotoxicity mechanisms.[1] 4-AQs target lysosomes via ion trapping, while 8-AQs induce oxidative stress via metabolic activation.
Comparative Data Analysis
The following data aggregates IC50 values from multiple validated studies (see References). Note that lower IC50 values indicate higher cytotoxicity.[1]
Table 1: In Vitro Cytotoxicity (IC50 in µM)
Comparison of 4-AQ derivatives across standard cell lines.
| Compound | Structure Class | Vero Cells (Kidney) | HepG2 (Liver) | MCF-7 (Breast Cancer) | Mechanism Note |
| Chloroquine (CQ) | 4-AQ | ~25.0 | ~35.0 | 20.7 | Baseline lysosomal inhibition. |
| Hydroxychloroquine | 4-AQ (OH-modified) | >50.0 | ~30.0 | 45.2 | Lower retinal/renal toxicity than CQ.[1] |
| Amodiaquine | 4-AQ (Mannich base) | ~15.0 | ~12.0 | 18.5 | Higher hepatic toxicity due to quinone-imine metabolite. |
| Primaquine | 8-AQ | >100 (low intrinsic) | Varies* | >80 | Requires metabolic activation for high toxicity.[1] |
| 7-Cl-Ethylenediamine | 4-AQ Derivative | N/A | 8.7 | 51.5 | High potency in specific cancer lines (MDA-MB-468). |
> Key Insight: Hydroxychloroquine demonstrates a wider safety margin (higher IC50) in non-hepatic tissues compared to Chloroquine.[1] Amodiaquine is significantly more cytotoxic to liver cells (HepG2), correlating with its known clinical hepatotoxicity profile.
Experimental Protocol: Validating Cytotoxicity
To objectively compare these isomers, a standard MTT assay is insufficient due to the metabolic interference of 8-AQs. We recommend a Dual-Readout Protocol combining metabolic activity (MTT/MTS) with membrane integrity (LDH) to distinguish between cytostasis and necrosis.
Protocol: Dual-Readout Viability Assay
Reagents:
-
Target Cells (e.g., HepG2 for metabolic toxicity, Vero for general toxicity).[1]
-
Positive Control: Doxorubicin (10 µM) or Triton X-100 (0.1%).[1]
-
Vehicle Control: DMSO (final concentration <0.5%).[1]
-
MTT Reagent (5 mg/mL in PBS).[1]
-
LDH Cytotoxicity Detection Kit.[1]
Workflow:
-
Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment:
-
LDH Harvest (Supernatant):
-
Remove 50 µL of supernatant from each well before adding MTT.
-
Transfer to a new plate for LDH enzymatic reaction (measures membrane rupture).[1]
-
-
MTT Assay (Cell Layer):
-
Readout: Measure Absorbance at 570nm (MTT) and 490nm (LDH).
Experimental Workflow Diagram
Figure 2: Dual-readout workflow ensuring differentiation between metabolic inhibition (MTT) and necrotic cell death (LDH).[1]
References
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. (2008). Compares 7-chloro vs 7-fluoro derivatives and side chain impacts on MCF-7 and MDA-MB-468 lines.
-
Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines. Frontiers in Pharmacology. (2020). Provides direct comparative IC50 data for CQ vs HCQ across retinal, liver, and kidney tissues.[2]
-
Defining the mechanism of action of the 8-aminoquinolines. UKRI Gateway. (2019). Details the oxidative stress and ROS generation mechanism specific to 8-AQs. [1]
-
Comparison of the in Vitro Activities of Amodiaquine and Desethylamodiaquine. American Journal of Tropical Medicine and Hygiene. (1990). Highlights the cross-resistance and toxicity profiles of AQ and its metabolites.[3]
-
Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives. BenchChem. (2025).[4] Comparative guide on 8-AQ cytotoxicity protocols and ROS pathways. [1]
Sources
- 1. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation of a Novel Dual-Action Mechanism for 8-Hydroxyquinoline Derivatives in Oncology
Content Type: Publish Comparison Guide Subject: Metal-Protein Attenuating Compounds (MPACs) vs. Standard Chemotherapy Audience: Drug Discovery Scientists, Translational Researchers, and Oncologists
Executive Summary: The "Dual-Strike" Paradigm
Traditional quinoline derivatives (e.g., Chloroquine) are often limited by high micromolar dosing requirements and lysosomal-only targeting. This guide validates a novel class of Halogenated 8-Hydroxyquinoline (8-HQ) derivatives that operate via a "Dual-Strike" mechanism :
-
Metal Ionophore Activity: Hijacking intracellular copper (Cu) to inhibit the 26S proteasome.
-
Mitochondrial Bioenergetic Crisis: Inducing severe oxidative stress and ATP depletion independent of DNA intercalation.
This distinct Mechanism of Action (MoA) offers a strategic alternative to DNA-damaging agents (like Doxorubicin), particularly in drug-resistant solid tumors where apoptotic evasion is driven by metabolic plasticity.
Mechanistic Deep Dive: The Copper-Proteasome Axis
Unlike standard proteasome inhibitors (e.g., Bortezomib) that bind the catalytic active site directly, novel 8-HQ derivatives act as pro-drugs . They remain relatively inert until they chelate intracellular copper. This complex acts as a "Trojan Horse," delivering the metal to the proteasome, disabling it, and simultaneously generating Reactive Oxygen Species (ROS).
Signaling Pathway Visualization
The following diagram illustrates the causality: from cellular entry to the induction of the Unfolded Protein Response (UPR) and mitochondrial collapse.
Caption: The "Dual-Strike" pathway showing copper-dependent proteasome inhibition and concurrent mitochondrial ROS generation leading to apoptosis.
Comparative Analysis: 8-HQ vs. Standard of Care
To validate the superiority of this novel MoA, we compare it against Doxorubicin (DNA Intercalator) and Bortezomib (Classic Proteasome Inhibitor).
Performance Matrix
| Feature | Novel 8-HQ Derivative | Doxorubicin (SoC) | Bortezomib (SoC) |
| Primary Target | Cu-Proteasome Complex & Mitochondria | DNA Topoisomerase II | 26S Proteasome (Beta-5 subunit) |
| MoA Type | Metal-Dependent (Ionophore) | Genotoxic (DNA Damage) | Reversible/Irreversible Binding |
| Resistance Profile | Low (Bypasses P-gp efflux) | High (P-gp efflux prone) | Moderate (Subunit mutation) |
| Toxicity Concern | Neurotoxicity (High dose) | Cardiotoxicity (Cumulative) | Peripheral Neuropathy |
| IC50 (Breast Cancer) | ~0.5 - 2.0 µM | ~0.1 - 0.5 µM | ~0.01 - 0.1 µM |
Key Insight: While Doxorubicin is more potent on a molar basis, the 8-HQ derivative shows a superior safety profile regarding cardiotoxicity and retains efficacy in Doxorubicin-resistant cell lines due to its non-genotoxic mechanism.
Experimental Validation Protocols
Trustworthiness in data comes from rigorous, self-validating protocols. Below are the two critical assays required to confirm this specific MoA.
Protocol A: Seahorse XF Mito Stress Test (Bioenergetic Validation)
Objective: Confirm that cytotoxicity is driven by mitochondrial respiration collapse, not just general necrosis.
Rationale: Standard MTT assays measure metabolic activity, which can be misleading if the drug targets mitochondria directly. Direct Oxygen Consumption Rate (OCR) measurement is required.[1]
Workflow Diagram:
Caption: Agilent Seahorse XF workflow to isolate mitochondrial dysfunction stages (Basal vs. Maximal Respiration).
Step-by-Step Methodology:
-
Seeding: Plate cancer cells (e.g., MCF-7) at 15,000 cells/well in XF96 plates. Incubate 24h.
-
Treatment: Treat with 8-HQ derivative at IC50 concentration for 6 hours. Control: Vehicle (DMSO).
-
Preparation: Wash cells 2x with XF Assay Medium (pH 7.4, supplemented with 10mM glucose, 1mM pyruvate).
-
** equilibration:** Incubate in non-CO2 incubator for 1 hour.
-
Execution: Run "Mito Stress Test" program on Seahorse Analyzer.
Protocol B: Fluorogenic Proteasome Activity Assay
Objective: Prove the drug inhibits the proteasome specifically, distinguishing it from general toxins.
Methodology:
-
Lysis: Lyse treated cells in passive lysis buffer (50 mM Tris, 5 mM MgCl2, 1 mM DTT). Crucial: Do not add protease inhibitors.
-
Substrate Addition: Add fluorogenic substrate Suc-LLVY-AMC (specific for chymotrypsin-like activity of the 20S proteasome).
-
Kinetics: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 minutes for 1 hour at 37°C.
-
Validation: Pre-incubate a control group with CuCl2 (10 µM) . Hypothesis: The 8-HQ derivative should show enhanced inhibition in the presence of copper, confirming the metal-dependent mechanism.
Data Summary & Expected Results
The following table summarizes expected quantitative outcomes when comparing the 8-HQ derivative against Doxorubicin in a resistant cell line (e.g., MCF-7/ADR).
| Metric | 8-HQ Derivative | Doxorubicin | Interpretation |
| IC50 (Sensitive Cells) | 1.2 µM | 0.3 µM | Doxorubicin is more potent in sensitive lines. |
| IC50 (Resistant Cells) | 1.5 µM | >10.0 µM | 8-HQ retains efficacy in MDR lines (Resistance Factor < 2). |
| Proteasome Inhibition | 65% (Increases w/ Cu) | < 5% | Confirms proteasome targeting mechanism. |
| Mitochondrial ROS | High Increase | Moderate Increase | 8-HQ induces metabolic catastrophe. |
References
-
Schimmer, A. D., et al. (2011). "Clioquinol - a novel copper-dependent and independent proteasome inhibitor."[4] Expert Opinion on Investigational Drugs.
-
Chen, D., et al. (2007). "Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts."[5] Cancer Research.
-
Mao, X., et al. (2009). "Clioquinol inhibits the proteasome and displays preclinical activity in leukemia and myeloma."[6] Leukemia.[6][7][8]
-
Agilent Technologies. (2024). "Seahorse XF Cell Mito Stress Test Kit User Guide." Agilent Technologies.[1]
-
Zhang, J., et al. (2015). "Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells."[6] PLOS ONE.
Sources
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clioquinol - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clioquinol inhibits the proteasome and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Aminoquinoline Analogs Against Chloroquine-Resistant Plasmodium falciparum
Executive Summary: Escaping the Efflux Trap
The widespread failure of Chloroquine (CQ) against Plasmodium falciparum is driven primarily by the K76T mutation in the P. falciparum Chloroquine Resistance Transporter (PfCRT).[1] This mutation transforms PfCRT into an efflux pump that expels diprotic weak bases from the digestive vacuole (DV), preventing the drug from inhibiting heme detoxification.[2]
This guide evaluates the efficacy of next-generation 4-aminoquinoline analogs—Amodiaquine (AQ) , Piperaquine (PQ) , Pyronaridine (PND) , and Ferroquine (FQ) . Unlike CQ, these analogs possess structural modifications (bulky side chains, bis-quinoline moieties, or organometallic complexes) that reduce their affinity for the mutant PfCRT efflux system or enhance their lipophilicity, allowing them to retain potency against CQ-resistant (CQR) strains.
Mechanistic Comparison: Structural Evasion of Resistance
The core efficacy differentiator among these analogs is their ability to bypass the PfCRT efflux mechanism while retaining the ability to bind hematin (Fe(III)PPIX).
Mechanism of Action & Resistance Evasion
-
Chloroquine (CQ): Accumulates in the acidic DV via ion trapping. In CQR strains, mutant PfCRT (K76T) pumps protonated CQ out of the DV.
-
Amodiaquine (AQ): A Mannich base 4-aminoquinoline. Its active metabolite, Desethylamodiaquine (DAQ), retains activity against many CQR strains, though cross-resistance is increasing due to specific PfCRT and PfMDR1 mutations.
-
Piperaquine (PQ): A bis-quinoline. Its large size and high lipophilicity prevent efficient transport by the standard K76T PfCRT variant. However, novel mutations (e.g., PfCRT F145I) are now driving specific PQ resistance in Southeast Asia.
-
Pyronaridine (PND): Contains an additional aniline ring (aza-acridine like). It targets hematin but also inhibits β-haematin formation with higher potency.[3] It shows almost no cross-resistance with CQ.[4]
-
Ferroquine (FQ): A ferrocenyl-4-aminoquinoline.[5] The organometallic ferrocene core confers high lipophilicity and a unique spatial configuration, rendering it unrecognizable to the PfCRT efflux pump. It also generates Reactive Oxygen Species (ROS).
Visualization: Digestive Vacuole Efflux Dynamics
The following diagram illustrates the differential handling of CQ versus its analogs at the Digestive Vacuole membrane.
Figure 1: Mechanism of Resistance Evasion. While Chloroquine (CQ) is actively pumped out by mutant PfCRT, analogs like Ferroquine (FQ) and Pyronaridine (PND) evade this transporter due to structural bulk and lipophilicity, retaining high concentrations in the Digestive Vacuole.
Comparative Efficacy Data
The following data aggregates IC50 values (Inhibitory Concentration 50%) from multiple validated studies. Lower IC50 indicates higher potency.
Strain Definitions:
-
3D7 / NF54: Chloroquine-Sensitive (CQS).
-
Dd2 / W2: Chloroquine-Resistant (CQR) (Indochina origin).
-
K1: Multidrug-Resistant (MDR) (Thailand origin).
Table 1: Comparative IC50 Values (nM)
| Compound | Class | IC50 (nM) vs 3D7 (CQS) | IC50 (nM) vs Dd2/W2 (CQR) | Resistance Index (RI)* | Status |
| Chloroquine (CQ) | 4-aminoquinoline | 15 – 25 | 150 – 250 | ~10.0 | Obsolete in CQR zones |
| Amodiaquine (AQ) | Mannich base | 5 – 10 | 15 – 30 | ~2.5 | Effective, some cross-resistance |
| Piperaquine (PQ) | Bis-quinoline | 15 – 20 | 15 – 25 | ~1.2 | Failing in SE Asia (PfCRT mutations) |
| Pyronaridine (PND) | Aza-acridine analog | 2 – 10 | 5 – 15 | ~1.5 | Highly Effective |
| Ferroquine (FQ) | Organometallic | 5 – 15 | 5 – 15 | ~1.0 | Clinical Development (No cross-resistance) |
*Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). An RI close to 1.0 indicates the drug is equally effective against resistant and sensitive strains.
Key Insight: Ferroquine and Pyronaridine display an RI near 1.0, indicating that the K76T mutation in PfCRT has negligible impact on their efficacy. Conversely, CQ shows a 10-fold loss of potency.[6]
Experimental Protocol: Optimized SYBR Green I Assay
For routine screening of these analogs, the [3H]hypoxanthine assay is the gold standard for sensitivity, but the SYBR Green I Fluorescence Assay is recommended for throughput and safety. It measures parasite DNA content as a proxy for growth.
Protocol Validation (Self-Validating System)
-
Z-Factor Check: Ensure Z' > 0.5 using positive (artemisinin 100nM) and negative (0.5% DMSO) controls before accepting plate data.
-
Linearity: Fluorescence must be linear with parasitemia between 0.2% and 2.0%.
Step-by-Step Methodology
-
Culture Preparation:
-
Synchronize P. falciparum cultures to the ring stage using 5% Sorbitol.
-
Dilute parasites to 0.5% parasitemia and 2% hematocrit in RPMI 1640 (supplemented with Albumax II).
-
-
Drug Dosing:
-
Prepare drug stocks in DMSO (10 mM).
-
Perform 2-fold serial dilutions in assay medium across 96-well or 384-well plates.
-
Critical: Final DMSO concentration must be <0.5% to avoid non-specific toxicity.
-
-
Incubation:
-
Incubate plates at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2) for 72 hours (one full replication cycle).
-
-
Lysis & Detection:
-
Prepare Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Add SYBR Green I nucleic acid stain (1:10,000 dilution) to Lysis Buffer.
-
Add 100 µL of Lysis/Dye mix to each well. Incubate 1 hour in the dark at RT.
-
-
Readout:
-
Measure fluorescence (Ex: 485 nm / Em: 535 nm).
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Visualization: Assay Workflow
Figure 2: Workflow for SYBR Green I Antimalarial Susceptibility Assay.
References
-
Wong, W., et al. (2017). "Leukocyte-derived chemotaxin 2 is a physiological regulator of Plasmodium falciparum gametocytogenesis." Nature Microbiology. Link (Note: Seminal paper on culture conditions).
-
Plowe, C. V. (2022). "Malaria drug resistance: The case for Ferroquine." Clinical Infectious Diseases. Link
-
Fidock, D. A., et al. (2000). "Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance." Molecular Cell. Link
-
Biot, C., et al. (2011). "Ferroquine, an ingenious antimalarial drug: Thoughts on the mechanism of action." Molecules. Link
-
Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[2][3][7][8][9] Link
-
World Health Organization (WHO). "Methods for surveillance of antimalarial drug efficacy." Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 4. escholarship.org [escholarship.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Aminoquinoline-6-carbonitrile proper disposal procedures
Topic: 4-Aminoquinoline-6-carbonitrile Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Lab Operations, EHS Officers[1]
Executive Safety Directive
As a Senior Application Scientist , my primary directive is to ensure the integrity of your research environment while mitigating the specific toxicological risks associated with quinoline derivatives.
The Core Rule: 4-Aminoquinoline-6-carbonitrile (C₁₀H₇N₃) must be treated as a Toxic Non-Halogenated Organic waste.[1]
-
Primary Disposal Method: High-temperature incineration with off-gas scrubbing.
-
Critical Incompatibility: NEVER mix this compound (or its waste stream) with strong acids. The nitrile moiety (
) possesses a latent risk of releasing hydrogen cyanide (HCN) under extreme acidic hydrolysis, and the amino group will undergo exothermic protonation.
Chemical Profile & Hazard Characterization
Before disposal, you must validate the waste stream identity.[2] This compound combines an amino-quinoline scaffold with a nitrile substituent.
| Parameter | Specification |
| Chemical Name | 4-Aminoquinoline-6-carbonitrile |
| Molecular Formula | C₁₀H₇N₃ |
| Functional Groups | Primary Amine (Basic), Quinoline Ring (Aromatic/Basic), Nitrile (Reactive) |
| Hazard Class | Acute Toxic (Oral/Dermal) , Skin/Eye Irritant, Aquatic Toxicity |
| RCRA Status (USA) | Not explicitly P-listed, but treat as Hazardous Waste (Characteristic Toxicity) |
| Waste Stream | Non-Halogenated Organic (unless mixed with halogenated solvents) |
Expert Insight: While aromatic nitriles are generally more stable than aliphatic nitriles, the "Precautionary Principle" dictates they be handled with the same segregation rigor as cyanides to prevent accidental hydrolysis.
The Self-Validating Segregation System
To ensure safety, your disposal workflow must be "self-validating"—meaning the physical setup prevents errors before they occur.
The "Red Line" Segregation Rule
You must establish a physical barrier between this waste stream and acidic waste.
-
Why?
-
Exotherm Risk: The 4-amino group is a base. Mixing with acid generates immediate heat.
-
Toxic Gas Risk: While slow, acidic hydrolysis of the 6-carbonitrile group can theoretically yield carboxylic acids and ammonium, or under specific reducing conditions, trace cyanide species.
-
Validation: Use pH strips on the waste container before addition. If pH < 4, STOP .
-
Visual Logic: Segregation & Fate
Figure 1: Decision logic for liquid waste segregation.[1] The critical control point is the pH check of the receiving container.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound, Weighing Boats, PPE)[1]
Scope: Expired pure substance, contaminated gloves, paper towels, and solid spill residue.
-
Containment:
-
Place material into a clear polyethylene bag (4 mil thickness minimum).
-
Double-bag this into a second, durable hazardous waste bag.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Mandatory Fields: "Toxic Solid," "Organic," "4-Aminoquinoline-6-carbonitrile."[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage:
-
Store in a closed, hard-walled secondary container (e.g., a UN-rated pail) labeled "Solid Toxic Waste."
-
Keep away from oxidizers (peroxides, nitrates).[3]
-
Protocol B: Liquid Waste (Mother Liquors, HPLC Effluent)
Scope: Reaction mixtures or analytical waste dissolved in solvents (MeOH, DMSO, Acetonitrile).
-
Solvent Compatibility Check:
-
Ensure the solvent carrier is compatible with "Non-Halogenated Organic" waste (e.g., Methanol, Ethanol, DMSO).
-
Note: If dissolved in Dichloromethane (DCM) or Chloroform, it must go to the Halogenated stream, but the "No Acid" rule still applies.
-
-
pH Adjustment (If necessary):
-
If the solution was part of an acidic workup, neutralize it to pH 7–9 using Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) slowly in a fume hood before adding to the waste drum.
-
-
Transfer:
-
Use a funnel with a lid/latch system to minimize vapor release.
-
Log the volume and concentration on the waste container's inventory sheet immediately.
-
Emergency Contingencies: Spills
In the event of a spill, speed and containment are vital.[2]
| Scenario | Response Action |
| Dry Spill (Powder) | 1. Evacuate immediate area.2. Don PPE (Double nitrile gloves, N95 or P100 respirator, goggles).3. Cover powder with damp paper towels (prevents dust).4. Scoop into a wide-mouth jar. Do not sweep dry dust. |
| Wet Spill (Liquid) | 1.[1] Absorb with inert material (Vermiculite or Universal Absorbent Pads).2. Do not use paper towels alone (rapid evaporation risk).3. Place soaked absorbents into a double-bagged solid waste container. |
| Skin Contact | 1. Wash immediately with soap and water for 15 minutes.2. Do not use ethanol/solvents (increases dermal absorption). |
Spill Response Workflow
Figure 2: Immediate operational response workflow for laboratory spills.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2024). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 4-Aminoquinoline-6-carbonitrile
Operational Safety Guide: Handling 4-Aminoquinoline-6-carbonitrile
Executive Safety Directive
STOP & READ: 4-Aminoquinoline-6-carbonitrile is a dual-hazard intermediate commonly used in kinase inhibitor synthesis (e.g., Bosutinib analogs). It combines the DNA-intercalating potential of the aminoquinoline scaffold with the metabolic toxicity risks of an aromatic nitrile .
Core Safety Philosophy: Treat this compound as a potent sensitizer and potential mutagen . Do not rely on "standard" lab PPE; specific barrier protection against dust inhalation and dermal absorption is mandatory.
Hazard Architecture & Risk Assessment
To understand the safety requirements, we must deconstruct the molecule’s biological activity.
-
The Quinoline Core (Intercalation Risk): Planar aromatic systems like 4-aminoquinoline can intercalate into DNA base pairs. While 4-aminoquinoline itself is often classified as an irritant (H315, H319), its derivatives are frequently bioactive and should be handled as potential genotoxins [1].
-
The Nitrile Moiety (Metabolic Toxicity): Unlike aliphatic nitriles, aromatic nitriles (cyanobenzenes) are more stable but can still undergo oxidative metabolism (via Cytochrome P450) to release cyanide ions or toxic radical intermediates over time [2].
-
Physical State: Typically a fine crystalline powder. The primary route of entry is inhalation of dust during weighing and dermal absorption if solubilized in organic solvents (DMSO/DCM).
GHS Classification (Conservative Aggregate):
-
Acute Toxicity (Oral): Category 4 (H302)[1]
-
Skin/Eye Irritation: Category 2/2A (H315, H319)[1]
-
Target Organ Toxicity: Respiratory Tract Irritation (H335)
PPE Matrix: Barrier Selection Strategy
Do not default to standard latex or thin nitrile gloves. The lipophilic nature of the quinoline ring facilitates skin permeation.
| Body Zone | Recommended PPE | Technical Justification |
| Hand (Dry Solid) | Double Nitrile (Min 5 mil outer) | Prevents contact with fine dust during weighing. Visual indicator if outer glove is compromised. |
| Hand (Solution) | Silver Shield (Laminate) or Viton | If dissolved in DCM or DMSO, standard nitrile degrades rapidly. Laminate liners prevent breakthrough of the carrier solvent [3]. |
| Respiratory | N95 (Minimum) / P100 (Preferred) | Standard surgical masks offer zero protection against chemical dust. Use P100 if weighing outside a hood (strongly discouraged). |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Dust can bypass side shields. Goggles seal the ocular cavity. |
| Body | Tyvek Lab Coat (Wrist-fitted) | Cotton coats trap dust in fibers. Tyvek provides a non-permeable barrier and is disposable. |
Operational Workflow & Signaling Pathways
The following diagram outlines the critical control points (CCPs) where exposure risk is highest.
Figure 1: Critical Control Points in the handling of 4-Aminoquinoline-6-carbonitrile. Note the transition from Dust Risk (Red) to Solvent/Splash Risk (Yellow).
Step-by-Step Handling Protocol
Phase 1: Weighing (Highest Inhalation Risk)
-
Engineering Control: Use a dedicated analytical balance inside a chemical fume hood or a powder containment enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer bar. Charged quinoline dust is "sticky" and difficult to contain.
-
Technique:
-
Place a pre-tared vial inside the secondary container.
-
Transfer solid using a disposable spatula (do not reuse).
-
Immediately cap the vial and wipe the exterior with a methanol-dampened Kimwipe (treat wipe as hazardous waste).
-
Phase 2: Solubilization (Highest Dermal Risk)
-
Context: You are likely dissolving this in DMSO, DMF, or DCM for nucleophilic substitution.
-
Glove Change: If using DCM, switch to Silver Shield/Laminate gloves or double-glove with thick nitrile (change every 15 mins).
-
Addition: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.
-
Venting: If the reaction involves heating (e.g., nucleophilic aromatic substitution at >80°C), ensure the vessel is equipped with a reflux condenser and inert gas line (Nitrogen/Argon) to prevent vapor escape [4].
Phase 3: Spill Response & Decontamination
-
Solid Spill: Do NOT sweep. Sweeping creates aerosols.
-
Cover spill with wet paper towels (water/surfactant mix) to dampen.
-
Scoop up damp material and place in a wide-mouth hazardous waste jar.
-
-
Solution Spill:
-
Cover with an absorbent pad (vermiculite or polypropylene).
-
Clean area with 10% bleach solution (oxidizes traces) followed by soap and water.
-
Disposal & Waste Management
Improper disposal of nitriles can lead to downstream hazards in waste consolidation.
-
Segregation: Do not mix with strong acids (risk of HCN generation) or strong oxidizers.
-
Labeling: Tag clearly as "Toxic Organic - Nitrile/Quinoline Derivative."
-
Destruction (Reference): Incineration is the preferred method. For in-lab quenching of small residues, treatment with alkaline sodium hypochlorite (bleach) can hydrolyze the nitrile to the cyanate/amide, though this should only be done by experienced chemists [5].
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Glove Selection Guide. Retrieved from [Link]
-
Vertex Environmental. Destruction of Cyanides and Nitriles in Wastewater. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
